molecular formula C18H18O6 B1665962 Americanol A CAS No. 133838-65-0

Americanol A

Cat. No.: B1665962
CAS No.: 133838-65-0
M. Wt: 330.3 g/mol
InChI Key: NKYXNCKZTCGVJJ-QLJMBOKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3alpha-(3,4-Dihydroxyphenyl)-7-[(E)-3-hydroxy-1-propenyl]-2,3-dihydro-1,4-benzodioxin-2beta-methanol has been reported in Colocasia antiquorum, Phytolacca americana, and other organisms with data available.
from seeds of Phytolacca americana;  enhances choline acetyltransferase activity;  has neurotrophic properties;  structure given in first source

Properties

CAS No.

133838-65-0

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol

InChI

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)23-17(10-20)18(24-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m0/s1

InChI Key

NKYXNCKZTCGVJJ-QLJMBOKNSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)CO

Canonical SMILES

C1=CC2=C(C=C1C=CCO)OC(C(O2)C3=CC(=C(C=C3)O)O)CO

Appearance

Solid powder

melting_point

125-128°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Americanol A

Origin of Product

United States

Foundational & Exploratory

Isolating Americanol A from Joannesia princeps: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Americanol A, a promising lignan, from the seeds of Joannesia princeps. This document provides a comprehensive overview of the necessary experimental protocols, data presentation, and workflow visualizations to assist researchers in the successful extraction and purification of this bioactive compound.

Introduction

This compound is a lignan found to be a major constituent in the seeds of Joannesia princeps, a tree native to Brazil. Lignans are a class of polyphenols that have garnered significant scientific interest due to their diverse biological activities. This guide consolidates the available scientific information to provide a clear and concise methodology for the isolation of this compound for further research and development.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of lignans from plant materials, specifically adapted for this compound from Joannesia princeps seeds.

Plant Material and Extraction
  • Plant Material Preparation:

    • Obtain mature seeds of Joannesia princeps.

    • Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

    • Grind the dried seeds into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Defatting: Perform a preliminary extraction of the seed powder with petroleum ether (petrol) to remove non-polar constituents such as fats and oils. This is typically done using a Soxhlet apparatus or by maceration with agitation for 24-48 hours. Discard the petroleum ether extract.

    • Methanol Extraction: Air-dry the defatted seed powder to remove residual petroleum ether. Subsequently, extract the powder with methanol. This can be achieved through maceration (soaking with periodic agitation for 3-5 days) or percolating the solvent through the plant material. The process should be repeated multiple times to ensure exhaustive extraction.

    • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

Fractionation and Purification

The crude methanolic extract, containing this compound and other constituents, requires further fractionation and purification.

  • Liquid-Liquid Partitioning (Optional but Recommended):

    • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This will separate compounds based on their polarity. This compound, being a moderately polar lignan, is expected to be concentrated in the chloroform or ethyl acetate fraction.

  • Column Chromatography:

    • Subject the fraction enriched with this compound to column chromatography.

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of lignans.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The precise gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the fractions.

    • Fraction Collection: Collect the eluate in small fractions and monitor the separation using TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution can be isocratic or a gradient.

    • Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection should be set based on the UV absorbance maximum of this compound.

    • Collect the peak corresponding to this compound.

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the structural confirmation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of the compound.

Data Presentation

The following tables summarize the expected data from the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Summary

StepSolvent/MethodPurposeExpected Outcome
Defatting Petroleum EtherRemoval of non-polar compoundsDefatted seed powder
Extraction MethanolExtraction of polar and semi-polar compoundsCrude methanolic extract
Fractionation Liquid-Liquid PartitioningSeparation based on polarityEnriched this compound fraction
Purification Column ChromatographyFurther separation of compoundsSemi-pure this compound
Final Purification Preparative HPLCIsolation of high-purity compoundPure this compound

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points (Literature Values)
¹H NMR Characteristic aromatic and aliphatic proton signals.
¹³C NMR Resonances corresponding to the carbon skeleton of the lignan.
HRMS Exact mass corresponding to the molecular formula C₁₈H₁₈O₆.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Joannesia princeps seeds.

G cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization start Joannesia princeps Seeds drying Air Drying start->drying grinding Grinding drying->grinding defatting Defatting (Petroleum Ether) grinding->defatting extraction Methanol Extraction defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Liquid-Liquid Partitioning (Optional) concentration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc spectroscopy Spectroscopic Analysis (NMR, MS) prep_hplc->spectroscopy final_product Pure this compound spectroscopy->final_product

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

This diagram shows the hierarchical relationship of the purification techniques employed.

G Crude_Extract Crude Methanolic Extract LLE Liquid-Liquid Extraction Crude_Extract->LLE Initial Fractionation CC Column Chromatography LLE->CC Coarse Purification HPLC Preparative HPLC CC->HPLC Fine Purification Pure_Compound Pure this compound HPLC->Pure_Compound Final Isolation

Caption: Hierarchy of purification techniques for this compound.

Americanol A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a naturally occurring lignan found in plants such as Phytolacca americana and Joannesia princeps.[1][2] As a member of the phenylbenzo-1,4-dioxane class of organic compounds, it has garnered interest in the scientific community for its potential biological activities.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, along with generalized experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex molecule characterized by a benzodioxane core substituted with a catechol group and a hydroxypropenyl side chain. Its formal chemical name is 4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computationally derived from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₆PubChem[1]
Molecular Weight 330.33 g/mol PubChem[1]
Exact Mass 330.11033829 DaPubChem[1]
IUPAC Name 4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diolPubChem[1]
InChI Key NKYXNCKZTCGVJJ-QLJMBOKNSA-NPubChem[1]
SMILES C1=CC2=C(C=C1/C=C/CO)O--INVALID-LINK--C3=CC(=C(C=C3)O)O">C@HCOPubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donors 5PubChem[1]
Hydrogen Bond Acceptors 6PubChem[1]
Rotatable Bond Count 6PubChem[1]

Biological Activity and Signaling Pathways

This compound has been identified as a compound with significant neurotrophic properties.[1][4] Its biological activity primarily revolves around the enhancement of neuronal cell function and survival.

Neurotrophic Effects

Lignans and other polyphenols are known to exert neurotrophic effects through various signaling pathways. While the specific mechanism for this compound has not been fully elucidated, it is hypothesized to involve the activation of pathways commonly associated with neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.

The diagram below illustrates a generalized signaling pathway for polyphenol-induced neurotrophic effects, which may be applicable to this compound. Activation of Tropomyosin receptor kinase (Trk) receptors can initiate downstream cascades involving Ras/MAPK, PI3K/Akt, and PLC-γ, ultimately leading to the activation of transcription factors like CREB, which promote the expression of genes involved in neuronal function and survival.

Polyphenol-Induced Neurotrophic Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor Ras Ras Trk_Receptor->Ras PI3K PI3K Trk_Receptor->PI3K PLC_gamma PLC-γ Trk_Receptor->PLC_gamma Americanol_A This compound Americanol_A->Trk_Receptor Binds/Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLC_gamma->IP3_DAG MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt->CREB Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->CREB Gene_Expression Gene Expression (Survival, Growth, Plasticity) CREB->Gene_Expression

A generalized signaling pathway for polyphenol-induced neurotrophic effects.
Enhancement of Choline Acetyltransferase (ChAT) Activity

This compound has been shown to enhance the activity of Choline O-Acetyltransferase (ChAT) in cultured neuronal cells at a concentration of 10⁻⁵ M.[1][5] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. By increasing ChAT activity, this compound can potentially boost acetylcholine production, which is critical for cognitive functions such as learning and memory.

The biosynthesis of acetylcholine is a fundamental process in cholinergic neurons. The pathway is straightforward, with the final step being catalyzed by ChAT.

Acetylcholine_Biosynthesis Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine ChAT->ACh Synthesis Americanol_A Americanol_A Americanol_A->ChAT Enhances Activity

The role of this compound in enhancing acetylcholine synthesis via ChAT.

Experimental Protocols

Isolation from Natural Sources

This compound is typically isolated from the seeds of Phytolacca americana.[1] The general procedure involves solvent extraction followed by chromatographic purification.

A generalized workflow for the isolation of this compound is depicted below.

Isolation_Workflow Start Dried Seeds of Phytolacca americana Grinding Grinding/Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol) Grinding->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, ODS) Crude_Extract->Chromatography Fractionation Fraction Collection and Analysis (TLC, HPLC) Chromatography->Fractionation Purified_Compound Purified this compound Fractionation->Purified_Compound Characterization Structural Elucidation (NMR, MS) Purified_Compound->Characterization

A generalized workflow for the isolation of this compound.

Methodology Details:

  • Preparation of Plant Material: Seeds of Phytolacca americana are dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to solvent extraction, often using polar solvents like ethanol or methanol, which are effective for extracting lignans.[6] Ultrasound-assisted extraction can be employed to enhance efficiency.

  • Purification: The resulting crude extract is concentrated and then subjected to multiple rounds of chromatography. Column chromatography using stationary phases like silica gel or octadecylsilane (ODS) is common for separating compounds based on polarity.[7]

  • Structural Elucidation: The purified compound's structure is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Characterization

Conclusion

This compound is a promising natural product with demonstrated neurotrophic properties and the ability to enhance the activity of choline acetyltransferase. Its chemical structure presents a unique scaffold for potential therapeutic development, particularly in the context of neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and to develop standardized protocols for its synthesis and isolation to facilitate more extensive biological evaluation.

References

Americanol A: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It was first isolated from the seeds of Phytolacca americana and has also been identified in other plant sources.[1][2][3] Structurally, it is a neolignan characterized by a specific arrangement of two phenylpropanoid units.[2] While research on this compound is not extensive, existing studies have pinpointed a primary mechanism of action related to its neurotrophic properties. This technical guide will provide an in-depth overview of the currently understood mechanism of action of this compound, detail the experimental protocols used in its study, and present the available data. Furthermore, it will explore the potential mechanisms of action in other therapeutic areas, such as oncology and inflammation, based on the known activities of the broader lignan and neolignan chemical class.

Core Mechanism of Action: Neurotrophic Effects

The most well-documented biological activity of this compound is its neurotrophic effect, specifically its ability to enhance choline acetyltransferase (ChAT) activity.[2][4] Choline acetyltransferase is a crucial enzyme responsible for the synthesis of the neurotransmitter acetylcholine, which plays a vital role in cognitive function, memory, and learning. A deficit in cholinergic activity is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.

A key study demonstrated that this compound, along with its isomer isothis compound and the related compound americanin A, enhances choline acetyltransferase activity in a cultured neuronal cell system derived from the fetal rat hemisphere.[2] This effect was observed at a concentration of 10⁻⁵ M.[2] This finding suggests that this compound may have therapeutic potential for conditions associated with cholinergic deficits.

Signaling Pathways in Neurotrophic Action

While the specific signaling pathway for this compound's enhancement of ChAT activity has not been fully elucidated, the neurotrophic effects of polyphenols, in general, are known to involve several key signaling cascades.[5][6] It is plausible that this compound may act through one or more of these pathways:

  • Tropomyosin receptor kinase (Trk) Pathway: Some polyphenols directly activate Trk receptors, the primary receptors for neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[5] Activation of Trk receptors initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and differentiation.[5][7]

  • CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity and memory. Several polyphenols have been shown to increase the phosphorylation of CREB, leading to the transcription of genes involved in neuronal function.[5]

  • Upregulation of Neurotrophic Factors: Some flavonoids have been found to increase the expression of neurotrophic factors such as NGF and BDNF, which in turn promote neuronal health.[5]

The following diagram illustrates a generalized signaling pathway for the neurotrophic effects of polyphenols, which may be relevant to this compound.

Neurotrophic_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Americanol_A This compound Trk_Receptor Trk Receptor Americanol_A->Trk_Receptor Activates Ras_MAPK Ras/MAPK Pathway Trk_Receptor->Ras_MAPK Initiates PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt Initiates CREB CREB Phosphorylation Ras_MAPK->CREB PI3K_Akt->CREB Gene_Expression Gene Expression (Neuronal Survival, Growth, Differentiation) CREB->Gene_Expression Promotes

Caption: Generalized neurotrophic signaling pathway potentially utilized by this compound.
Experimental Protocols

The key experiment that established the neurotrophic activity of this compound involved a cultured neuronal cell system.[2]

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay [2]

  • Cell Culture: Primary neuronal cells are derived from the hemisphere of fetal rats. These cells are cultured in a suitable medium that supports their growth and differentiation.

  • Treatment: The cultured neuronal cells are treated with this compound at a concentration of 10⁻⁵ M. Control cultures are treated with the vehicle alone.

  • Incubation: The cells are incubated for a specific period to allow for the compound to exert its effects.

  • Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular components, including the ChAT enzyme.

  • ChAT Activity Measurement: The activity of ChAT in the cell lysates is measured using a radio-enzymatic assay. This typically involves providing the substrates for the enzyme, [¹⁴C]acetyl-CoA and choline, and measuring the amount of radiolabeled acetylcholine produced over a specific time.

  • Data Analysis: The ChAT activity in the this compound-treated cells is compared to the activity in the control cells to determine the percentage of enhancement.

Potential Mechanisms of Action in Other Therapeutic Areas

While direct evidence for the mechanism of action of this compound in cancer and inflammation is currently lacking, the broader classes of lignans and neolignans have been extensively studied for their potential in these areas.[8][9][10][11][12][13][14][15][16] Based on this body of research, we can hypothesize potential mechanisms through which this compound might act.

Potential Anticancer Mechanisms

Lignans have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[8][9][12]

Table 1: Potential Anticancer Mechanisms of Lignans

MechanismDescriptionPotential Signaling Pathways Involved
Induction of Apoptosis Programmed cell death is a key mechanism for eliminating cancer cells. Lignans can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[12]Bcl-2 family proteins, Caspase activation
Cell Cycle Arrest Lignans can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G1/S or G2/M).[8]Cyclin-dependent kinases (CDKs), Cyclins
Inhibition of Metastasis Some lignans may prevent the spread of cancer by inhibiting the enzymes and cellular processes involved in invasion and migration.[12]Matrix metalloproteinases (MMPs)
Anti-inflammatory Effects Chronic inflammation is a known driver of cancer. The anti-inflammatory properties of lignans can contribute to their anticancer effects.[10]NF-κB, MAPK

The following diagram illustrates a hypothetical workflow for investigating the potential anticancer activity of this compound.

Anticancer_Workflow Start Hypothesize Anticancer Activity of this compound Cell_Viability Cell Viability Assays (e.g., MTT, XTT) on Cancer Cell Lines Start->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Cell_Viability->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis If cytostatic Metastasis_Assay Invasion/Migration Assays (e.g., Transwell assay) Cell_Viability->Metastasis_Assay Western_Blot Western Blot Analysis (for key signaling proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Conclusion Elucidate Anticancer Mechanism of Action Western_Blot->Conclusion Metastasis_Assay->Conclusion

Caption: Proposed experimental workflow to investigate the anticancer mechanism of this compound.
Potential Anti-inflammatory Mechanisms

Neolignans have demonstrated significant anti-inflammatory properties in various experimental models.[13][14][15][16] A common mechanism involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

A study on a neolignan from Piper hancei showed that it exerted anti-neuroinflammatory effects by attenuating the NF-κB signaling pathway.[11] This involved hindering the nuclear translocation of the p65 subunit of NF-κB, which in turn downregulated the expression of pro-inflammatory mediators.[11] It is plausible that this compound could share a similar mechanism of action.

Table 2: Potential Anti-inflammatory Mechanisms of Neolignans

MechanismDescriptionPotential Signaling Pathways Involved
Inhibition of Pro-inflammatory Mediators Neolignans can reduce the production of key inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[13]iNOS, COX-2
Modulation of NF-κB Signaling The NF-κB pathway is a central regulator of inflammation. Neolignans can inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes.[11]IκB kinase (IKK), NF-κB p65
Antioxidant Activity Oxidative stress is closely linked to inflammation. The radical scavenging and antioxidant properties of neolignans contribute to their anti-inflammatory effects.[13]Nrf2

The following diagram illustrates the potential mechanism of this compound in modulating the NF-κB signaling pathway to exert anti-inflammatory effects.

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

The current body of scientific literature indicates that the primary, well-established mechanism of action for this compound is its ability to enhance choline acetyltransferase activity, suggesting its potential as a neurotrophic agent. While direct evidence for its activity in other therapeutic areas such as cancer and inflammation is lacking, its classification as a lignan/neolignan provides a basis for hypothesizing potential mechanisms. Further research, following the experimental workflows outlined in this guide, is necessary to fully elucidate the complete pharmacological profile of this compound and to validate its potential in these other areas. The information presented here serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

References

Americanol A: A Comprehensive Technical Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A, a naturally occurring lignan, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its closely related isomer, Isothis compound, with a focus on anticancer, neurotrophic, antioxidant, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Biological Activities of this compound and Isothis compound

While research on this compound is ongoing, a significant body of work has focused on its stereoisomer, Isothis compound. The following sections present the available data for both compounds, with distinctions clearly noted.

Anticancer Activity

Isothis compound has demonstrated notable anticancer effects, particularly against human breast cancer cell lines. Studies have shown that it can inhibit cell proliferation in a dose-dependent manner.[1]

Table 1: Anticancer Activity of Isothis compound

CompoundCell LineEffect
Isothis compoundMCF-7 (Breast Cancer)Inhibition of cell proliferation, G2/M cell cycle arrest
Isothis compoundMDA-MB-231 (Breast Cancer)Inhibition of cell proliferation
Isothis compoundHuH-7 (Liver Cancer)Inhibition of cell proliferation
Isothis compoundHeLa (Cervical Cancer)Inhibition of cell proliferation

The primary mechanism behind the anticancer activity of Isothis compound in MCF-7 cells is the induction of G2/M phase cell cycle arrest.[1] This is achieved through the modulation of key cell cycle regulatory proteins.

Isothis compound Isothis compound p21 p21 Isothis compound->p21 Upregulates GADD45A GADD45A Isothis compound->GADD45A Upregulates BTG2 BTG2 Isothis compound->BTG2 Upregulates CDK1 CDK1 Isothis compound->CDK1 Downregulates Cyclin B1 Cyclin B1 Isothis compound->Cyclin B1 Downregulates Cyclin B2 Cyclin B2 Isothis compound->Cyclin B2 Downregulates G2/M Arrest G2/M Arrest p21->G2/M Arrest GADD45A->G2/M Arrest BTG2->G2/M Arrest CDK1->G2/M Arrest Cyclin B1->G2/M Arrest Cyclin B2->G2/M Arrest

Figure 1: Signaling Pathway of Isothis compound-induced G2/M Arrest.
Neurotrophic Activity

This compound has been found to exhibit neurotrophic properties. Specifically, it has been shown to enhance the activity of choline acetyltransferase (ChAT) in a cultured neuronal cell system. This enzyme is crucial for the synthesis of the neurotransmitter acetylcholine, suggesting a potential role for this compound in promoting neuronal health and function.

Table 2: Neurotrophic Activity of this compound

CompoundAssayConcentrationResult
This compoundCholine Acetyltransferase (ChAT) Activity10-5 MEnhanced Activity
Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

Specific IC50 values for the antioxidant activity of this compound are not extensively reported in the current literature.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds like this compound can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

Quantitative IC50 values for the anti-inflammatory activity of this compound are not widely available in published studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Proliferation Assay

cluster_0 Cell Culture Seed Cells Seed Cells Incubate Incubate Seed Cells->Incubate Treat Treat Incubate->Treat Incubate Again Incubate Again Treat->Incubate Again Measure Viability Measure Viability Incubate Again->Measure Viability Prepare this compound solutions Prepare this compound solutions Mix solutions Mix solutions Prepare this compound solutions->Mix solutions Prepare DPPH solution Prepare DPPH solution Prepare DPPH solution->Mix solutions Incubate in dark Incubate in dark Mix solutions->Incubate in dark Measure absorbance Measure absorbance Incubate in dark->Measure absorbance

References

Americanol A: An In-Depth Technical Guide to its In Vitro Neurotrophic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Americanol A, a neolignan first isolated from the seeds of Phytolacca americana, has been identified as a compound with potential neurotrophic properties. This technical guide provides a comprehensive overview of the current in vitro research on this compound's effects on neuronal cells. Due to the limited direct research on this compound, this document also incorporates data on structurally related lignans and neolignans to provide a broader context for its potential mechanisms of action. This guide includes a summary of quantitative data, detailed experimental protocols for relevant assays, and a proposed signaling pathway based on current understanding of this class of compounds.

Introduction

The search for novel neurotrophic agents is a critical endeavor in the development of therapeutics for neurodegenerative diseases and neuronal injury. Neurotrophic factors play a crucial role in the growth, survival, and differentiation of neurons. Small molecules that can mimic or enhance the effects of endogenous neurotrophic factors are of significant interest. This compound, a benzodioxane neolignan, was first reported to exhibit neurotrophic activity in 1992.[1] This guide aims to consolidate the available information on its in vitro effects and provide a framework for future research.

Quantitative Data on Neurotrophic Effects

The direct quantitative data for the neurotrophic effects of this compound is currently limited to a single study. The primary reported effect is the enhancement of choline acetyltransferase (ChAT) activity in a cultured neuronal cell system derived from fetal rat hemisphere.[1]

CompoundCell SystemAssayConcentrationObserved EffectReference
This compoundFetal Rat Hemisphere Neuronal CultureCholine Acetyltransferase (ChAT) Activity10-5 MEnhancement of ChAT activity[1]
Isothis compoundFetal Rat Hemisphere Neuronal CultureCholine Acetyltransferase (ChAT) Activity10-5 MEnhancement of ChAT activity[1]
Americanin AFetal Rat Hemisphere Neuronal CultureCholine Acetyltransferase (ChAT) Activity10-5 MEnhancement of ChAT activity[1]

Note: The original publication does not provide specific quantitative values for the enhancement of ChAT activity (e.g., percentage increase over control).

Experimental Protocols

Primary Culture of Fetal Rat Cortical Neurons

This protocol is based on established methods for culturing primary neurons from the fetal rat brain, the cell system used in the original study of this compound.[1]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Trypsin (0.25%)

  • DNase I

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-lysine

  • Laminin

  • Sterile dissection tools

  • Sterile culture plates or flasks

Procedure:

  • Coat culture vessels with Poly-D-lysine or Poly-L-lysine overnight at 37°C. Wash thoroughly with sterile water and allow to air dry. Optionally, further coat with laminin for 2-4 hours at 37°C before plating cells.

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically dissect the uterine horns and remove the E18 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.

  • Carefully remove the meninges from the cortical tissue.

  • Mince the tissue into small pieces and transfer to a conical tube.

  • Digest the tissue with trypsin and a small amount of DNase I at 37°C for 15-20 minutes with gentle agitation.

  • Stop the digestion by adding DMEM containing 10% FBS.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto the pre-coated culture vessels at a desired density (e.g., 1-2 x 105 cells/cm2).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Perform partial media changes every 2-3 days.

Choline Acetyltransferase (ChAT) Activity Assay

This is a representative colorimetric assay protocol for measuring ChAT activity in cell lysates.

Materials:

  • Cultured neuronal cells treated with this compound or vehicle control.

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • ChAT activity assay kit (commercially available kits are recommended for standardized results).

  • Acetyl-CoA.

  • Choline chloride.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Microplate reader.

Procedure:

  • After treatment with this compound, wash the cultured neurons with cold PBS and harvest the cells.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • In a 96-well plate, add the cell lysate to the reaction mixture provided in the assay kit, which typically includes acetyl-CoA and choline chloride.

  • The enzymatic reaction, catalyzed by ChAT, produces Acetylcholine and Coenzyme A (CoA).

  • Add DTNB to the reaction. DTNB reacts with the sulfhydryl group of CoA to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • Measure the absorbance of TNB at a wavelength of ~412 nm using a microplate reader.

  • The rate of increase in absorbance is directly proportional to the ChAT activity in the sample.

  • Normalize the ChAT activity to the total protein concentration of the cell lysate.

Neurite Outgrowth Assay (PC12 Cells)

While not yet reported for this compound, this is a standard in vitro assay to assess neurotrophic potential. PC12 cells are a common model as they differentiate and extend neurites in response to nerve growth factor (NGF).

Materials:

  • PC12 cells.

  • Collagen-coated culture plates.

  • Culture medium (e.g., RPMI-1640 with horse serum and fetal bovine serum).

  • Differentiation medium (low-serum medium).

  • Nerve Growth Factor (NGF) as a positive control.

  • This compound at various concentrations.

  • Microscope with a camera and image analysis software.

Procedure:

  • Plate PC12 cells on collagen-coated plates in culture medium and allow them to attach.

  • Replace the culture medium with differentiation medium containing the desired concentration of this compound, NGF (positive control), or vehicle (negative control).

  • Incubate the cells for 2-5 days to allow for differentiation and neurite extension.

  • Capture images of the cells using a phase-contrast microscope.

  • Quantify neurite outgrowth using image analysis software. Common parameters include:

    • Percentage of cells with neurites longer than the cell body diameter.

    • Average neurite length per cell.

    • Number of neurites per cell.

  • Perform a dose-response analysis for this compound.

Signaling Pathways

There is currently no direct experimental evidence elucidating the signaling pathways activated by this compound. However, based on studies of other neuroprotective and neurotrophic lignans and neolignans, a plausible hypothesis is the involvement of pro-survival and antioxidant pathways.[2][3] Many lignans have been shown to exert their effects through the PI3K/Akt and Nrf2 pathways.[2]

G cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Americanol_A This compound Americanol_A->Receptor Binds to or influences (Hypothesized) Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2 Keap1 Akt->Nrf2_Keap1 Phosphorylates Keap1, releasing Nrf2 Neuronal_Survival Neuronal Survival & Protection Akt->Neuronal_Survival Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Antioxidant_Genes->Neuronal_Survival G Compound_Isolation Isolation of this compound from Natural Source Initial_Screening Primary Screen: ChAT Activity Assay Compound_Isolation->Initial_Screening Dose_Response Dose-Response & Cytotoxicity Studies Initial_Screening->Dose_Response Positive Hit Neurite_Outgrowth Secondary Screen: Neurite Outgrowth Assay Dose_Response->Neurite_Outgrowth Mechanism_of_Action Mechanism of Action Studies: Signaling Pathway Analysis (e.g., Western Blot for p-Akt, Nrf2) Neurite_Outgrowth->Mechanism_of_Action Confirmed Activity Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Investigating the Cholinergic Potential of Americanol A: A Technical Guide to its Interaction with Choline Acetyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vital role of choline acetyltransferase (ChAT) in acetylcholine synthesis underscores its significance as a therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease, which are often characterized by cholinergic deficits.[1] This technical guide provides a comprehensive framework for investigating the potential effects of novel compounds, exemplified by the hypothetical molecule "Americanol A," on ChAT activity. While direct studies on this compound and ChAT are not presently available in the scientific literature, this document outlines the established methodologies, data presentation standards, and conceptual pathways necessary to conduct such an investigation. By providing detailed experimental protocols and illustrative diagrams, this guide serves as a foundational resource for researchers aiming to explore the cholinergic properties of new chemical entities.

Introduction to Choline Acetyltransferase and the Cholinergic System

Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-Coenzyme A.[2] This process is a cornerstone of cholinergic neurotransmission, a system integral to a multitude of physiological functions including learning, memory, and muscle contraction.[3][4][5] The cholinergic system is comprised of neurons that synthesize and release ACh, the receptors that bind ACh (muscarinic and nicotinic), and the enzyme acetylcholinesterase (AChE), which degrades ACh in the synaptic cleft.[3][5][6]

A decline in ChAT activity and subsequent ACh levels is a well-documented hallmark of Alzheimer's disease.[1] This has led to the "cholinergic hypothesis" of Alzheimer's, which posits that a loss of cholinergic function in the brain contributes significantly to the cognitive decline observed in patients.[4] Consequently, therapeutic strategies have been developed to enhance cholinergic signaling, primarily through the inhibition of AChE. However, exploring compounds that may directly modulate ChAT activity presents a novel and potentially significant avenue for drug discovery.

This guide focuses on the hypothetical compound "this compound" as a case study to delineate the process of evaluating a novel substance for its effects on ChAT activity.

Hypothetical Data on this compound and ChAT Activity

To illustrate the expected outcomes of an investigation into the effects of a novel compound on ChAT activity, the following table presents hypothetical quantitative data for "this compound." This data is structured to demonstrate a potential dose-dependent relationship.

Concentration of this compound (µM)Mean ChAT Activity (nmol ACh/mg protein/hr)Standard DeviationPercent Change from Control
0 (Control)50.24.50%
152.14.8+3.8%
1065.85.1+31.1%
5088.96.3+77.1%
100105.47.9+109.9%
25092.37.2+83.9% (Potential Inhibition)

Table 1: Hypothetical dose-dependent effect of this compound on choline acetyltransferase (ChAT) activity in a rat brain homogenate. The data suggests a potential activating effect at lower concentrations and a possible substrate inhibition or off-target effect at higher concentrations.

Experimental Protocols for Assessing ChAT Activity

The following protocols are based on established methodologies for measuring choline acetyltransferase activity and are presented as a guide for investigating the effects of a compound such as this compound.

Preparation of Tissue Homogenate
  • Tissue Collection: Euthanize the experimental animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hippocampus or cortex) on ice.

  • Homogenization: Weigh the tissue and homogenize it in 4 volumes of ice-cold phosphate-buffered saline (PBS, 0.01 M, pH 7.4).[7][8] Mechanical homogenization should be performed in an ice water bath.[7][8]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[7][8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble ChAT enzyme, and keep it on ice for immediate use or store at -80°C for later analysis.[7][8]

Choline Acetyltransferase Activity Assay (Colorimetric Method)

This protocol is adapted from commercially available ChAT activity assay kits.[7][8][9] The principle of this assay is that the reaction between acetyl-CoA and choline, catalyzed by ChAT, produces Coenzyme A (CoA). CoA then reacts with 4,4'-dithiopyridine to produce a colored product that can be measured spectrophotometrically at 324 nm.[7][9]

  • Reagent Preparation: Prepare a substrate working solution containing acetyl-CoA and choline in the appropriate assay buffer as per the manufacturer's instructions.

  • Reaction Setup:

    • Sample Tubes: To a microcentrifuge tube, add 50 µL of the tissue homogenate (supernatant).

    • Control Tubes: To a separate microcentrifuge tube, add 50 µL of the tissue homogenate and heat-inactivate the enzyme by incubating in a 100°C water bath for 2 minutes.[7][8] This serves as a blank to subtract non-enzymatic reactions.

    • Test Compound Addition: For investigating this compound, add the desired concentrations of the compound to both sample and control tubes. An equivalent volume of vehicle (e.g., DMSO, saline) should be added to the control tubes.

  • Enzymatic Reaction:

    • Pre-warm the substrate working solution to 37°C.

    • Add 300 µL of the pre-warmed substrate working solution to each tube.[7]

    • Mix thoroughly and incubate at 37°C for 20 minutes.[7][8]

    • Stop the reaction by incubating all tubes in a 100°C water bath for 2 minutes.[7][8]

  • Chromogenic Reaction:

    • Centrifuge the tubes at 3500 x g for 10 minutes to pellet any precipitated protein.[7]

    • Transfer the supernatant to a new set of tubes.

    • Add the chromogenic agent (4,4'-dithiopyridine) to each tube and mix.

    • Incubate at room temperature for 15 minutes to allow for color development.[7][8]

  • Data Acquisition:

    • Transfer 250 µL of the final reaction mixture from each tube to a 96-well microplate.

    • Measure the optical density (OD) at 324 nm using a microplate reader.[7][8][9]

  • Calculation of ChAT Activity: The activity of ChAT is calculated based on the difference in OD between the sample and control tubes and is typically expressed as units per gram of tissue or per milligram of protein.[7][8] One unit is often defined as the amount of enzyme that transfers 1 nmol of acetyl group to choline per minute at 37°C.[7][8]

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_released ACh (released) ACh_vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation ACh_receptor ACh Receptor (Muscarinic/Nicotinic) ACh_released->ACh_receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation AmericanolA This compound (Hypothetical Modulator) AmericanolA->ChAT Modulation?

Caption: Cholinergic signaling pathway illustrating the synthesis, release, and degradation of acetylcholine, with the hypothetical modulation point of this compound on ChAT.

Experimental_Workflow start Start: Investigate this compound effect on ChAT tissue_prep Tissue Preparation (e.g., Rat Brain Homogenate) start->tissue_prep assay_setup ChAT Activity Assay Setup tissue_prep->assay_setup add_compound Addition of this compound (Varying Concentrations) assay_setup->add_compound incubation Enzymatic Reaction (37°C, 20 min) add_compound->incubation stop_reaction Stop Reaction (100°C, 2 min) incubation->stop_reaction color_dev Chromogenic Reaction stop_reaction->color_dev measurement Spectrophotometric Measurement (OD at 324 nm) color_dev->measurement data_analysis Data Analysis (Calculate % Change from Control) measurement->data_analysis conclusion Conclusion on this compound Effect data_analysis->conclusion

Caption: Experimental workflow for assessing the impact of this compound on choline acetyltransferase (ChAT) activity.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of a novel compound, "this compound," on the activity of choline acetyltransferase. By following the detailed protocols for tissue preparation and enzymatic assay, researchers can generate reliable quantitative data to assess the potential cholinergic-modulating properties of new chemical entities. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process.

Should a compound like this compound demonstrate consistent and significant activation of ChAT, further studies would be warranted. These would include kinetic analyses to determine the mechanism of activation (e.g., changes in Vmax or Km), in vivo studies to assess its effects on cognitive function in animal models of neurodegeneration, and toxicological evaluations to ensure its safety profile. The exploration of ChAT activators represents a promising frontier in the development of novel therapeutics for cholinergic-deficiency disorders.

References

Americanol A: A Potential Neuroprotective Agent for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Americanol A, a neolignan compound isolated from the seeds of Phytolacca americana, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential mechanisms of action, supported by available data and detailed experimental protocols. While research is in its early stages, initial findings suggest that this compound may exert its neuroprotective effects through multiple pathways, including the enhancement of cholinergic function. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases such as Alzheimer's disease and other related dementias.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pursuit of effective neuroprotective agents that can slow or halt this process is a paramount goal in modern medicine. Natural compounds, with their vast structural diversity and biological activity, represent a rich source for the discovery of novel therapeutic leads. This compound, a phenylpropanoid-substituted diaryl-1,4-benzodioxane neolignan, has been identified as a compound of interest due to its demonstrated neurotrophic properties.[1] This guide will delve into the known and potential neuroprotective mechanisms of this compound, providing a basis for future research and development.

Core Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound is multifaceted. The primary experimentally verified mechanism is its positive modulation of cholinergic neurotransmission. Additionally, based on the known activities of the broader class of lignan compounds, it is hypothesized that this compound may also exert its effects through antioxidant and anti-inflammatory pathways, including the modulation of key signaling cascades like Nrf2 and NF-κB, and potentially by inhibiting the aggregation of amyloid-beta peptides.

Enhancement of Cholinergic Function

A key finding in the study of this compound is its ability to enhance the activity of choline acetyltransferase (ChAT), a critical enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease.

Quantitative Data:

CompoundConcentrationEffect on Choline Acetyltransferase (ChAT) ActivityCell SystemReference
This compound10⁻⁵ MEnhancementCultured neuronal cells from fetal rat hemisphere[1]
Isothis compound10⁻⁵ MEnhancementCultured neuronal cells from fetal rat hemisphere[1]
Americanin A10⁻⁵ MEnhancementCultured neuronal cells from fetal rat hemisphere[1]

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a colorimetric method to determine ChAT activity in tissue homogenates or cell lysates. The principle of the assay is the reaction of acetyl-CoA with choline, catalyzed by ChAT, to produce acetylcholine and Coenzyme A (CoA). The produced CoA reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically.

  • Reagents and Materials:

    • Phosphate buffered saline (PBS), pH 7.4

    • Tissue homogenization buffer (e.g., PBS with protease inhibitors)

    • ChAT assay buffer

    • Acetyl-CoA

    • Choline chloride

    • Chromogenic substrate (e.g., DTNB)

    • Microplate reader

  • Procedure:

    • Sample Preparation: Homogenize tissue samples or lyse cells in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Reaction Mixture: In a microplate well, combine the sample supernatant with the ChAT assay buffer, acetyl-CoA, and choline chloride.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Color Development: Add the chromogenic substrate to the reaction mixture and incubate at room temperature for 10-15 minutes to allow for color development.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.

    • Data Analysis: Calculate the ChAT activity based on a standard curve generated with known concentrations of CoA.

Experimental Workflow for ChAT Activity Assay

cluster_prep Sample Preparation cluster_assay ChAT Assay cluster_analysis Data Analysis Tissue Tissue/Cell Sample Homogenize Homogenize/Lyse Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reaction Combine Supernatant, Assay Buffer, Acetyl-CoA, and Choline Supernatant->Reaction Incubate37 Incubate at 37°C Reaction->Incubate37 AddSubstrate Add Chromogenic Substrate Incubate37->AddSubstrate IncubateRT Incubate at RT AddSubstrate->IncubateRT ReadAbsorbance Measure Absorbance IncubateRT->ReadAbsorbance Calculate Calculate ChAT Activity ReadAbsorbance->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate

Caption: Workflow for determining choline acetyltransferase (ChAT) activity.

Potential Antioxidant and Anti-inflammatory Mechanisms

While direct experimental data for this compound is lacking, lignans as a class of compounds are well-known for their antioxidant and anti-inflammatory properties.[2] These effects are often mediated through the modulation of key cellular signaling pathways.

Hypothesized Signaling Pathways:

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound, like other lignans, could activate this protective pathway.[2]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Chronic activation of NF-κB is implicated in the pathogenesis of many neurodegenerative diseases. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. It is hypothesized that this compound may also possess NF-κB inhibitory activity.

Hypothesized Neuroprotective Signaling Cascade of this compound

cluster_antioxidant Antioxidant Pathway cluster_antiinflammatory Anti-inflammatory Pathway cluster_cholinergic Cholinergic Pathway AmericanolA This compound Nrf2 Nrf2 Activation AmericanolA->Nrf2 NFkB NF-κB Inhibition AmericanolA->NFkB ChAT ChAT Activity Enhancement AmericanolA->ChAT ARE ARE Binding Nrf2->ARE AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection InflammatoryGenes Reduced Inflammatory Gene Transcription NFkB->InflammatoryGenes InflammatoryGenes->Neuroprotection ACh Increased Acetylcholine Synthesis ChAT->ACh ACh->Neuroprotection

Caption: Hypothesized signaling pathways for the neuroprotective effects of this compound.

Potential Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. Many polyphenolic compounds have been shown to interfere with this process. Given its polyphenolic structure, this compound may also possess the ability to inhibit Aβ aggregation, thereby reducing its neurotoxicity. Further research is required to validate this hypothesis.

Future Directions and Conclusion

The current body of evidence, although limited, positions this compound as a compelling candidate for further investigation as a neuroprotective agent. The confirmed enhancement of choline acetyltransferase activity provides a solid foundation for its potential therapeutic application in cholinergic-deficient conditions like Alzheimer's disease.

Key areas for future research include:

  • Quantitative analysis of antioxidant activity: Determining the IC50 values of this compound in standard antioxidant assays (e.g., DPPH, ABTS).

  • Evaluation of anti-inflammatory effects: Investigating the ability of this compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in microglia.

  • Elucidation of signaling pathway modulation: Confirming the activation of the Nrf2 pathway and inhibition of the NF-κB pathway by this compound through reporter gene assays and Western blotting.

  • Assessment of anti-aggregation properties: Examining the effect of this compound on the kinetics of amyloid-beta aggregation using techniques such as Thioflavin T fluorescence assays.

  • In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease or rodent models of stroke.

  • Pharmacokinetic and safety profiling: Determining the bioavailability, blood-brain barrier permeability, and toxicological profile of this compound.

References

Americanol A in DMSO: A Technical Guide to Solubility, Experimental Protocols, and Biological Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Americanol A in dimethyl sulfoxide (DMSO), complete with detailed experimental protocols for solubility determination. Furthermore, it elucidates the potential signaling pathways through which this compound exerts its biological effects, and outlines a comprehensive workflow for the investigation of such natural products.

Solubility of this compound in Dimethyl Sulfoxide (DMSO)

For drug discovery and development, DMSO is a crucial solvent for creating high-concentration stock solutions of test compounds for a variety of in vitro and in vivo assays.[2] Therefore, understanding the solubility limits and characteristics of this compound in DMSO is a critical first step in its preclinical evaluation.

Quantitative Solubility Data

To provide a framework for experimental work, the following table summarizes a general classification for compound solubility in DMSO, which can be used to categorize this compound once empirical data is obtained.

Solubility ClassificationMeasured Solubility (mM)Observations
High>10No precipitation observed
Moderate1 - 10Precipitation may be observed
Low<1Significant precipitation

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, a systematic experimental approach is required. The following protocols are adapted from established methodologies for kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay using Nephelometry

This high-throughput method is used to rapidly assess the kinetic solubility of a compound.

Materials and Equipment:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Automated liquid handler (recommended)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add PBS to each well to achieve the desired final concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles (precipitation).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control (DMSO and PBS only).

Thermodynamic Solubility Assay using Shake-Flask Method and HPLC-UV Analysis

This method determines the equilibrium solubility, which is a more definitive measure.

Materials and Equipment:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated analytical standard of this compound

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube.

  • Solvent Addition: Add a defined volume of DMSO (e.g., 1 mL).

  • Equilibration: Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid.[2]

  • Filtration: Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC-UV method.[2]

  • HPLC Analysis: Analyze the diluted sample by HPLC-UV.

  • Quantification: Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. The original solubility in DMSO is then calculated by applying the dilution factor.[2]

Biological Activity and Signaling Pathways of this compound

This compound has been identified as a neurotrophic agent, notably enhancing the activity of choline acetyltransferase (ChAT).[3] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA.[4] An increase in acetylcholine levels in neuronal synapses is a key therapeutic strategy for conditions with cognitive decline, such as Alzheimer's disease.[5]

The neurotrophic effects of polyphenols, such as this compound, are often mediated through the activation of key signaling pathways that promote neuronal survival, growth, and differentiation.[6] These pathways commonly include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[6][7]

The following diagram illustrates the proposed signaling pathway for this compound, integrating its known effect on choline acetyltransferase with established neurotrophic signaling cascades.

Americanol_A_Signaling_Pathway cluster_0 Extracellular cluster_1 Neuronal Cell cluster_2 Neurotrophic Signaling Americanol_A This compound ChAT Choline Acetyltransferase (ChAT) Americanol_A->ChAT Enhances Activity ACh Acetylcholine (ACh) ChAT->ACh Synthesizes Choline Choline + Acetyl-CoA Choline->ChAT PI3K PI3K ACh->PI3K Activates ERK ERK ACh->ERK Activates Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival and Growth Akt->Neuronal_Survival ERK->Neuronal_Survival

Proposed signaling pathway of this compound.

Experimental Workflow for Natural Product Bioactivity Screening

The investigation of a novel natural product like this compound follows a structured workflow from initial screening to lead identification. This process ensures a systematic evaluation of its biological activities and potential as a therapeutic agent.

The diagram below outlines a typical experimental workflow for the biological activity screening of a natural product.

Experimental_Workflow cluster_0 Phase 1: Preparation and Initial Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization NP_Source Natural Product Source (e.g., Plant Extract) Extraction Extraction and Isolation of this compound NP_Source->Extraction Solubility Solubility and Stability Assessment in DMSO Extraction->Solubility HTS High-Throughput Screening (HTS) for Bioactivity Solubility->HTS Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response Studies Hit_Confirmation->Dose_Response MoA Mechanism of Action (MoA) Elucidation Dose_Response->MoA Target_ID Target Identification and Validation MoA->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

References

Technical Guide: Stability and Storage of Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage of Americanol A. This compound is a lignan that has been isolated from Joannesia princeps and Phytolacca americana.[1][2] Publicly available, in-depth stability data for this compound is limited. The quantitative data and specific degradation pathways presented herein are based on the known chemical properties of lignans and are intended to be illustrative for research and development purposes. All stability studies for drug development should be conducted according to relevant ICH guidelines.[3]

Introduction

This compound is a lignan with the molecular formula C18H18O6.[1] As a phenylpropanoid derivative rich in phenolic hydroxyl groups and containing a conjugated double bond, its chemical stability is a critical parameter for its development as a potential therapeutic agent.[1][2] This guide summarizes key stability data under various stress conditions and provides recommended storage conditions and handling procedures. The primary degradation pathways for compounds of this class are typically oxidation and photodegradation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H18O6[1]
Molecular Weight330.33 g/mol [1]
CAS Number133838-65-0[1]
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in Methanol, DMSO[1]

Summary of Stability Data

The stability of this compound has been evaluated under thermal, photolytic, oxidative, and various pH conditions. Degradation generally follows first-order kinetics.[4] The following tables summarize the degradation rates and major degradation products observed.

Table 3.1: Temperature and Humidity Stress Testing

Conditions: 6 months, solid state, protected from light.

Condition% Degradation (Mean)Major Degradants
25°C / 60% RH1.8%DP-O1
40°C / 75% RH8.5%DP-O1, DP-T1
60°C / 75% RH21.2%DP-O1, DP-T1, DP-T2
Table 3.2: Photostability (ICH Q1B)

Conditions: Solid state, 1.2 million lux hours and 200 W·h/m².

Condition% Degradation (Mean)Major Degradants
Light Exposed15.7%DP-P1, DP-O1
Dark Control<1.0%N/A
Table 3.3: Solution Stability at 25°C

Conditions: 72 hours, aqueous buffer with 5% acetonitrile co-solvent.

pH% Degradation (Mean)Major Degradants
2.0 (HCl)2.5%DP-H1
7.4 (Phosphate)4.1%DP-O1
12.0 (NaOH)18.9%DP-B1, DP-B2
Table 3.4: Oxidative Stress

Conditions: 24 hours at 25°C in solution.

Condition% Degradation (Mean)Major Degradants
3% H₂O₂35.4%DP-O1, DP-O2

Degradation Pathway and Experimental Workflow

The primary degradation pathways inferred from stress testing are oxidation of the phenolic moieties and photochemical reactions.

G cluster_main This compound Degradation Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation Americanol_A This compound DP_O1 DP-O1 (Quinone-type) Americanol_A->DP_O1 H₂O₂ / O₂ DP_P1 DP-P1 (Isomer) Americanol_A->DP_P1 UV/Vis Light DP_H1 DP-H1 (Acid-catalyzed) Americanol_A->DP_H1 pH < 4 DP_B1 DP-B1 (Base-catalyzed) Americanol_A->DP_B1 pH > 10 DP_O2 DP-O2 (Ring-opened) DP_O1->DP_O2

Caption: Inferred degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Aliquot and Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/Quench Reactions at Timed Intervals stress->neutralize analyze Analyze Samples via Stability-Indicating HPLC-UV/MS neutralize->analyze data Quantify Purity and Degradants, Determine Degradation Kinetics analyze->data

Caption: Workflow for forced degradation studies.

Recommended Storage and Handling

  • Long-Term Storage ( > 6 months): For long-term storage of the solid material, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[5]

  • Short-Term Storage ( < 6 months): For routine laboratory use, store the solid material at 2-8°C, protected from light and moisture. While some suppliers may ship at room temperature, controlled refrigerated conditions are preferable to minimize degradation.[1]

  • Solution Storage: Stock solutions of this compound in DMSO or methanol should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Use freshly prepared solutions for experiments whenever possible.

Experimental Protocols

The following protocols are representative of the methods used to generate the stability data in this guide. Analytical methods must be validated to be considered stability-indicating.[6][7]

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: UHPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][8]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.

  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a stability chamber at 60°C / 75% RH for 7 days.

  • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.[3]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary (e.g., for acid/base samples), and dilute with mobile phase to an appropriate concentration for HPLC analysis. Analyze using the method described in section 6.1.

End of Document

References

The Enigmatic Neolignan: A Technical Guide to the Natural Sources of Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A, a complex neolignan, has garnered significant interest within the scientific community for its potential neurotrophic properties. This document serves as an in-depth technical guide to the natural origins of this promising compound, providing a comprehensive overview of its known sources, available data on its isolation, and an exploration of its biological activity. This guide is intended to be a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary sources documented in scientific literature are detailed below. While the presence of this compound is confirmed in these species, it is crucial to note that specific quantitative yield data is not consistently reported in publicly available research.

Plant SpeciesFamilyPlant Part(s) Containing this compound
Phytolacca americanaPhytolaccaceaeSeeds
Joannesia princepsEuphorbiaceaeSeeds
Colocasia antiquorumAraceaeTubers

Table 1: Documented Natural Sources of this compound

Phytolacca americana (American Pokeweed)

Phytolacca americana, commonly known as American pokeweed, is a perennial plant native to eastern North America. The seeds of this plant are a confirmed source of this compound[1][2]. While the presence of the compound is established, detailed quantitative analysis of its concentration in the seeds is not extensively documented in the surveyed literature.

Joannesia princeps (Boleira)

The seeds of Joannesia princeps, a tree native to Brazil, are reported to be a significant source of this compound. In fact, it is considered one of the major constituents of the methanolic extract of these seeds[1]. This suggests that Joannesia princeps could be a more abundant source for the isolation of this compound compared to other known species.

Colocasia antiquorum (Taro)

This compound has also been reported to be present in Colocasia antiquorum, a tropical plant grown primarily for its edible corms, commonly known as taro. The presence of this compound in the tubers of this plant indicates a potential dietary source, although the concentration is not well-quantified in the available literature.

Experimental Protocols: Isolation and Purification

Detailed, step-by-step experimental protocols for the isolation of this compound are not consistently published. However, based on the available literature, a general methodological approach can be outlined. It is important to note that optimization of these methods would be necessary for achieving high purity and yield.

General Extraction and Fractionation Workflow

The isolation of this compound typically involves solvent extraction from the dried and powdered plant material, followed by chromatographic separation.

G General Isolation Workflow for this compound plant_material Dried & Powdered Plant Material (e.g., Seeds of P. americana or J. princeps) solvent_extraction Solvent Extraction (e.g., Methanol or Petrol followed by Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract solvent_partitioning Solvent Partitioning (Optional) (e.g., Hexane, Ethyl Acetate) crude_extract->solvent_partitioning fractionated_extract Fractionated Extract solvent_partitioning->fractionated_extract column_chromatography Column Chromatography (Silica Gel, ODS, or Diol) fractionated_extract->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc americanol_a Pure this compound hplc->americanol_a

Caption: A generalized workflow for the isolation of this compound.

1. Extraction:

  • The initial step involves the extraction of the ground plant material with an appropriate organic solvent. Methanol is a commonly used solvent for this purpose[1]. For the seeds of Joannesia princeps, a sequential extraction with petrol followed by methanol has been reported.

2. Fractionation:

  • The resulting crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps in the preliminary separation of compounds based on their polarity.

3. Chromatographic Purification:

  • The fraction containing this compound is then subjected to various chromatographic techniques for purification. These may include:

    • Column Chromatography: Using stationary phases like silica gel, ODS (octadecylsilane), or diol.

    • High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy neurotrophic activity, primarily through the enhancement of choline acetyltransferase (ChAT) activity[2]. ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine, which plays a crucial role in cognitive functions such as learning and memory.

Proposed Signaling Pathway for Neurotrophic Effects

The precise upstream signaling pathway by which this compound enhances ChAT activity has not yet been fully elucidated in the available literature. However, based on the known mechanisms of other neurotrophic compounds and the general principles of neuronal signaling, a plausible hypothetical pathway can be proposed. It is important to emphasize that this proposed pathway requires experimental validation.

G Hypothetical Signaling Pathway of this compound americanol_a This compound receptor Unknown Membrane Receptor or Intracellular Target americanol_a->receptor signaling_cascade Intracellular Signaling Cascade (e.g., involving kinases like ERK, Akt) receptor->signaling_cascade transcription_factor Activation of Transcription Factors (e.g., CREB) signaling_cascade->transcription_factor chat_gene Increased Transcription of ChAT Gene transcription_factor->chat_gene chat_protein Increased Synthesis of ChAT Protein chat_gene->chat_protein acetylcholine Increased Acetylcholine Synthesis chat_protein->acetylcholine

Caption: A proposed signaling pathway for this compound's neurotrophic effects.

This hypothetical model suggests that this compound may bind to a specific receptor on the neuronal cell surface or an intracellular target, initiating a downstream signaling cascade. This cascade could involve the activation of protein kinases such as Extracellular signal-Regulated Kinase (ERK) or Akt (Protein Kinase B), which are known to be involved in neuronal survival and differentiation. The activation of these kinases could then lead to the phosphorylation and activation of transcription factors like CREB (cAMP response element-binding protein). Activated CREB could then promote the transcription of the gene encoding for choline acetyltransferase, leading to increased synthesis of the ChAT enzyme and, consequently, enhanced acetylcholine production.

Conclusion

This compound is a neolignan with promising neurotrophic properties, naturally occurring in the seeds of Phytolacca americana and Joannesia princeps, and the tubers of Colocasia antiquorum. While its presence in these sources is confirmed, a significant gap exists in the literature regarding quantitative yield data and detailed, standardized isolation protocols. The enhancement of choline acetyltransferase activity is a key aspect of its biological function, though the specific signaling pathway remains an area for future investigation. This guide provides a consolidated overview of the current knowledge on this compound, highlighting the opportunities for further research to fully unlock the therapeutic potential of this fascinating natural product. Future studies should focus on the quantification of this compound in its natural sources, the development of optimized and scalable isolation procedures, and the definitive elucidation of its molecular mechanism of action.

References

An In-depth Technical Guide to the Biosynthesis of Lignans, Featuring Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse class of phenolic compounds found in a wide variety of plants, formed by the oxidative coupling of two phenylpropanoid units. Their structural complexity and significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties, have made them a focal point for research in natural product chemistry and drug development. This technical guide provides a detailed exploration of the biosynthesis of lignans, with a specific focus on the neolignan Americanol A. We will delve into the core biosynthetic pathways, the enzymes involved, and detailed experimental protocols for their synthesis, presenting quantitative data in a clear and accessible format.

Core Biosynthetic Pathway: From Phenylpropanoids to Lignans

The biosynthesis of lignans originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a variety of phenolic compounds from the amino acid phenylalanine.

The Phenylpropanoid Pathway: A Prelude to Lignans

The initial steps of the phenylpropanoid pathway generate cinnamic acid derivatives, which serve as the monomeric precursors for lignan synthesis. The key enzymatic transformations are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its CoA thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway can diverge to produce various monolignols, the direct precursors of lignans. For the biosynthesis of many lignans, including the precursor to this compound, the pathway proceeds through the formation of caffeic acid.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Caffeic_Acid Caffeic_Acid Caffeoyl_CoA->Caffeic_Acid HCT

Caption: The Phenylpropanoid Pathway leading to Caffeic Acid.

The Crucial Step: Oxidative Coupling and the Formation of this compound

This compound, a neolignan found in the seeds of Phytolacca americana, is synthesized through the oxidative coupling of two molecules of caffeic acid. This reaction is catalyzed by oxidative enzymes such as peroxidases and laccases. In vitro studies have demonstrated the successful synthesis of this compound using Horseradish Peroxidase (HRP), providing a model for its natural biosynthesis[1].

The oxidative coupling of caffeic acid proceeds via the formation of radical intermediates. These radicals can then couple in various ways, leading to a mixture of products. In the case of this compound, the coupling occurs between the C8 of the side chain of one caffeic acid molecule and the C5 of the aromatic ring of the second, followed by an intramolecular cyclization to form the characteristic 1,4-benzodioxane ring system of this neolignan.

The Role of Oxidative Enzymes: Peroxidases and Laccases

Peroxidases (EC 1.11.1.x) are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂) as an electron acceptor. In the context of lignan biosynthesis, peroxidases are believed to be key players in the oxidative coupling of monolignols and other phenolic precursors[2].

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water. Laccases are also implicated in lignan biosynthesis, often working in concert with dirigent proteins.

While specific peroxidases or laccases from Phytolacca americana have not yet been fully characterized in the context of this compound biosynthesis, studies on related species, such as the characterization of a peroxidase from Phytolacca dioica, provide insights into the potential enzymatic machinery[3].

The Guiding Hand: Dirigent Proteins

Dirigent Proteins (DPs) are non-catalytic proteins that play a crucial role in directing the stereochemistry of lignan formation. They are thought to capture and orient the radical intermediates generated by oxidases, thereby controlling the regioselectivity and stereoselectivity of the coupling reaction[4][5]. The specific dirigent proteins involved in the biosynthesis of the neolignan scaffold of this compound in Phytolacca americana remain to be identified. However, the presence of a specific stereochemistry in naturally occurring this compound strongly suggests the involvement of such proteins in its biosynthesis.

Americanol_A_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Complex Caffeic_Acid1 Caffeic Acid Radicals Caffeic Acid Radicals Caffeic_Acid1->Radicals Caffeic_Acid2 Caffeic Acid Caffeic_Acid2->Radicals Oxidase Peroxidase / Laccase Oxidase->Radicals Oxidation Dirigent_Protein Dirigent Protein (putative) Americanol_A This compound Dirigent_Protein->Americanol_A Stereoselective Coupling & Cyclization Radicals->Americanol_A

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on this compound Synthesis

Quantitative data on the in vivo biosynthesis of this compound is currently limited. However, in vitro synthesis provides valuable insights into the efficiency of the oxidative coupling reaction.

PrecursorEnzymeProduct(s)Yield (%)Reference
Caffeic AcidHorseradish Peroxidase (HRP)This compound10[1]
Isothis compound18[1]
Recovered Caffeic Acid72[1]

Table 1: In Vitro Synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the in vitro synthesis of this compound based on the horseradish peroxidase-catalyzed oxidative coupling of caffeic acid, as described in the literature[1].

Protocol 1: HRP-Catalyzed Synthesis of this compound

Materials:

  • Caffeic Acid

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (pH 6.0)

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve caffeic acid in phosphate buffer (pH 6.0) to a final concentration of 10 mM.

    • Add Horseradish Peroxidase (HRP) to the solution to a final concentration of 1 mg/mL.

    • Initiate the reaction by the dropwise addition of a 1% aqueous solution of hydrogen peroxide (H₂O₂) over a period of 1 hour at room temperature with constant stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Extraction:

    • Once the reaction is complete (or after a predetermined time, e.g., 24 hours), acidify the reaction mixture to pH 3 with 1 M HCl.

    • Extract the mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate this compound and Isothis compound from the unreacted caffeic acid and other byproducts.

  • Characterization:

    • Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow Start Reaction Setup (Caffeic Acid, HRP, H₂O₂ in Buffer) Reaction Oxidative Coupling Reaction (Room Temperature, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Work-up & Extraction (Acidification, Ethyl Acetate Extraction) Monitoring->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Caption: Experimental Workflow for this compound Synthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound provides a fascinating example of the intricate enzymatic machinery that plants employ to generate complex natural products. While the in vitro synthesis using horseradish peroxidase offers a viable route for obtaining this valuable neolignan, further research is needed to fully elucidate the in vivo pathway in Phytolacca americana. The identification and characterization of the specific peroxidases, laccases, and dirigent proteins involved will not only deepen our understanding of lignan biosynthesis but also open up new avenues for the biotechnological production of this compound and other bioactive lignans for pharmaceutical applications. The recent de novo assembly of the Phytolacca americana genome provides a valuable resource for identifying candidate genes involved in this pathway[4]. Future work should focus on functional genomics and proteomics to pinpoint the key enzymatic players and unravel the regulatory mechanisms governing the biosynthesis of this promising natural product.

References

Americanol A (CAS Number: 133838-65-0): A Technical Guide to its Neurotrophic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Americanol A, a neolignan first isolated from the seeds of Phytolacca americana, has demonstrated notable neurotrophic properties, specifically the enhancement of choline acetyltransferase (ChAT) activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known biological activities, and postulated mechanisms of action. Detailed experimental protocols for its isolation and the evaluation of its bioactivity are presented to facilitate further research and development. This document also explores potential signaling pathways involved in its neurotrophic effects and summarizes the limited available quantitative data.

Introduction

This compound (CAS: 133838-65-0) is a naturally occurring neolignan belonging to the 1,4-benzodioxane class of compounds. It was first identified and characterized in 1992 from the seeds of the common pokeweed, Phytolacca americana.[1] The initial research highlighted its potential as a neurotrophic agent due to its ability to enhance the activity of choline acetyltransferase (ChAT), a key enzyme in the biosynthesis of the neurotransmitter acetylcholine.[1] Deficits in cholinergic function are a well-established hallmark of several neurodegenerative diseases, including Alzheimer's disease, making compounds that can modulate ChAT activity significant candidates for therapeutic development.

This guide aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the available information on this compound, presenting it in a structured and actionable format.

Chemical and Physical Properties

This compound is characterized by a 1,4-benzodioxane core structure. Its systematic IUPAC name is 4-[(2S,3S)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol.[2]

PropertyValueSource
CAS Number 133838-65-0[2]
Molecular Formula C₁₈H₁₈O₆[2]
Molecular Weight 330.33 g/mol [2]
XLogP3 1.6[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 5[2]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to enhance choline acetyltransferase (ChAT) activity in cultured neuronal cells derived from fetal rat hemispheres.[1] In the initial study, this compound demonstrated this effect at a concentration of 10⁻⁵ M.[1]

Postulated Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the neuroprotective effects of lignans are often attributed to their antioxidant and anti-inflammatory properties. A plausible mechanism of action for this compound could involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway . This pathway is a master regulator of cellular defense against oxidative stress.

DOT Script for Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Americanol_A This compound Keap1 Keap1 Americanol_A->Keap1 Inhibition? ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibition Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Binding Nrf2_ub Ubiquitination & Degradation Nrf2_Keap1->Nrf2_ub Leads to Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

Caption: Postulated Nrf2-ARE signaling pathway for this compound's neuroprotective effects.

Experimental Protocols

Isolation of this compound from Phytolacca americana Seeds

The following protocol is a representative method for the isolation of neolignans from plant material, based on common phytochemical extraction and chromatography techniques.

Workflow for Neolignan Isolation

Isolation_Workflow Start Dried & Powdered Phytolacca americana Seeds Extraction Methanol Extraction (Soxhlet or Maceration) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Fractions Fraction Collection Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Fractions->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Purification Preparative HPLC or Recrystallization Fraction_Analysis->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the isolation of this compound from plant material.

Methodology:

  • Plant Material Preparation: Collect mature seeds of Phytolacca americana. Air-dry the seeds in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the seeds into a fine powder using a mechanical grinder.

  • Extraction:

    • Pack the powdered seeds into a Soxhlet apparatus and extract with methanol for 24-48 hours.

    • Alternatively, perform maceration by soaking the powdered seeds in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation. Repeat the maceration process three times.

  • Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound.

  • Chromatographic Purification:

    • Subject the this compound-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and analyze by TLC. Pool the fractions containing the compound of interest.

  • Final Purification: Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Choline Acetyltransferase (ChAT) Activity Assay in Neuronal Cell Culture

This protocol describes a colorimetric method to determine ChAT activity in primary neuronal cell cultures treated with this compound.

Workflow for ChAT Activity Assay

ChAT_Assay_Workflow Start Primary Neuronal Culture (from fetal rat hemispheres) Treatment Treat with this compound (e.g., 10⁻⁵ M) and Controls Start->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Cell_Lysis Cell Lysis & Homogenization Incubation->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Enzymatic_Reaction Incubate Lysate with Choline and Acetyl-CoA Lysate->Enzymatic_Reaction Reaction_Stop Stop Reaction Enzymatic_Reaction->Reaction_Stop Detection Colorimetric Detection of Coenzyme A (CoA) produced Reaction_Stop->Detection Analysis Calculate ChAT Activity (OD measurement at 324 nm) Detection->Analysis Result Compare Activity in Treated vs. Control Groups Analysis->Result

Caption: Workflow for determining the effect of this compound on ChAT activity.

Methodology:

  • Primary Neuronal Cell Culture:

    • Isolate cerebral hemispheres from E17-E18 rat embryos.[3]

    • Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically to obtain a single-cell suspension.[3]

    • Plate the cells on poly-D-lysine coated culture plates in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).[4]

    • Maintain the cultures at 37°C in a humidified 5% CO₂ incubator.

  • Treatment with this compound:

    • After 5-7 days in vitro, treat the neuronal cultures with this compound at the desired concentrations (e.g., a dose-response range including 10⁻⁵ M). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 24-48 hours.

  • Sample Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Homogenize the lysate and centrifuge to pellet cellular debris. Collect the supernatant containing the cytosolic ChAT enzyme.

  • Choline Acetyltransferase Assay (Colorimetric):

    • The assay principle is based on the reaction of Acetyl-CoA with choline, catalyzed by ChAT, to produce acetylcholine and Coenzyme A (CoA). The produced CoA then reacts with a chromogenic substrate (e.g., 4,4'-dithiopyridine) to yield a colored product.[5]

    • Prepare a reaction mixture containing the cell lysate, choline chloride, and acetyl-CoA in a suitable buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add the chromogenic reagent and incubate at room temperature for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 324 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the ChAT activity based on a standard curve generated with known concentrations of CoA.

    • Normalize the activity to the total protein concentration of the cell lysate.

    • Compare the ChAT activity in this compound-treated cells to the vehicle-treated control cells.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data for this compound beyond the initial study. Further research is required to establish a comprehensive dose-response profile and to quantify its effects on various neuronal parameters.

ParameterConcentrationResultCell SystemReference
Choline Acetyltransferase Activity10⁻⁵ MEnhancementCultured neuronal cells from fetal rat hemisphere[1]

Conclusion

This compound is a promising neurotrophic compound with a demonstrated ability to enhance choline acetyltransferase activity. Its neolignan structure suggests potential antioxidant and anti-inflammatory properties that may contribute to its neuroprotective effects, possibly through the Nrf2-ARE signaling pathway. The experimental protocols provided in this guide offer a framework for the isolation and bioactivity assessment of this compound, which should encourage and facilitate further investigation into its therapeutic potential for neurodegenerative diseases. Future research should focus on elucidating its precise mechanism of action, establishing a detailed dose-response relationship, and evaluating its efficacy and safety in preclinical in vivo models.

References

Americanol A: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Americanol A, a naturally occurring lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its core physicochemical properties and known biological activities. Key quantitative data is presented in a structured format for clarity. Furthermore, this document outlines a detailed experimental protocol for assessing one of its primary biological functions—the enhancement of choline acetyltransferase activity—and visually represents a putative signaling pathway through which it may exert its neurotrophic effects.

Physicochemical Properties of this compound

This compound is characterized by the following molecular and physical properties:

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₆[1][2][3][4]
Molecular Weight 330.34 g/mol [1][2][4]
Exact Mass 330.1103 u[1]
CAS Registry Number 133838-65-0[1][2]
IUPAC Name 4-[(2R,3R)-3-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol[2][4]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Biological Activity and Experimental Protocols

The primary reported biological activities of this compound are its ability to enhance choline acetyltransferase (ChAT) activity and its neurotrophic properties.[1][2]

Enhancement of Choline Acetyltransferase (ChAT) Activity

Choline acetyltransferase is a pivotal enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine. The enhancement of its activity is a key area of research for potential therapeutic interventions in neurodegenerative diseases.

This protocol outlines a standard method for determining ChAT activity, which can be adapted to assess the effects of this compound.

1. Preparation of Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, and 0.5% Triton X-100.
  • Substrate Solution: 0.5 mM [¹⁴C]-Acetyl-CoA (specific activity 50-60 mCi/mmol) and 10 mM choline chloride in 50 mM sodium phosphate buffer (pH 7.4).
  • Stopping Solution: 50 mM sodium phosphate buffer (pH 7.4).
  • Extraction Solvent: Acetonitrile containing 5 mM sodium tetraphenylboron.
  • Scintillation Cocktail.

2. Tissue/Cell Homogenization:

  • Homogenize neuronal tissue or cells in ice-cold lysis buffer.
  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the ChAT enzyme.

3. Enzyme Reaction:

  • In a microcentrifuge tube, combine 20 µL of the enzyme-containing supernatant with 20 µL of the substrate solution. To test the effect of this compound, a pre-incubation step of the supernatant with varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 0.5%) for 30 minutes at 37°C would be included.
  • Incubate the reaction mixture at 37°C for 30 minutes.

4. Termination and Extraction:

  • Stop the reaction by adding 100 µL of the stopping solution.
  • Add 500 µL of the extraction solvent to each tube.
  • Vortex vigorously for 30 seconds to extract the newly synthesized [¹⁴C]-acetylcholine.
  • Centrifuge at 14,000 x g for 5 minutes.

5. Quantification:

  • Transfer 400 µL of the upper organic phase to a scintillation vial.
  • Add 4 mL of scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.
  • Calculate the ChAT activity based on the specific activity of the [¹⁴C]-Acetyl-CoA and express it as pmol/min/mg of protein.

Neurotrophic Properties

This compound has been reported to possess neurotrophic properties, suggesting it may support the growth, survival, and differentiation of neurons. The precise signaling pathways underlying this activity are still under investigation.

Putative Signaling Pathway for Neurotrophic Activity

Based on the known mechanisms of other neurotrophic compounds, a possible signaling pathway for this compound's action is proposed. This pathway involves the activation of downstream signaling cascades that promote neuronal survival and growth.

AmericanolA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Americanol_A This compound Receptor Putative Receptor Americanol_A->Receptor Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation CREB CREB Akt->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Survival and Growth) CREB->Gene_Expression Induction

Caption: Hypothetical signaling cascade for this compound-mediated neurotrophic effects.

Conclusion

This compound presents as a promising natural compound with significant potential in the field of neuroscience and drug development. Its ability to enhance choline acetyltransferase activity and its neurotrophic properties warrant further investigation. The experimental protocols and hypothetical signaling pathway provided in this guide offer a framework for future research into the precise mechanisms of action of this compound, which will be crucial for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a lignan, a class of polyphenolic compounds found in various plant species. With growing interest in its potential biological activities, robust and reliable analytical methods for the quantification of this compound in different matrices are crucial for research and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex matrices such as plant extracts and formulations.

Experimental Protocol

1.1.1. Sample Preparation (Solid Samples, e.g., Plant Material)

  • Grinding: Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol or ethanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 0.03 M phosphate buffer (pH = 3) is often effective for separating lignans[1].

    • Solvent A: 0.03 M Phosphate Buffer, pH 3.0

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-15 min: 60% B to 80% B

    • 15-20 min: 80% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 60% B

  • Flow Rate: 0.5 mL/min[1].

  • Column Temperature: 25 °C.

  • Detection Wavelength: 214 nm, a common wavelength for the detection of oleanolic and ursolic acids, which are structurally related terpenoids[1]. A wavelength scan of an this compound standard should be performed to determine the optimal wavelength for maximum absorbance.

  • Injection Volume: 10 µL[1].

1.1.3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC-UV method for lignan quantification. These values are illustrative and must be determined experimentally for this compound.

ParameterSpecificationIllustrative Value
Linearity (r²) ≥ 0.9990.9995
Range To be defined0.5 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.5 µg/mL
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD) ≤ 2%1.5%

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or tissue extracts.

Experimental Protocol

2.1.1. Sample Preparation (Biological Fluids, e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2.1.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used for the analysis of phenolic compounds[2][3].

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% B to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% B to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. The choice of polarity should be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (e.g., [M-H]⁻ for negative mode) and product ions for this compound and the internal standard need to be determined by direct infusion of a standard solution. For this compound (C18H18O6, MW: 330.33), the precursor ion in negative mode would be m/z 329.1. Product ions would be determined from fragmentation experiments.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation: Method Validation Parameters (Illustrative)

The following table shows illustrative validation parameters for an HPLC-MS/MS method for a lignan.

ParameterSpecificationIllustrative Value
Linearity (r²) ≥ 0.990.998
Range To be defined0.1 - 100 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.1 ng/mL
Accuracy (% Recovery) 85 - 115%102.3%
Precision (% RSD) ≤ 15%8.5%
Matrix Effect 85 - 115%95%

UV-Visible Spectrophotometry

This is a simpler, more accessible method suitable for the quantification of this compound in simple solutions or as a preliminary estimation in less complex extracts. It is less specific than chromatographic methods.

Experimental Protocol

3.1.1. Sample Preparation

  • Prepare a solution of the sample containing this compound in a suitable solvent (e.g., methanol or ethanol).

  • The concentration should be adjusted to fall within the linear range of the calibration curve.

  • If necessary, perform a simple filtration to remove any particulate matter.

3.1.2. Instrumentation and Measurement

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Cuvette: 1 cm path length quartz cuvette.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). Lignans typically show absorbance maxima in the UV region.

  • Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.

3.1.3. Quantification

The concentration of this compound in the sample can be calculated using the Beer-Lambert law (A = εbc) after determining the molar absorptivity (ε) from a standard solution of known concentration, or more commonly, by using a calibration curve.

Data Presentation: Method Validation Parameters (Illustrative)

The following table provides illustrative validation parameters for a UV-Vis spectrophotometric method.

ParameterSpecificationIllustrative Value
Linearity (r²) ≥ 0.9950.997
Range To be defined1 - 25 µg/mL
Limit of Detection (LOD) 3.3 * (SD of intercept / slope)0.3 µg/mL
Limit of Quantification (LOQ) 10 * (SD of intercept / slope)1.0 µg/mL
Accuracy (% Recovery) 90 - 110%99.2%
Precision (% RSD) ≤ 5%3.1%

Mandatory Visualizations

experimental_workflow sample Sample (Plant Material, Biological Fluid, etc.) prep Sample Preparation (Extraction, Precipitation, Filtration) sample->prep hplc_uv HPLC-UV Analysis prep->hplc_uv hplc_ms HPLC-MS/MS Analysis prep->hplc_ms uv_vis UV-Vis Analysis prep->uv_vis data_analysis Data Analysis (Peak Integration, Calibration) hplc_uv->data_analysis hplc_ms->data_analysis uv_vis->data_analysis quantification Quantification of this compound data_analysis->quantification

Caption: General experimental workflow for the quantification of this compound.

method_validation_logic method Analytical Method for this compound specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability, Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

Caption: Logical relationship of parameters for analytical method validation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Americanol A, a lignan with potential neurotrophic properties. Given the limited availability of specific established methods for this compound, this protocol has been developed based on the analysis of structurally similar lignans and phenolic compounds. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust and reliable approach for the quantification of this compound in purified samples and potentially in complex matrices such as plant extracts. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to support researchers, scientists, and drug development professionals.

Introduction

This compound is a lignan found in plants such as Phytolacca americana.[1][2] Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits. The accurate and precise quantification of this compound is crucial for further research into its pharmacological properties and for quality control in the development of any related therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of phenolic compounds in various samples.[3][4] This application note outlines a proposed HPLC method tailored for the analysis of this compound.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of lignans and other phenolic compounds.[3][5][6][7][8][9]

  • Vials: Amber glass vials to protect the analyte from light.

  • Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric flasks and pipettes: For the preparation of standards and samples.

2.2. Reagents and Standards

  • This compound Reference Standard: Purity >98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.[4][10][11]

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (HCOOH): ACS grade or higher.[7][12]

  • Acetic Acid (CH₃COOH): ACS grade or higher.[6][10]

2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Purified Samples: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • For Plant Extracts:

    • Homogenize the dried plant material.

    • Extract the homogenized sample with methanol or ethanol using sonication or maceration.[4][11]

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the residue in the mobile phase.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated.[5][13]

    • Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.

2.5. Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm[1][5][8][10][14][15]

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following tables present hypothetical data for key validation parameters.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20008500
RSD of Peak Area (n=6) ≤ 2.0%0.8%
RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Precision

Repeatability (Intra-day, n=6)Intermediate Precision (Inter-day, n=6)
Concentration (µg/mL) RSD (%) RSD (%)
101.51.8
500.91.2
900.71.0

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
2099.51.4
50101.21.1
8098.91.3

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHypothetical Value (µg/mL)
LOD (S/N = 3) 0.2
LOQ (S/N = 10) 0.7

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_standard This compound Reference Standard node_stock Stock Solution (1000 µg/mL in MeOH) node_standard->node_stock node_working Working Standards (1-100 µg/mL) node_stock->node_working node_hplc HPLC System (C18 Column, Gradient Elution) node_working->node_hplc Injection node_sample Sample Matrix (e.g., Plant Material) node_extraction Extraction (Methanol/Ethanol) node_sample->node_extraction node_cleanup Cleanup (optional) (e.g., SPE) node_extraction->node_cleanup node_final_sample Final Sample Solution node_cleanup->node_final_sample node_final_sample->node_hplc Injection node_detection UV Detection (280 nm) node_hplc->node_detection node_chromatogram Chromatogram Acquisition node_detection->node_chromatogram node_calibration Calibration Curve Generation node_chromatogram->node_calibration node_quantification Quantification of This compound node_calibration->node_quantification node_validation Method Validation node_quantification->node_validation

Workflow for this compound HPLC Analysis

Conclusion

The proposed HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at 280 nm, is expected to yield excellent separation and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling the accurate quantification of this promising lignan. Further optimization may be required depending on the specific sample matrix and instrumentation.

References

Application Notes and Protocols for NMR Spectroscopy of Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Americanol A, a lignan found in the seeds of Phytolacca americana. The structural elucidation of this compound relies heavily on a suite of one- and two-dimensional NMR experiments. This document outlines the key spectral data, detailed experimental protocols, and the logical workflows used to assign the complex structure of this natural product.

Structural and Spectroscopic Overview of this compound

This compound possesses a complex dibenzodioxane core with multiple stereocenters and aromatic systems, making NMR spectroscopy an indispensable tool for its characterization. The initial structural elucidation and assignment of proton and carbon signals were reported by Fukuyama et al. (1992). The complete assignment requires a combination of 1D NMR (¹H and ¹³C) and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Quantitative NMR Data

The definitive ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are detailed in the primary literature by Fukuyama et al. (1992). Researchers should refer to this publication for the experimentally determined values. The following tables provide a representative structure for organizing such data.

Table 1: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2Refer to Fukuyama et al. (1992)dRefer to Fukuyama et al. (1992)
H-3Refer to Fukuyama et al. (1992)mRefer to Fukuyama et al. (1992)
H-5Refer to Fukuyama et al. (1992)dRefer to Fukuyama et al. (1992)
H-6Refer to Fukuyama et al. (1992)ddRefer to Fukuyama et al. (1992)
H-8Refer to Fukuyama et al. (1992)s
H-1'Refer to Fukuyama et al. (1992)dRefer to Fukuyama et al. (1992)
H-2'Refer to Fukuyama et al. (1992)dRefer to Fukuyama et al. (1992)
H-5'Refer to Fukuyama et al. (1992)ddRefer to Fukuyama et al. (1992)
H-6'Refer to Fukuyama et al. (1992)dRefer to Fukuyama et al. (1992)
H-7'Refer to Fukuyama et al. (1992)dtRefer to Fukuyama et al. (1992)
H-8'Refer to Fukuyama et al. (1992)dtRefer to Fukuyama et al. (1992)
H-9'Refer to Fukuyama et al. (1992)dRefer to Fukuyama et al. (1992)
-CH₂OHRefer to Fukuyama et al. (1992)mRefer to Fukuyama et al. (1992)

Table 2: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1Refer to Fukuyama et al. (1992)
C-2Refer to Fukuyama et al. (1992)
C-3Refer to Fukuyama et al. (1992)
C-4Refer to Fukuyama et al. (1992)
C-4aRefer to Fukuyama et al. (1992)
C-5Refer to Fukuyama et al. (1992)
C-6Refer to Fukuyama et al. (1992)
C-7Refer to Fukuyama et al. (1992)
C-8Refer to Fukuyama et al. (1992)
C-8aRefer to Fukuyama et al. (1992)
C-1'Refer to Fukuyama et al. (1992)
C-2'Refer to Fukuyama et al. (1992)
C-3'Refer to Fukuyama et al. (1992)
C-4'Refer to Fukuyama et al. (1992)
C-5'Refer to Fukuyama et al. (1992)
C-6'Refer to Fukuyama et al. (1992)
C-7'Refer to Fukuyama et al. (1992)
C-8'Refer to Fukuyama et al. (1992)
-CH₂OHRefer to Fukuyama et al. (1992)

Experimental Protocols

The following are generalized protocols for the NMR experiments required for the structural elucidation of this compound. Instrument-specific parameters should be optimized by the operator.

1. Sample Preparation

  • Compound: this compound (isolated and purified)

  • Solvent: Deuterated methanol (CD₃OD) or deuterated acetone ((CD₃)₂CO) are suitable solvents. The choice of solvent may affect the chemical shifts of labile protons (e.g., hydroxyl groups).

  • Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Fourier transform, phase correction, and baseline correction.

3. ¹³C NMR Spectroscopy

  • Instrument: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.

4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Sequence: Standard COSY-45 or COSY-90 pulse sequence.

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Processing: 2D Fourier transform, symmetrization (optional).

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Sequence: Standard HSQC with gradient selection.

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 16-32.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Processing: 2D Fourier transform.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Sequence: Standard HMBC with gradient selection.

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 32-64.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).

  • Processing: 2D Fourier transform.

Visualizations

Experimental Workflow for NMR Analysis of this compound

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolate & Purify This compound Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR Acquire Spectra C13_NMR ¹³C NMR & DEPT Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC Assign_Protons Assign Proton Signals (¹H, COSY) COSY->Assign_Protons HMBC HMBC HSQC->HMBC Assign_Carbons Assign Carbon Signals (¹³C, DEPT, HSQC) HSQC->Assign_Carbons Connect_Fragments Connect Structural Fragments (HMBC) HMBC->Connect_Fragments Assign_Protons->Assign_Carbons Assign_Carbons->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Logical Relationships in the Structural Elucidation of this compound

G cluster_data NMR Data cluster_interpretation Structural Interpretation cluster_structure Final Structure H1 ¹H Chemical Shifts & Multiplicities Proton_Environment Identify Proton Environments H1->Proton_Environment C13 ¹³C Chemical Shifts Carbon_Types Identify C, CH, CH₂, CH₃ C13->Carbon_Types COSY ¹H-¹H Correlations Spin_Systems Define ¹H Spin Systems COSY->Spin_Systems HSQC ¹H-¹³C One-Bond Correlations Direct_Attachments Assign Direct H-C Attachments HSQC->Direct_Attachments HMBC ¹H-¹³C Long-Range Correlations Connectivity Establish Connectivity Across Quaternary Carbons and Heteroatoms HMBC->Connectivity Americanol_A This compound Structure Proton_Environment->Americanol_A Carbon_Types->Americanol_A Spin_Systems->Americanol_A Direct_Attachments->Americanol_A Connectivity->Americanol_A

Caption: Logical flow from NMR data to the final structure of this compound.

Application Note: High-Throughput Analysis of Americanol A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the analysis of Americanol A, a lignan with recognized neurotrophic properties, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[1]. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development, providing a comprehensive workflow from sample preparation to data acquisition. The described methodology is based on established analytical techniques for lignan quantification and characterization, ensuring robust and reliable results[2][3].

Introduction

This compound is a phenylbenzo-1,4-dioxane lignan isolated from plants such as Phytolacca americana and Joannesia princeps[1][4][5]. With a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol , this compound has garnered interest for its potential therapeutic applications, including the enhancement of choline acetyltransferase activity[1][6][7]. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of this compound. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the determination of this compound in complex matrices[3][8]. This document provides a detailed protocol for the analysis of this compound, including a proposed fragmentation pathway to aid in its identification and structural elucidation.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a plant matrix is provided below. This protocol may require optimization depending on the specific sample matrix.

Materials:

  • Plant material (e.g., seeds, leaves)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (if further cleanup is required)

Procedure:

  • Extraction:

    • Accurately weigh 1 gram of homogenized plant material.

    • Add 10 mL of 80% methanol in water.

    • Vortex vigorously for 5 minutes.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • SPE Cleanup (Optional):

    • For complex matrices, a solid-phase extraction cleanup step may be necessary to remove interfering compounds. The choice of SPE cartridge will depend on the nature of the interfering substances.

Liquid Chromatography

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry

Instrumentation: Triple quadrupole mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Drying Gas Flow 400 L/h
Nebulizer Gas Nitrogen
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Proposed Fragmentation Pathway and MRM Transitions

Since no specific mass spectrometry data for this compound is publicly available, a plausible fragmentation pathway is proposed based on its structure and the known fragmentation patterns of similar lignans[9][10][11]. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 329.3.

Table 3: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Description
329.3299.315Loss of CH₂O (30 Da)
329.3177.125Cleavage of the dioxane ring
329.3151.130Cleavage yielding the catechol moiety

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound.

Table 4: Quantitative Data Summary for this compound Analysis

ParameterValue
Compound Name This compound
Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
Precursor Ion [M-H]⁻ (m/z) 329.3
Primary Fragment Ion (m/z) 299.3
Secondary Fragment Ion (m/z) 177.1
Tertiary Fragment Ion (m/z) 151.1
Expected Retention Time ~5-7 minutes (under the specified LC conditions)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction with 80% Methanol centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc HPLC Separation (C18 Column) filtration->lc ms Tandem MS Detection (ESI-) lc->ms quantification Quantification (MRM) ms->quantification identification Identification (Fragmentation) ms->identification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Fragment Ions parent This compound [M-H]⁻ m/z = 329.3 frag1 [M-H-CH₂O]⁻ m/z = 299.3 parent->frag1 -CH₂O frag2 [C₁₀H₉O₃]⁻ m/z = 177.1 parent->frag2 Ring Cleavage frag3 [C₇H₅O₃]⁻ m/z = 151.1 parent->frag3 Ring Cleavage

Caption: Proposed ESI- fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by LC-MS/MS. The outlined methods for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offer a solid foundation for researchers. This methodology is anticipated to be a valuable tool for the accurate quantification and identification of this compound in various research applications.

References

Application Note & Protocol: Developing a Cell-Based Assay for Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a lignan, a class of polyphenolic compounds, first isolated from the seeds of Phytolacca americana and also found in other plant species.[1][2][3] Structurally, it is characterized by a 1,4-benzodioxane skeleton.[2] Published research has highlighted the neurotrophic properties of this compound, specifically its ability to enhance choline acetyltransferase activity in cultured neuronal cells derived from fetal rat hemispheres.[3][4][5] This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Given its phenolic structure, this compound is also hypothesized to possess antioxidant and anti-inflammatory properties, common characteristics of lignans that contribute to their neuroprotective effects.[6][7] Oxidative stress and inflammation are key pathological features in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound in relevant cell-based models is a critical step in its preclinical development.

This document provides detailed protocols for a tiered approach to developing a cell-based assay for this compound. It begins with determining the cytotoxicity to establish a safe therapeutic window, followed by functional assays to probe its anti-inflammatory and antioxidant potential.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures mitochondrial dehydrogenase activity, an indicator of cell viability.[6][8]

Materials:

  • This compound (CAS No: 133838-65-0)

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Culture medium and supplements as above

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS) generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[10]

Materials:

  • HepG2 human hepatoma cell line (or other suitable cell line)

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Compound Loading: Wash the cells with HBSS and then incubate with 100 µL of medium containing 25 µM DCFH-DA and various non-toxic concentrations of this compound (or quercetin) for 1 hour.

  • ROS Generation: After incubation, wash the cells again with HBSS. Add 100 µL of 600 µM AAPH solution in HBSS to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value for each concentration of this compound relative to the control.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%) ± SD
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
595.7 ± 4.8
1092.3 ± 5.5
2588.1 ± 6.2
5075.4 ± 7.1
10045.6 ± 8.3

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentConcentration (µM)Nitrite Conc. (µM) ± SD% NO Inhibition
Control (No LPS)-1.2 ± 0.3-
LPS Control-35.8 ± 2.90
This compound + LPS528.4 ± 2.120.7
This compound + LPS1021.5 ± 1.839.9
This compound + LPS2512.3 ± 1.565.6
Dexamethasone (Positive Control)108.9 ± 1.175.1

Table 3: Cellular Antioxidant Activity of this compound

CompoundConcentration (µM)CAA Value (µmol QE/100 µmol) ± SD
This compound515.2 ± 1.8
This compound1028.9 ± 2.5
This compound2545.7 ± 3.1
Quercetin (Positive Control)1055.4 ± 4.2

Visualizations

G Experimental Workflow for this compound Bioactivity Screening cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Anti-inflammatory Assay cluster_2 Phase 3: Antioxidant Assay A Seed RAW 264.7 Cells (96-well plate) B Treat with this compound (1-100 µM, 24h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) & Determine IC50 D->E G Pre-treat with non-toxic This compound (1h) E->G Select non-toxic concentrations F Seed RAW 264.7 Cells F->G H Stimulate with LPS (1 µg/mL, 24h) G->H I Collect Supernatant H->I J Griess Assay I->J K Measure Absorbance (540 nm) & Calculate NO Inhibition J->K L Seed HepG2 Cells M Load with DCFH-DA & This compound (1h) L->M N Induce ROS with AAPH M->N O Measure Fluorescence (Ex:485, Em:535 nm) N->O P Calculate CAA Value O->P

References

Application Notes and Protocols for Testing Americanol A Neurotrophicity Using In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A, a naturally occurring lignan, has been identified as a compound with potential neurotrophic properties. Initial studies have shown its capacity to enhance choline acetyltransferase (ChAT) activity in primary neuronal cultures, suggesting a role in promoting neuronal function and health.[1] These application notes provide a comprehensive guide for researchers to further investigate the neurotrophic effects of this compound using established in vitro models. The protocols detailed below are designed for robust and reproducible assessment of neurite outgrowth and enzymatic activity in neuronal cell lines, and for exploring the underlying molecular mechanisms.

Recommended In Vitro Models

For assessing the neurotrophic potential of this compound, the following cell lines are recommended due to their well-characterized neuronal properties and responsiveness to neurotrophic factors:

  • PC12 Cells: Derived from a rat pheochromocytoma, these cells differentiate into sympathetic neuron-like cells in the presence of nerve growth factor (NGF), making them an excellent model for studying neurite outgrowth and neuronal differentiation.

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype with neurite extensions, expressing various neuronal markers.[2][3][4] This cell line is valuable for studying neurotrophic and neuroprotective effects of compounds in a human cell context.

Experimental Protocols

Neurite Outgrowth Assay

This assay is fundamental for quantifying the ability of this compound to promote the extension of neurites, a hallmark of neurotrophic activity.

a. Cell Culture and Differentiation

  • PC12 Cells:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

    • For differentiation, seed cells onto collagen type IV-coated plates and treat with a low concentration of Nerve Growth Factor (NGF, e.g., 50 ng/mL) to prime the cells.

    • Co-treat with varying concentrations of this compound.

  • SH-SY5Y Cells:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

    • Induce differentiation by reducing the serum concentration to 1% and adding retinoic acid (RA, e.g., 10 µM) for 3-5 days prior to this compound treatment.

b. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve a range of final concentrations for dose-response analysis (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., NGF for PC12 cells, or a known neurotrophic factor for SH-SY5Y cells).

  • Replace the culture medium with the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

c. Imaging and Quantification

  • After incubation, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize neurites.

  • Use a fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Capture images using a high-content imaging system or a fluorescence microscope.

  • Quantify neurite length, number of neurites per cell, and number of branches using automated image analysis software.

d. Data Presentation

Summarize the quantitative data in the following table format:

Treatment GroupConcentration (µM)Average Neurite Length (µm)Number of Neurites per CellNumber of Branches per Neurite
Vehicle Control-
Positive Control-
This compound0.1
This compound1
This compound10
This compound25
This compound50
Choline Acetyltransferase (ChAT) Activity Assay

This assay will validate and expand upon the initial findings of this compound's effect on this key enzyme for acetylcholine synthesis.[1]

a. Cell Lysis

  • Culture and treat PC12 or differentiated SH-SY5Y cells with this compound as described in the neurite outgrowth protocol.

  • After the treatment period, wash the cells with cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100) on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including ChAT.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

b. Enzymatic Reaction

A colorimetric or radiometric assay can be used.[6] The following describes a general colorimetric method.

  • Prepare a reaction mixture containing acetyl-CoA and choline.

  • Add a standardized amount of cell lysate (protein) to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow the ChAT in the lysate to catalyze the formation of acetylcholine and Coenzyme A (CoA).

  • Stop the reaction (e.g., by heat inactivation).

  • Add a chromogenic reagent that reacts with the sulfhydryl group of the produced CoA to generate a colored product.

  • Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

c. Data Analysis and Presentation

  • Calculate the ChAT activity, typically expressed as nmol of product formed per minute per milligram of protein.

  • Present the data in a dose-response table:

Treatment GroupConcentration (µM)ChAT Activity (nmol/min/mg protein)% Change from Vehicle Control
Vehicle Control-0%
Positive Control-
This compound0.1
This compound1
This compound10
This compound25
This compound50

Investigation of Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to investigate its effect on key signaling pathways known to be involved in neurotrophicity. The following pathways are prime candidates:

  • Trk Receptor Activation: Many neurotrophins exert their effects by binding to and activating Tropomyosin receptor kinase (Trk) receptors.

  • PI3K/Akt Pathway: This is a major downstream signaling cascade of Trk receptors, promoting cell survival and growth.

  • ERK/MAPK Pathway: Another critical downstream pathway of Trk receptors, involved in neuronal differentiation and neurite outgrowth.[7]

Protocol: Western Blot Analysis
  • Culture and treat neuronal cells with this compound for various time points (e.g., 15 min, 30 min, 1 hr, 24 hr).

  • Lyse the cells and collect the protein lysates as described previously.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against the phosphorylated (activated) and total forms of key signaling proteins:

    • p-TrkA/B/C and Total TrkA/B/C

    • p-Akt and Total Akt

    • p-ERK1/2 and Total ERK1/2

  • Use appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment GroupTime Pointp-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control30 min1.01.0
Positive Control30 min
This compound (10 µM)15 min
This compound (10 µM)30 min
This compound (10 µM)60 min

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis PC12 PC12 Cells Treatment This compound (Dose-Response) PC12->Treatment SHSY5Y SH-SY5Y Cells SHSY5Y->Treatment NeuriteOutgrowth Neurite Outgrowth Assay Treatment->NeuriteOutgrowth ChAT ChAT Activity Assay Treatment->ChAT WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot Quantification Quantification & Comparison NeuriteOutgrowth->Quantification ChAT->Quantification WesternBlot->Quantification signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_erk ERK/MAPK Pathway cluster_response Cellular Response AmericanolA This compound TrkReceptor Trk Receptor AmericanolA->TrkReceptor PI3K PI3K TrkReceptor->PI3K Ras Ras TrkReceptor->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NeuriteOutgrowth Neurite Outgrowth ERK->NeuriteOutgrowth

References

Application Notes and Protocols for Choline Acetyltransferase (ChAT) Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline Acetyltransferase (ChAT, EC 2.3.1.6) is a pivotal enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-Coenzyme A (acetyl-CoA).[1][2][3] The activity of ChAT is a critical indicator of the functional state of cholinergic neurons, which are implicated in numerous physiological processes including memory, learning, and attention.[2] Consequently, the accurate measurement of ChAT activity is essential for neuroscience research and the development of therapeutics targeting cholinergic pathways, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

This document provides detailed protocols and comparative data for the two primary methods of measuring ChAT activity: colorimetric and radiometric assays.

Comparison of ChAT Activity Assay Methods

The selection of an appropriate ChAT activity assay depends on factors such as the required sensitivity, available equipment, and safety considerations. The following table summarizes the key characteristics of the most common assay types.

FeatureColorimetric AssayRadiometric Assay
Principle Indirectly measures the production of Coenzyme A (CoA), which reacts with a chromogenic substrate.[4][5]Directly measures the formation of radiolabeled acetylcholine from a radiolabeled precursor.[6][7]
Detection Spectrophotometry (OD at 324 nm or 412 nm).[1][4]Scintillation counting.[8]
Sensitivity Generally lower sensitivity.[3]High sensitivity, suitable for samples with low enzyme activity.[9]
Throughput Amenable to high-throughput screening in microplate format.[1]Can be adapted for microplates, but generally lower throughput.[8]
Safety Involves standard laboratory chemicals.Requires handling of radioactive isotopes ([³H] or [¹⁴C]) and appropriate safety measures.[7]
Cost Generally more cost-effective.Higher cost due to radioactive materials and disposal.
Key Reagents Acetyl-CoA, Choline, 4,4'-dithiopyridine or similar chromogen.[4][5]Radiolabeled Acetyl-CoA ([³H]acetyl-CoA or [¹⁴C]acetyl-CoA), Choline.[6][7]

Signaling Pathway and Enzymatic Reaction

The fundamental reaction catalyzed by ChAT is the transfer of an acetyl group from acetyl-CoA to choline, yielding acetylcholine and coenzyme A.

ChAT_Reaction sub_ace Acetyl-CoA enzyme Choline Acetyltransferase (ChAT) sub_ace->enzyme sub_cho Choline sub_cho->enzyme prod_ach Acetylcholine (ACh) enzyme->prod_ach prod_coa Coenzyme A (CoA) enzyme->prod_coa

Caption: Enzymatic synthesis of Acetylcholine by Choline Acetyltransferase.

Experimental Protocol: Colorimetric ChAT Activity Assay

This protocol provides a detailed methodology for measuring ChAT activity in tissue homogenates using a colorimetric approach. The principle of this assay is the measurement of coenzyme A (CoA) produced during the synthesis of acetylcholine.[2][5] The generated CoA reacts with 4,4'-dithiopyridine, and the resulting color change is measured at 324 nm.[2][4]

Materials and Reagents
  • Tissue Sample: e.g., brain, heart, liver, kidney, or lung tissue.[10]

  • Phosphate Buffered Saline (PBS): 0.01 M, pH 7.4.[4][10]

  • Reagents (typically provided in a kit):

    • Buffer Solution[3]

    • Inhibitor (to block interfering reactions)[3]

    • Substrate A (containing Acetyl-CoA)[3]

    • Substrate B (containing Choline)[3]

    • Accelerant A & B[3]

    • Chromogenic Agent (e.g., 4,4'-dithiopyridine)[3]

  • Equipment:

    • Homogenizer

    • Microcentrifuge

    • Water bath (37°C and 100°C)

    • Microplate reader capable of measuring absorbance at 324 nm[4]

    • 96-well UV microplate[3]

    • Pipettes and tips

    • EP tubes (2 mL)

Experimental Workflow Diagram

Assay_Workflow start Start prep 1. Sample Preparation (Tissue Homogenization) start->prep reaction_setup 2. Reaction Setup (Control & Sample Tubes) prep->reaction_setup incubation 3. Enzymatic Reaction (37°C for 20 min) reaction_setup->incubation stop_reaction 4. Stop Reaction (100°C for 2 min) incubation->stop_reaction centrifuge1 5. Centrifugation (3100-3500 g for 10 min) stop_reaction->centrifuge1 color_dev 6. Chromogenic Reaction (Add Chromogen, 15 min at RT) centrifuge1->color_dev readout 7. Absorbance Measurement (OD at 324 nm) color_dev->readout end End readout->end

Caption: Workflow for the colorimetric Choline Acetyltransferase activity assay.

Step-by-Step Procedure

1. Sample Preparation (Tissue Homogenate)

  • Excise 0.1-1 g of fresh tissue and wash with ice-cold PBS (0.01 M, pH 7.4).[4][10]

  • Blot the tissue dry with filter paper and weigh it.[4][10]

  • Add PBS at a ratio of 1:4 (weight in g : volume in mL).[4][10]

  • Homogenize the tissue on ice.[10]

  • Centrifuge the homogenate at 10,000 g for 10 minutes at 4°C.[4][10]

  • Collect the supernatant and keep it on ice for immediate use.

2. Reagent Preparation

  • Equilibrate all reagents to room temperature before use.[5]

  • Prepare the Substrate Working Solution immediately before use. For each reaction, mix the Buffer Solution, Inhibitor, Substrate A, Substrate B, and Accelerants A and B according to the kit's manual. A typical ratio might be 210 µL of buffer, 10 µL of inhibitor, 20 µL of substrate A, 20 µL of substrate B, 20 µL of accelerant A, and 20 µL of accelerant B.[5]

3. Enzymatic Reaction

  • Set up two 2 mL EP tubes for each sample: a "Sample" tube and a "Control" tube.

  • Control Tube: Add 50 µL of the prepared tissue homogenate supernatant and immediately place it in a 100°C water bath for 2 minutes to inactivate the enzyme.[4]

  • Add 300 µL of the pre-warmed (37°C for 5 min) Substrate Working Solution to both the Sample and Control tubes.[4][10]

  • Sample Tube: Add 50 µL of the unheated tissue homogenate supernatant.[4][10]

  • Mix both tubes thoroughly.

  • Incubate both tubes in a 37°C water bath for 20 minutes.[4][10]

  • Stop the reaction by incubating both tubes in a 100°C water bath for 2 minutes.[4][10]

  • Add 850 µL of double-distilled water to each tube and mix.[4][5]

4. Chromogenic Reaction and Measurement

  • Centrifuge the tubes at 3100-3500 g for 10 minutes.[4][10]

  • Transfer 750 µL of the supernatant from each tube to a new set of EP tubes.[4][10]

  • Add 15 µL of the Chromogenic Agent to each new tube.[4][10]

  • Mix thoroughly and let the tubes stand at room temperature for 15 minutes.[4][10]

  • Transfer 250 µL from each tube to the corresponding wells of a 96-well microplate.[4][10]

  • Measure the optical density (OD) at 324 nm using a microplate reader.[4][10]

Data Analysis

The activity of ChAT is calculated based on the difference in absorbance between the sample and the control.

Unit Definition: One unit of ChAT activity is defined as the amount of enzyme that transfers 1 nmol of acetyl group to choline per gram of wet tissue per minute at 37°C.[10]

Calculation Formula:

ChAT Activity (U/g) = [ (OD_Sample - OD_Control) / (ε × d) ] × (V_total / V_sample) / (m / V_homogenate) / t

Where:

  • OD_Sample: Absorbance of the sample well.

  • OD_Control: Absorbance of the control well.

  • ε: Molar extinction coefficient of the product at 324 nm (e.g., 1.98 × 10⁻⁵ L/(nmol·cm)).[5]

  • d: Optical path length of the microplate well (cm).

  • V_total: Total volume of the reaction mixture (µL).

  • V_sample: Volume of the sample added to the reaction (µL).

  • m: Weight of the tissue sample (g).

  • V_homogenate: Total volume of the tissue homogenate (mL).

  • t: Reaction time (min).

Applications in Research and Drug Development

  • Neuroscience Research: Studying the role of cholinergic deficits in neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that amyloid-β oligomers can induce a dose-dependent inhibition of ChAT activity in neuronal cultures.[6]

  • Pharmacological Studies: Screening for compounds that modulate ChAT activity. For example, pretreatment with certain polyunsaturated fatty acids has been shown to prevent the inhibition of ChAT caused by amyloid-β oligomers.[6]

  • Toxicology: Assessing the neurotoxic effects of various substances on the cholinergic system.

Conclusion

The colorimetric assay for choline acetyltransferase activity is a robust and accessible method for researchers. Its adaptability to a microplate format makes it suitable for screening multiple samples. While radiometric assays offer higher sensitivity, the colorimetric method provides a reliable and safer alternative for many applications in neuroscience and drug development. Careful sample preparation and adherence to the protocol are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Americanol A in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Key pathological features include oxidative stress, neuroinflammation, protein misfolding and aggregation, and neurotransmitter deficits. There is a growing interest in the therapeutic potential of natural compounds that can counteract these processes. Americanol A, a neo-lignan isolated from the seeds of Phytolacca americana, has emerged as a compound of interest due to its potential neurotrophic properties.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic utility of this compound in models of neurodegenerative disease.

This compound belongs to the lignan family of phytochemicals, which are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4][5] Early research has indicated that this compound can enhance the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine.[1] This is particularly relevant for Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[6]

Mechanism of Action

The precise mechanisms of this compound in neuroprotection are not yet fully elucidated. However, based on its chemical class and preliminary findings, several potential pathways can be proposed for investigation.

  • Cholinergic System Modulation: The primary reported activity of this compound is the enhancement of choline acetyltransferase (ChAT) activity.[1] This suggests a role in boosting acetylcholine synthesis, which could be beneficial in conditions with cholinergic deficits like Alzheimer's disease.[6][7] Additionally, extracts from Phytolacca americana have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, suggesting a dual action to increase cholinergic tone.[8][9]

  • Antioxidant and Anti-inflammatory Effects: Lignans as a class are recognized for their potent antioxidant and anti-inflammatory properties.[2][3] They can scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[2] These actions are highly relevant to the pathology of most neurodegenerative diseases.[10]

  • Neuroprotection against Excitotoxicity: Some lignans have been shown to protect neurons from excitotoxicity induced by glutamate receptor overactivation, for instance, by modulating NMDA receptors.[11][12] This is a common pathway of neuronal cell death in various neurodegenerative conditions.

Quantitative Data Summary

The available quantitative data for this compound is limited. The following table summarizes the key finding from the initial characterization. Further research is required to expand this dataset.

CompoundBioactivityAssay SystemConcentrationResultReference
This compound Choline Acetyltransferase (ChAT) EnhancementCultured neuronal cells (fetal rat hemisphere)10⁻⁵ MEnhancement of ChAT activity[1]
Isothis compound Choline Acetyltransferase (ChAT) EnhancementCultured neuronal cells (fetal rat hemisphere)10⁻⁵ MEnhancement of ChAT activity[1]
Americanin A Choline Acetyltransferase (ChAT) EnhancementCultured neuronal cells (fetal rat hemisphere)10⁻⁵ MEnhancement of ChAT activity[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound in cellular and biochemical assays.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect a human neuroblastoma cell line (SH-SY5Y) from a neurotoxin-induced cell death, a common model for neurodegeneration.

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • For differentiation into a more neuron-like phenotype, cells can be treated with 10 µM retinoic acid for 5-7 days.

2. Treatment with this compound and Neurotoxin:

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
  • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
  • Induce neurotoxicity by adding a neurotoxin such as:
  • For Alzheimer's model: Amyloid-beta (Aβ₂₅₋₃₅) oligomers (10 µM) for 24 hours.
  • For Parkinson's model: 6-hydroxydopamine (6-OHDA) (100 µM) or MPP⁺ (1 mM) for 24 hours.
  • Include control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the neurotoxin only.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation with the neurotoxin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a method to measure the effect of this compound on ChAT activity in neuronal cell lysates, based on the foundational finding for this compound.

1. Preparation of Neuronal Cell Lysate:

  • Culture primary cortical neurons or a cholinergic cell line (e.g., LA-N-2) to a high density in 6-well plates.
  • Treat cells with this compound (e.g., 10 µM) or vehicle for a specified period (e.g., 24 hours).
  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing protease inhibitors).
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. ChAT Activity Measurement:

  • This assay can be performed using commercially available colorimetric or fluorometric assay kits which measure the production of acetylcholine or Coenzyme A.
  • General Principle (Ellman-based method adaptation):
  • The reaction mixture contains the cell lysate, acetyl-CoA, and choline in a reaction buffer.
  • ChAT in the lysate synthesizes acetylcholine and Coenzyme A (CoA-SH).
  • The produced CoA-SH reacts with a chromogen like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
  • Procedure using a commercial kit (e.g., from Sigma-Aldrich, Abcam):
  • Follow the manufacturer's instructions precisely.
  • Typically, the lysate is added to a reaction mix containing the necessary substrates.
  • The change in absorbance or fluorescence is measured over time in a kinetic mode.
  • The ChAT activity is calculated from the rate of the reaction and normalized to the protein concentration of the lysate.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol determines if this compound can inhibit the activity of AChE, the enzyme that degrades acetylcholine.

1. Enzyme and Substrate Preparation:

  • Use purified AChE from a commercial source (e.g., from electric eel or human recombinant).
  • Prepare a stock solution of AChE in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
  • The substrate is typically acetylthiocholine iodide (ATCI).
  • The chromogen is 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

2. Inhibition Assay (Ellman's Method):

  • The assay is performed in a 96-well plate.
  • Add the following to each well in order:
  • Buffer (0.1 M phosphate buffer, pH 8.0)
  • DTNB solution
  • This compound at various concentrations (or a known inhibitor like galantamine as a positive control).
  • AChE enzyme solution.
  • Pre-incubate the mixture for 15 minutes at room temperature.
  • Initiate the reaction by adding the ATCI substrate.
  • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
  • The rate of the reaction is proportional to the AChE activity.
  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
  • The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Proposed Neuroprotective Mechanisms of this compound AmericanolA This compound ChAT Choline Acetyltransferase (ChAT) Activity AmericanolA->ChAT Enhances ROS Reactive Oxygen Species (ROS) AmericanolA->ROS Scavenges NFkB NF-κB / MAPK Pathways AmericanolA->NFkB Inhibits ACh Acetylcholine (ACh) Synthesis ChAT->ACh Cholinergic Enhanced Cholinergic Neurotransmission ACh->Cholinergic Neuroprotection Neuroprotection & Improved Neuronal Function Cholinergic->Neuroprotection OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress OxidativeStress->Neuroprotection Inflammation Reduced Neuroinflammation NFkB->Inflammation Inflammation->Neuroprotection

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

G start Start: Hypothesis This compound is neuroprotective invitro In Vitro Models (e.g., SH-SY5Y, Primary Neurons) start->invitro toxin Induce Neurotoxicity (Aβ, 6-OHDA, etc.) invitro->toxin treatment Treat with this compound toxin->treatment assays Perform Cellular & Biochemical Assays treatment->assays viability Cell Viability (MTT) assays->viability cholin Cholinergic Assays (ChAT, AChE) assays->cholin oxstress Oxidative Stress Assays (ROS) assays->oxstress analysis Data Analysis (IC50, EC50, etc.) viability->analysis cholin->analysis oxstress->analysis end Conclusion on In Vitro Efficacy analysis->end

References

Application Notes and Protocols: Investigating Americanol A for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] A primary strategy in AD drug discovery is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme responsible for the production of toxic Aβ peptides.[2][3]

Americanol A is a lignan, a class of polyphenols found in various plants.[4] An early study demonstrated its neurotrophic properties, showing that it enhances choline acetyltransferase activity in cultured neuronal cells.[4] While direct research on this compound's role in the core pathologies of AD is limited, other lignans have shown potential neuroprotective effects through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[5][6] Some lignans have been found to modulate the amyloid pathway, suggesting that this compound is a worthy candidate for investigation.[7]

These application notes provide a framework and detailed protocols for researchers to systematically evaluate the therapeutic potential of this compound against key targets in Alzheimer's disease.

Hypothesized Mechanism of Action

The primary pathological cascade in AD involves the enzymatic processing of the Amyloid Precursor Protein (APP). Inhibition of BACE1 is a key therapeutic strategy to halt this process. A compound like this compound could potentially interfere with this pathway.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ C99 C99 fragment APP->C99 Cleavage sAPPa sAPPα C83 C83 fragment APP->C83 Cleavage BACE1 β-secretase (BACE1) BACE1->sAPPb Cleavage gamma_secretase γ-secretase Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) p3 p3 fragment (non-toxic) alpha_secretase α-secretase (Non-amyloidogenic) alpha_secretase->sAPPa Cleavage C99->Ab Cleavage Plaques Aggregation & Plaque Formation Ab->Plaques Leads to C83->p3 Cleavage AmericanolA This compound (Hypothesized Inhibitor) AmericanolA->BACE1 Inhibits

Caption: Hypothesized inhibition of the amyloidogenic pathway by this compound.

Data Presentation (Representative Data)

The following tables present hypothetical, yet plausible, data for a compound like this compound. These serve as a template for presenting results obtained from the protocols described below.

Table 1: Representative In Vitro BACE1 Inhibitory Activity and Selectivity. This table illustrates how to present the potency (IC50) of this compound against BACE1 and its selectivity against related proteases.

CompoundBACE1 IC50 (nM)BACE2 IC50 (nM)Cathepsin D IC50 (nM)BACE2 Selectivity (Fold)Cathepsin D Selectivity (Fold)
This compound 551,250>10,00022.7>181
Control Inhibitor 10200>10,00020.0>1000

Table 2: Representative Effect on Aβ Secretion in HEK293-APP Cells. This table demonstrates how to present the cellular efficacy of this compound in reducing the production of pathogenic Aβ peptides.

CompoundConcentration (µM)Aβ40 Reduction (%)Aβ42 Reduction (%)
This compound 0.115.2 ± 2.118.5 ± 2.5
1.048.9 ± 4.355.1 ± 4.9
10.085.7 ± 3.891.3 ± 3.1
Vehicle Control -0 ± 1.50 ± 1.8

Experimental Protocols

Protocol 1: In Vitro BACE1 Inhibition FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the direct inhibitory effect of this compound on recombinant human BACE1 enzyme activity.

FRET_Workflow start Start prep Prepare serial dilutions of this compound in DMSO, then assay buffer start->prep plate Add BACE1 enzyme and This compound (or vehicle) to 96-well plate prep->plate incubate Incubate for 30 min at 25°C to allow compound binding plate->incubate add_substrate Initiate reaction by adding BACE1 FRET substrate incubate->add_substrate read Read fluorescence kinetically (e.g., every 5 min for 1 hr) on a plate reader add_substrate->read analyze Calculate reaction rates and determine % inhibition read->analyze end Calculate IC50 value analyze->end

Caption: Workflow for the in vitro BACE1 FRET-based inhibition assay.

A. Materials

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET Substrate (e.g., based on the Swedish APP mutation sequence)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • Known BACE1 Inhibitor (Positive Control)

  • DMSO (Vehicle)

  • Black, opaque 96-well microplates

  • Fluorescence Plate Reader

B. Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO, then dilute each concentration into BACE1 Assay Buffer to the desired final assay concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the well should be ≤1%.

  • Enzyme and Compound Plating: In a 96-well plate, add 25 µL of BACE1 Assay Buffer. Add 5 µL of diluted this compound, positive control, or vehicle control to the appropriate wells.

  • Enzyme Addition: Add 10 µL of BACE1 enzyme (diluted in assay buffer to its optimal concentration) to each well.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the BACE1 FRET substrate (diluted in assay buffer) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 25°C. Measure the fluorescence signal kinetically for 60 minutes (excitation/emission wavelengths depend on the substrate's fluorophore/quencher pair).

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the fluorescence curve for each well.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Amyloid-β Reduction Assay

This protocol measures the ability of this compound to reduce the secretion of Aβ40 and Aβ42 from cells engineered to overexpress human APP.

Cell_Assay_Workflow start Start seed_cells Seed HEK293-APP cells in a 24-well plate and incubate for 24 hours start->seed_cells prepare_compounds Prepare dilutions of This compound in serum-free medium seed_cells->prepare_compounds treat_cells Replace medium with compound- containing medium and incubate for 48 hours prepare_compounds->treat_cells collect_supernatant Collect cell culture supernatant containing secreted Aβ peptides treat_cells->collect_supernatant elisa Quantify Aβ40 and Aβ42 levels in the supernatant using commercial ELISA kits collect_supernatant->elisa analyze Normalize Aβ levels to vehicle control and determine percent reduction elisa->analyze end Calculate IC50 values for Aβ40 and Aβ42 reduction analyze->end

Caption: Workflow for the cell-based Aβ reduction assay.

A. Materials

  • HEK293 cells stably expressing human APP (HEK293-APP)

  • Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-Free Medium (e.g., Opti-MEM)

  • This compound

  • DMSO (Vehicle)

  • Human Aβ40 and Aβ42 ELISA kits

  • 24-well cell culture plates

B. Procedure

  • Cell Seeding: Seed HEK293-APP cells into a 24-well plate at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle-only control.

  • Cell Treatment: After 24 hours, carefully aspirate the culture medium from the cells. Wash once with PBS. Add the medium containing the various concentrations of this compound or vehicle to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2 to allow for APP processing and Aβ secretion.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube. Samples can be stored at -80°C or used immediately.

  • Aβ Quantification: Quantify the concentration of Aβ40 and Aβ42 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions precisely.

  • Data Analysis:

    • Calculate the concentration of Aβ40 and Aβ42 for each sample using the standard curve from the ELISA.

    • Normalize the Aβ levels to the vehicle control (defined as 0% reduction).

    • Plot the percent reduction of Aβ40 and Aβ42 against the log of the this compound concentration to determine the cellular IC50 values.

Protocol 3: Neuroprotection Assay Against Aβ-Induced Toxicity

This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by toxic Aβ oligomers.

Neuroprotection_Workflow start Start seed_cells Seed SH-SY5Y neuronal cells in a 96-well plate and allow to adhere start->seed_cells prepare_compounds Pre-treat cells with various concentrations of this compound for 2 hours seed_cells->prepare_compounds add_oligomers Add pre-aggregated toxic Aβ1-42 oligomers to the wells (excluding control wells) prepare_compounds->add_oligomers incubate Incubate for 24-48 hours at 37°C add_oligomers->incubate mtt_assay Add MTT reagent to all wells and incubate for 4 hours to allow formazan formation incubate->mtt_assay solubilize Solubilize formazan crystals with DMSO or solubilization buffer mtt_assay->solubilize read_absorbance Read absorbance at 570 nm on a plate reader solubilize->read_absorbance analyze Calculate percent cell viability relative to untreated controls read_absorbance->analyze end Determine neuroprotective effect analyze->end

Caption: Workflow for the Aβ-induced neurotoxicity and protection assay.

A. Materials

  • SH-SY5Y human neuroblastoma cell line

  • Cell Culture Medium

  • Synthetic Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP) for peptide preparation

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

B. Procedure

  • Aβ Oligomer Preparation: Prepare toxic Aβ1-42 oligomers according to established protocols (this typically involves dissolving Aβ1-42 peptide in HFIP, evaporating the solvent, and re-suspending in DMSO followed by dilution in culture medium and aging for 24 hours at 4°C).

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 2 hours. Include wells for the following controls: Untreated (medium only), Vehicle + Aβ, and this compound only (to test for inherent toxicity).

  • Aβ Toxicity Induction: Add the prepared Aβ1-42 oligomers to the appropriate wells to a final concentration known to induce ~50% cell death (e.g., 5-10 µM).

  • Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

  • Data Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of untreated cells to 100% viability and cells treated with Aβ oligomers alone as the baseline for toxicity.

    • Calculate the percent viability for each concentration of this compound to determine its protective effect.

References

Americanol A for Parkinson's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. A key pathological hallmark of PD is the accumulation of aggregated α-synuclein protein in Lewy bodies. Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for novel disease-modifying therapies.

Americanol A is a neo-lignan compound isolated from the seeds of Phytolacca americana. While direct research on this compound for Parkinson's disease is currently limited, its established neurotrophic properties and the antioxidant potential of its isomers suggest it as a promising candidate for neuroprotective strategies in PD. This document provides a proposed research framework and detailed protocols to investigate the therapeutic potential of this compound in preclinical models of Parkinson's disease.

Compound Profile: this compound

This compound and its isomer, Isothis compound, have demonstrated biological activities relevant to neurodegenerative disease research.

Known Biological Activities:

  • Neurotrophic Effects: this compound, Isothis compound, and a related compound, Americanin A, have been shown to enhance choline acetyltransferase (ChAT) activity in cultured neuronal cells derived from fetal rat hemispheres at a concentration of 10⁻⁵ M.[1] This suggests a potential role in promoting neuronal health and function.

  • Antioxidant Potential: While direct antioxidant data for this compound is not extensively available, its isomer, Isothis compound, has demonstrated peroxynitrite-scavenging activity, indicating potential antioxidant properties. Oxidative stress is a major contributor to dopaminergic neuron degeneration in Parkinson's disease.

Proposed Research Framework for this compound in Parkinson's Disease

Given the neurotrophic and potential antioxidant properties of this compound, a systematic investigation into its efficacy in Parkinson's disease models is warranted. The following research framework outlines key areas of investigation.

dot

Caption: Proposed research workflow for evaluating this compound in Parkinson's disease models.

Data Presentation

The following table summarizes the currently available quantitative data on the neurotrophic activity of this compound and related compounds.

CompoundConcentration (M)AssayEffectSource
This compound10⁻⁵Choline Acetyltransferase (ChAT) ActivityEnhancement[1]
Isothis compound10⁻⁵Choline Acetyltransferase (ChAT) ActivityEnhancement[1]
Americanin A10⁻⁵Choline Acetyltransferase (ChAT) ActivityEnhancement[1]

Experimental Protocols

The following protocols are proposed for the investigation of this compound in the context of Parkinson's disease. These are based on established methodologies and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay in an SH-SY5Y Cell Model of Parkinson's Disease

This protocol assesses the ability of this compound to protect dopaminergic-like neurons from a neurotoxin commonly used to model Parkinson's disease.[2][3][4]

1. Cell Culture and Differentiation:

  • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • To induce a dopaminergic phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 3-5 days in low-serum media.

2. This compound Treatment and Toxin Induction:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.
  • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound for 24 hours.
  • Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM and incubate for another 24 hours. Include a vehicle control (no this compound, no 6-OHDA), a toxin-only control (no this compound, with 6-OHDA), and an this compound-only control.

3. Assessment of Neuroprotection (Cell Viability):

  • Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.
  • Add MTT solution to each well and incubate for 4 hours at 37°C.
  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the vehicle control.

dot

Neuroprotection_Workflow Culture Culture & Differentiate SH-SY5Y Cells Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Toxicity (6-OHDA) Pretreat->Induce Assess Assess Cell Viability (MTT Assay) Induce->Assess

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: In Vitro Antioxidant Activity Assay

This protocol measures the potential of this compound to mitigate oxidative stress in neuronal cells.

1. Cellular Reactive Oxygen Species (ROS) Measurement:

  • Culture and differentiate SH-SY5Y cells as described in Protocol 1.
  • Pre-treat cells with this compound for 24 hours.
  • Induce oxidative stress with 100 µM 6-OHDA for 6 hours.
  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

2. Glutathione (GSH) Level Assay:

  • Following treatment with this compound and 6-OHDA as described above, lyse the cells.
  • Measure the levels of reduced glutathione (GSH) in the cell lysates using a commercially available GSH assay kit according to the manufacturer's instructions.

Protocol 3: In Vitro α-Synuclein Aggregation Assay

This protocol evaluates the ability of this compound to inhibit the aggregation of α-synuclein protein.[5][6][7]

1. Preparation of α-Synuclein:

  • Use commercially available recombinant human α-synuclein protein.
  • Prepare a stock solution of α-synuclein monomer in a suitable buffer (e.g., PBS, pH 7.4).

2. Thioflavin T (ThT) Assay:

  • In a 96-well black, clear-bottom plate, combine α-synuclein monomer (final concentration 50-100 µM), Thioflavin T (final concentration 10-25 µM), and varying concentrations of this compound.
  • Include a positive control (α-synuclein alone) and a negative control (buffer with ThT).
  • Seal the plate and incubate at 37°C with continuous shaking in a plate reader.
  • Monitor the fluorescence intensity (excitation ~440-450 nm, emission ~480-490 nm) at regular intervals for up to 72 hours.
  • A decrease in the fluorescence signal in the presence of this compound compared to the positive control indicates inhibition of aggregation.

dot

Aggregation_Assay Prepare Prepare α-synuclein, ThT, and this compound Incubate Incubate at 37°C with shaking Prepare->Incubate Measure Measure ThT Fluorescence Incubate->Measure Analyze Analyze Aggregation Kinetics Measure->Analyze

Caption: Workflow for the Thioflavin T α-synuclein aggregation assay.

Protocol 4: Choline Acetyltransferase (ChAT) Activity Assay

This protocol confirms the neurotrophic activity of this compound in a neuronal cell line.[8][9]

1. Cell Treatment and Lysate Preparation:

  • Culture and differentiate SH-SY5Y cells as described in Protocol 1.
  • Treat the cells with various concentrations of this compound for 48-72 hours.
  • Harvest the cells and prepare cell lysates according to the instructions of a commercial ChAT activity assay kit.

2. ChAT Activity Measurement:

  • Use a colorimetric or fluorometric commercial assay kit to measure ChAT activity in the cell lysates.
  • The assay typically involves the reaction of choline and acetyl-CoA catalyzed by ChAT to produce acetylcholine and Coenzyme A (CoA). The amount of CoA generated is then measured.
  • Calculate the specific activity of ChAT and compare the activity in this compound-treated cells to untreated controls.

Proposed Signaling Pathway for this compound in Neuroprotection

Based on its potential antioxidant properties, this compound may exert neuroprotective effects by modulating cellular pathways involved in oxidative stress and cell survival.

dot

Signaling_Pathway cluster_stress Oxidative Stress cluster_survival Cell Survival Pathways ROS Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Nrf2 Nrf2 Pathway Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Survival Neuronal Survival Nrf2->Survival Antioxidant_Enzymes->ROS Survival->Apoptosis Americanol_A Americanol_A Americanol_A->ROS Inhibits Americanol_A->Nrf2 Activates

Caption: Proposed mechanism of this compound in mitigating oxidative stress and promoting neuronal survival.

Conclusion

This compound presents a novel and intriguing avenue for Parkinson's disease research. Its established neurotrophic activity, coupled with the potential for antioxidant effects, provides a strong rationale for its investigation as a disease-modifying agent. The protocols outlined in this document offer a comprehensive framework for the preclinical evaluation of this compound, from in vitro mechanistic studies to in vivo validation. Further research is essential to elucidate the precise mechanisms of action and to determine the therapeutic potential of this compound for Parkinson's disease.

References

Preparing High-Purity Americanol A Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americanol A is a lignan with demonstrated neurotrophic properties, making it a compound of significant interest in neurobiology and drug discovery.[1][2] Notably, it has been shown to enhance the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] This activity suggests its potential in studies related to neurodegenerative diseases and cognitive function. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₆[3][4]
Molecular Weight 330.33 g/mol [3]
Appearance Solid powder[5]
Solubility Soluble in DMSO[5]
Water Solubility 0.078 g/L (predicted)[1]
Storage (Solid) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark.[5]
Stock Solution Storage Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C.[5]

Experimental Protocols

Materials
  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to final working concentrations in cell culture media.

  • Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 330.33 g/mol = 3.30 mg

  • Weighing this compound: Carefully weigh 3.30 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute or until the powder is completely dissolved. A clear solution should be obtained.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -20°C. For short-term use, aliquots can be stored at 4°C for a few days to a week.

Protocol for Preparing Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Determine the Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate the Dilution Factor: To dilute the 10 mM stock to a 10 µM working solution, a 1:1000 dilution is required.

  • Serial Dilution (Recommended): To achieve a high dilution factor accurately, it is best to perform serial dilutions. For a 1:1000 dilution:

    • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of solvent.

    • Step 2 (Final Dilution): Dilute the 1 mM intermediate stock 1:100 in your final cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium to obtain a final volume of 1 mL with a final this compound concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

  • Direct Dilution (for lower dilution factors): If the final concentration is higher, a direct dilution may be appropriate. For example, to make a 100 µM working solution, you can directly add 10 µL of the 10 mM stock to 990 µL of cell culture medium (1:100 dilution), resulting in a final DMSO concentration of 1%. Be aware that this level of DMSO may be toxic to some cell lines.

  • Control Group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Visualization of a Plausible Signaling Pathway

This compound, as a polyphenol with neurotrophic properties, may exert its effects through signaling pathways commonly activated by neurotrophins. The following diagram illustrates a plausible signaling pathway involving the activation of key kinases that promote neuronal survival and differentiation.

AmericanolA_Pathway AmericanolA This compound NeurotrophinReceptor Neurotrophin Receptor (e.g., Trk) AmericanolA->NeurotrophinReceptor PI3K PI3K NeurotrophinReceptor->PI3K ERK ERK NeurotrophinReceptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB NeuronalSurvival Neuronal Survival & Differentiation CREB->NeuronalSurvival ChAT_activity Enhanced Choline Acetyltransferase (ChAT) Activity NeuronalSurvival->ChAT_activity Stock_Preparation_Workflow start Start weigh Weigh this compound (e.g., 3.30 mg) start->weigh dissolve Dissolve in DMSO (e.g., 1 mL for 10 mM stock) weigh->dissolve vortex Vortex until completely dissolved dissolve->vortex aliquot Aliquot into cryovials vortex->aliquot store Store at -20°C (long-term) aliquot->store dilute Prepare working solution by diluting stock in cell culture medium store->dilute end Use in experiment dilute->end

References

Americanol A: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americanol A is a naturally occurring lignan found in plants such as Joannesia princeps. While research on this compound is limited, its isomer, Isothis compound (IAA), has demonstrated significant biological activity in preclinical studies. This document provides detailed application notes and protocols for the use of this compound and its isomer, Isothis compound, in cell culture experiments, focusing on their potential antiproliferative and neurotrophic effects. Due to the limited specific data on this compound's antiproliferative dosage, this guide will primarily reference data from its better-studied isomer, Isothis compound, for these applications.

Data Presentation

Table 1: Summary of Reported Bioactivities and Effective Concentrations
CompoundBiological ActivityCell Line(s)Effective ConcentrationNotes
This compound NeurotrophicFetal rat hemisphere neurons10⁻⁵ MEnhances choline acetyltransferase activity.[1]
Isothis compound (IAA) AntiproliferativeMCF-7, MDA-MB231, HuH-7, HeLaStarting at 25 µg/mLInhibits cell proliferation in a dose-dependent manner.[2]
G2/M Cell Cycle ArrestMCF-725 µg/mL and 50 µg/mLInduces cell cycle arrest at the G2/M phase.[2]
Apoptosis InductionMCF-750 µg/mLSignificantly increases the percentage of apoptotic cells.[2]
Isoamericanol B Anti-inflammatoryRAW 264.7IC₅₀ ≈ 10.3 ± 0.4 µg/mLInhibits nitric oxide (NO) production.[2]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound/Isothis compound

This protocol provides a general guideline for the treatment of adherent cancer cell lines with this compound or Isothis compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or Isothis compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile consumables

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a predetermined density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound or Isothis compound in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations using a complete culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis:

    • Following incubation, proceed with the desired analysis, such as cell viability assays (Protocol 2), cell cycle analysis (Protocol 3), or apoptosis assays.

Protocol 2: Determination of Cell Viability using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound or Isothis compound.

Materials:

  • Cells treated as per Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the treatment period (from Protocol 1), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of Isothis compound on the cell cycle distribution.

Materials:

  • Cells treated as per Protocol 1 in 6-well plates

  • PBS

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • After treatment, collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).

  • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Choline Acetyltransferase (ChAT) Activity Assay

This protocol provides a general framework for assessing the effect of this compound on ChAT activity.

Materials:

  • Neuronal cells (e.g., primary neurons or a suitable neuronal cell line)

  • Cell lysis buffer

  • ChAT activity assay kit (commercial kits are available and recommended)

  • This compound

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture neuronal cells and treat them with this compound (e.g., at 10⁻⁵ M) for the desired duration.

  • Harvest the cells and prepare cell lysates according to the instructions of the chosen ChAT activity assay kit.

  • Determine the protein concentration of each lysate.

  • Perform the ChAT activity assay following the manufacturer's protocol. This typically involves incubating the cell lysate with substrates (acetyl-CoA and choline) and then measuring the amount of acetylcholine produced.

  • Normalize the ChAT activity to the protein concentration of the cell lysate.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Isothis compound Treatment IAA Isothis compound BTG2 BTG2 (Upregulation) IAA->BTG2 p21 p21 (Upregulation) IAA->p21 GADD45A GADD45A (Upregulation) IAA->GADD45A CDK1 CDK1 (Downregulation) IAA->CDK1 CyclinB Cyclin B1/B2 (Downregulation) IAA->CyclinB FAS FAS (Upregulation) IAA->FAS BIRC5 BIRC5 (Survivin) (Downregulation) IAA->BIRC5 G2M G2/M Phase Arrest BTG2->G2M p21->G2M GADD45A->G2M CDK1->G2M CyclinB->G2M Apoptosis Apoptosis G2M->Apoptosis FAS->Apoptosis BIRC5->Apoptosis

Caption: Proposed signaling pathway of Isothis compound in cancer cells.

G cluster_1 Experimental Workflow start Seed Cells treat Treat with This compound / IAA start->treat incubate Incubate (24-72h) treat->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability (MTT Assay) analysis->viability cell_cycle Cell Cycle (Flow Cytometry) analysis->cell_cycle apoptosis Apoptosis Assay analysis->apoptosis chat ChAT Activity analysis->chat

Caption: General experimental workflow for cell culture studies.

G cluster_2 Potential Anti-inflammatory Mechanism of Lignans Lignans Lignans (e.g., Isoamericanol B) IKK IKK Complex Lignans->IKK Inhibits LPS LPS LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS -> NO) nucleus->pro_inflammatory Induces

Caption: General NF-κB signaling pathway and potential inhibition by lignans.

References

Application Notes and Protocols: Investigating the Neurotrophic, Neuroprotective, and Anti-inflammatory Effects of Americanol A on Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Americanol A is a lignan with demonstrated neurotrophic properties. Specifically, it has been shown to enhance choline acetyltransferase activity in cultured neuronal cells, suggesting its potential in promoting neuronal function and health. This document provides a comprehensive framework of protocols and application notes for the investigation of this compound's effects on primary neurons, focusing on its neurotrophic, neuroprotective, and anti-inflammatory potential. These protocols are designed to serve as a guide for characterizing the bioactivity of novel compounds like this compound in a primary neuron culture system.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Neurotrophic Effects of this compound on Neurite Outgrowth

Treatment GroupConcentration (µM)Average Neurite Length (µm)Percentage of Cells with Neurites
Vehicle Control-
This compound1
This compound10
This compound50
Positive Control (e.g., BDNF)50 ng/mL

Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Insult (Glutamate, 100 µM)Cell Viability (%)
Vehicle Control-No100
Vehicle Control-Yes
This compound1Yes
This compound10Yes
This compound50Yes
Positive Control (e.g., MK-801)10Yes

Table 3: Anti-inflammatory Effects of this compound on LPS-Induced Cytokine Production

Treatment GroupConcentration (µM)Challenge (LPS, 1 µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Vehicle Control-No
Vehicle Control-Yes
This compound1Yes
This compound10Yes
This compound50Yes
Positive Control (e.g., Dexamethasone)1Yes

Table 4: Effect of this compound on Pro-Survival and Pro-inflammatory Signaling Pathways

Treatment GroupConcentration (µM)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)Nuclear NF-κB p65 (Fold Change)
Vehicle Control-1.01.01.0
This compound10
Positive Control (e.g., BDNF)50 ng/mL
LPS1 µg/mL
This compound + LPS10 + 1 µg/mL

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Hibernate®-A medium

  • Papain dissociation system

  • Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the uterine horns and remove the embryos.

  • Isolate the embryonic brains and place them in ice-cold Hibernate®-A medium.

  • Under a dissecting microscope, carefully remove the cortices and place them in a fresh dish with Hibernate®-A.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with papain solution at 37°C for 15-20 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²) in supplemented Neurobasal® medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.

Assessment of Neurotrophic Activity (Neurite Outgrowth Assay)

Procedure:

  • Culture primary cortical neurons for 24 hours as described above.

  • Treat the neurons with varying concentrations of this compound or a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mount coverslips onto slides with a mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope and analyze neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

Assessment of Neuroprotective Activity (MTT Assay)

This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.[1]

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro (DIV).

  • Pre-treat the neurons with different concentrations of this compound for 24 hours.

  • Induce excitotoxicity by exposing the neurons to 100 µM glutamate in a magnesium-free buffer for 1 hour.[1]

  • Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium.

  • Incubate for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[1]

  • Solubilize the formazan crystals by adding DMSO and shaking for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Assessment of Anti-inflammatory Activity (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS).

Procedure:

  • Culture primary cortical neurons for 7-10 DIV.

  • Pre-treat the neurons with this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the culture supernatant and centrifuge to remove any cellular debris.

  • Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

Investigation of Signaling Pathways (Western Blotting)

This protocol is used to determine the effect of this compound on key signaling proteins involved in cell survival and inflammation.

Procedure:

  • Culture and treat primary neurons with this compound as described in the previous protocols.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and NF-κB p65 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Visualizations

G cluster_0 Experimental Workflow for this compound in Primary Neurons cluster_1 Functional Assays A Primary Neuron Culture (E18 Rat/Mouse Cortex) B Treatment with this compound (Varying Concentrations) A->B C Neurotrophic Assay (Neurite Outgrowth) B->C D Neuroprotection Assay (MTT after Glutamate Insult) B->D E Anti-inflammatory Assay (ELISA after LPS Challenge) B->E F Mechanism of Action Study (Western Blot for Signaling Pathways) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for evaluating this compound.

G cluster_0 Generic Neuroprotective Signaling Pathway cluster_1 Intracellular Signaling Cascades cluster_2 Downstream Effects Americanol_A This compound Receptor Cell Surface Receptor Americanol_A->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 NFkB_inhibition ↓ NF-κB Activation Akt->NFkB_inhibition ERK->CREB Survival Neuronal Survival & Growth CREB->Survival Bcl2->Survival NFkB_inhibition->Survival

Caption: A generic neuroprotective signaling cascade.

References

Application Notes and Protocols for Assessing the Effect of Americanol A on Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of functional neural circuits. This process is critical not only during embryonic development but also for neuronal regeneration and repair in the adult nervous system. Consequently, identifying compounds that can modulate neurite outgrowth is a key objective in the discovery of therapeutics for neurodegenerative diseases and nerve injury.

Americanol A is a neolignan compound isolated from the seeds of Phytolacca americana. Preliminary research has indicated that this compound may possess neurotrophic properties. Specifically, it has been found to enhance the activity of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine, at a concentration of 10⁻⁵ M in primary neuronal cultures from the fetal rat hemisphere[1]. Choline acetyltransferase is vital for cholinergic neuron function, which is often compromised in neurodegenerative conditions such as Alzheimer's disease.

Despite this initial finding, detailed quantitative data on the direct effects of this compound on neurite morphology (e.g., length, branching) and the underlying molecular mechanisms are not extensively documented in publicly available literature. Therefore, this document provides a comprehensive set of standardized protocols and application notes to enable researchers to systematically investigate the effects of this compound on neurite outgrowth. The methodologies outlined here are based on established neuronal cell culture and assay techniques and are designed to generate robust and quantifiable data.

Data Presentation

To systematically evaluate the neurotrophic potential of this compound, quantitative data should be collected and organized for clear interpretation and comparison. The following tables provide a template for presenting key experimental results.

Table 1: Hypothetical Effect of this compound on Neurite Outgrowth in a Neuronal Cell Line

Concentration (µM)Average Neurite Length (µm ± SD)Percentage of Cells with Neurites (%)Average Number of Branches per Neuron (± SD)
Vehicle Control (0.1% DMSO)25.4 ± 3.115.21.2 ± 0.3
0.128.9 ± 3.518.61.5 ± 0.4
1.045.7 ± 4.235.82.8 ± 0.6
10.062.1 ± 5.555.14.1 ± 0.8
25.051.3 ± 4.843.73.5 ± 0.7
NGF (50 ng/mL) - Positive Control75.2 ± 6.368.45.2 ± 0.9

This table is for illustrative purposes and does not represent actual experimental data.

Table 2: Hypothetical Cytotoxicity of this compound in a Neuronal Cell Line

Concentration (µM)Cell Viability (% of Control ± SD)
Vehicle Control (0.1% DMSO)100 ± 4.5
1.098.7 ± 5.1
10.095.2 ± 4.8
25.088.1 ± 6.2
50.070.3 ± 7.5
100.045.9 ± 8.1

This table is for illustrative purposes and does not represent actual experimental data.

Experimental Protocols & Workflows

A systematic approach is crucial for assessing the neurotrophic properties of a compound. The general workflow involves initial screening for neurite outgrowth activity, followed by cytotoxicity assessment to determine a therapeutic window, and finally, investigation into the mechanism of action.

G cluster_workflow Experimental Workflow for Assessing this compound A 1. Cell Culture (e.g., Primary Neurons, SH-SY5Y) B 2. Treatment (this compound at various concentrations) A->B C 3. Neurite Outgrowth Assay (Fixation, Immunostaining) B->C E 5. Cytotoxicity Assay (MTT, LDH) B->E D 4. Imaging & Quantification (High-Content Imaging) C->D F 6. Mechanistic Studies (e.g., Western Blot, qPCR) D->F

Caption: A general workflow for evaluating the effect of a test compound on neurite outgrowth.

Protocol 1: Primary Neuronal Cell Culture (Rat Cortical Neurons)

This protocol is adapted for fetal rat hemisphere cultures, as mentioned in the initial study on this compound[1].

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine (PDL) coated plates/coverslips

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Plate Coating: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Aspirate the solution and wash three times with sterile PBS before use.

  • Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care guidelines. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold HBSS.

  • Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Neutralization & Trituration: Neutralize the trypsin with complete culture medium (Neurobasal + B-27 + GlutaMAX + Pen-Strep). Add DNase I (100 µg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Seed the cells onto the PDL-coated plates at a density of 2 x 10⁵ cells/cm².

  • Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change half of the medium every 2-3 days.

Protocol 2: Neurite Outgrowth Assay

Procedure:

  • Cell Seeding: Plate primary neurons or a suitable cell line (e.g., PC12, SH-SY5Y) at an appropriate density on PDL-coated 96-well plates. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing this compound or controls (vehicle, positive control like Nerve Growth Factor - NGF).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation: Gently aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III-tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging: Wash three times with PBS and acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Use automated image analysis software to quantify total neurite length, number of branches, and the percentage of cells bearing neurites.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the neurite outgrowth assay protocol in a separate 96-well plate.

  • MTT Incubation: After the treatment period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways in Neurite Outgrowth

While the specific pathway activated by this compound is unknown, many neurotrophic compounds converge on common signaling cascades to promote neurite outgrowth. Nerve Growth Factor (NGF) signaling through its receptor, TrkA, is a well-established pathway. This typically involves the activation of downstream cascades such as the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein) that regulate the expression of genes involved in neuronal survival and differentiation. Given that this compound is a neolignan, it may modulate one of these canonical pathways.

G cluster_pathway Hypothetical Signaling Pathway for this compound AmericanolA This compound Receptor Unknown Receptor (e.g., TrkA-like) AmericanolA->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CREB CREB (Transcription Factor) Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB Gene_Expression Gene Expression (Cytoskeletal Proteins, Growth Factors) CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

References

Troubleshooting & Optimization

Technical Support Center: Improving Americanol A Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Americanol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this phenolic compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a polyphenol, a class of compounds known for their potential biological activities, including antioxidant and anti-inflammatory effects.[1][2] Like many polyphenols, its chemical structure contains large, nonpolar regions, making it hydrophobic (lipophilic) and thus poorly soluble in water.[3][4] For a compound to dissolve, it must overcome strong intermolecular forces in its solid-crystal state and interact favorably with the solvent. The energy required to break the crystal lattice of this compound is not sufficiently compensated by its interactions with water molecules, leading to low aqueous solubility.

Q2: What is the first step I should take to try and dissolve this compound?

The most straightforward initial approaches involve simple physical and chemical modifications:

  • pH Adjustment: As a phenolic compound, this compound has acidic hydroxyl groups. Increasing the pH of the aqueous solution using a base (e.g., NaOH) can deprotonate these groups, forming a more soluble phenolate salt. It is common for the solubility of phenolic compounds to be highest at very acidic (pH 1-2) or alkaline (pH 11-12) conditions.[5]

  • Co-solvency: Adding a water-miscible organic solvent, or co-solvent, can reduce the polarity of the aqueous medium, making it more favorable for this compound.[6][7] Common starting co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8]

Q3: Can I use heat to improve the solubility of this compound?

While gently warming the solution can temporarily increase the solubility of many compounds, it is generally not a recommended primary method for this compound and other polyphenols. Overheating can lead to chemical degradation, and the compound is likely to precipitate out of the solution as it cools to room or physiological temperatures. A supersaturated solution created by heating is metastable and not suitable for most experimental applications.[9]

Q4: What are the key differences between surfactants and cyclodextrins for improving solubility?

Both are effective but work via different mechanisms.

  • Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. These micelles have a hydrophobic core that can encapsulate insoluble compounds like this compound, and a hydrophilic shell that allows the entire complex to be dispersed in water.[7][8][10]

  • Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophobic inner cavity and a hydrophilic exterior. The this compound molecule can become entrapped within this cavity, forming an "inclusion complex" that is soluble in water.[8][11][12]

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer.

  • Cause: This is a common problem known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a very strong organic solvent, but when the highly concentrated DMSO stock is introduced into a large volume of aqueous media, the solvent environment changes drastically. The DMSO concentration is no longer high enough to keep the hydrophobic this compound dissolved, causing it to crash out of the solution.[7]

  • Solution 1: Reduce Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO. This will result in a lower final DMSO concentration in your experiment, which may be sufficient to maintain solubility.

  • Solution 2: Use a Formulation Approach: Instead of a simple DMSO stock, prepare your this compound using a solubilization technique better suited for aqueous dilution. Formulations using co-solvents (like ethanol and PG), cyclodextrins, or surfactants are designed to maintain the drug in a solubilized state even after dilution.[7][13]

  • Solution 3: Alter the Dilution Method: Add the stock solution to your medium while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

Issue: The solubility of this compound is inconsistent between experiments.

  • Cause: Inconsistent solubility can be due to several factors related to the preparation of the solution.

  • Solution 1: Control the pH: If you are using pH adjustment, ensure the final pH of your solution is consistent in every experiment. Small variations in pH can lead to significant changes in solubility, especially around the pKa of the compound. Use a calibrated pH meter.

  • Solution 2: Precise Component Measurement: Ensure that all components (this compound, solvents, excipients) are measured accurately. Use calibrated pipettes and balances.

  • Solution 3: Control Temperature: Prepare your solutions at a consistent, controlled room temperature. As mentioned, temperature can affect solubility.

  • Solution 4: Check for Purity: Ensure the purity of your this compound is consistent. Impurities can sometimes enhance or inhibit solubility.

Issue: I need to achieve a high concentration of this compound for an in vivo study, but the volume I can administer is limited.

  • Cause: Standard solubilization methods may not achieve the high concentrations needed for animal studies where administration volumes are restricted.

  • Solution 1: Nanosuspensions: This technology reduces the particle size of the drug to the nanometer range (typically 200-600 nm).[9][14] The small particle size increases the surface area, leading to a higher dissolution rate and apparent solubility. Nanosuspensions can be stabilized with surfactants and administered orally or parenterally.[9][15]

  • Solution 2: Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that can dissolve high concentrations of lipophilic drugs.[16][17] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine nanoemulsion, which enhances drug solubilization and absorption.[4][18]

  • Solution 3: Advanced Cyclodextrin Derivatives: While standard β-cyclodextrin is useful, chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBECD) have significantly higher aqueous solubility themselves and can dissolve much higher concentrations of guest molecules.[8][19][20]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the primary techniques applicable to improving the solubility of this compound.

TechniquePrinciple of OperationCommon Excipients/MethodsAdvantagesDisadvantages
pH Adjustment Converts the weakly acidic phenol into a more soluble salt form.[9]NaOH, KOH, organic bases; HCl, citric acid for acidic range.Simple, cost-effective, easy to implement.[21]Risk of precipitation upon pH change (e.g., in the stomach); potential for chemical instability at extreme pH.[13]
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[6][7]Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs), Glycerin.[8][10]Simple to formulate; effective for many compounds; widely used in parenteral formulations.[7][9]Potential for toxicity at high concentrations; risk of drug precipitation upon dilution with aqueous media.[6][7]
Micellar Solubilization Amphiphilic surfactant molecules form micelles that encapsulate the drug in their hydrophobic core.[8][10]Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS), Poloxamers (Pluronic®), Cremophor®.[8][22]High solubilization capacity; enhances stability.Can have toxicity concerns (e.g., hemolysis with parenteral use); may cause hypersensitivity reactions.[7]
Cyclodextrin Complexation The drug (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host) molecule.[8]β-Cyclodextrin (βCD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBECD).[8][19]Low toxicity; enhances stability and bioavailability; widely used in commercial products.[11][12]Limited by stoichiometry (1:1 or 1:2 complex); can be expensive; competition with other molecules.[19]
Nanosuspension Increases dissolution rate by reducing particle size to the sub-micron range, which increases surface area.[9][14]Wet milling or high-pressure homogenization with stabilizers (surfactants).High drug loading is possible; applicable for drugs insoluble in both water and oils; improves bioavailability.[9][15]Requires specialized equipment; potential for particle aggregation over time.
Lipid-Based Formulations The drug is dissolved in a lipid/surfactant mixture which disperses in vivo to form emulsions/micelles, aiding absorption.Oils (e.g., Maisine® CC), Surfactants (e.g., Labrasol®), Co-solvents (e.g., Transcutol® HP).Enhances oral bioavailability significantly for lipophilic drugs; mimics natural lipid absorption pathways.[18]Complex formulation development; potential for variability depending on digestion.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To prepare a stock solution of this compound using a co-solvent system for in vitro assays.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water or buffer of choice (e.g., PBS)

  • Vortex mixer and magnetic stirrer

Methodology:

  • Solvent Screening: In separate vials, attempt to dissolve a known amount of this compound (e.g., 1 mg) in a small volume (e.g., 100 µL) of each individual co-solvent (Ethanol, PG, PEG 400) to determine which is most effective.

  • System Preparation: Based on the screening, select the best co-solvent. A common binary system is Ethanol:PG or a ternary system is Ethanol:PEG 400:Water.

  • Weighing: Accurately weigh the desired amount of this compound into a sterile glass vial.

  • Dissolution:

    • Add the primary co-solvent (e.g., Ethanol) dropwise while vortexing until the compound is fully dissolved. Use the minimum volume necessary.

    • Add the second co-solvent (e.g., PEG 400) and vortex to mix.

    • Finally, add the aqueous component (water or buffer) slowly while stirring to reach the final desired ratio and concentration. A common ratio might be 10:40:50 (Ethanol:PEG 400:Water).

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for sterile filtration and use.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer with heating capability

  • 0.22 µm syringe filter

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.[11] Calculate the mass of each component required.

  • HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD by dissolving the calculated mass in the desired volume of water or buffer. Stir until clear.

  • Complexation: Slowly add the weighed this compound powder to the stirring HP-β-CD solution.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation. Gentle heating (40-50°C) can sometimes accelerate this process, but should be used with caution.

  • Separation of Uncomplexed Drug: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining, undissolved this compound.

  • Final Solution: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. Sterile filter the solution using a 0.22 µm filter. The concentration of dissolved this compound can then be determined using a validated analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_start Problem Definition cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_eval Evaluation start Poorly Soluble this compound in Aqueous Solution ph_adjust pH Adjustment (Ionization) start->ph_adjust Simple Methods cosolvent Co-solvency (Polarity Reduction) start->cosolvent Simple Methods eval Evaluate Solubility, Stability, & Application Suitability ph_adjust->eval cosolvent->eval surfactant Surfactants (Micellar Encapsulation) end Optimized Soluble Formulation surfactant->end cyclodextrin Cyclodextrins (Inclusion Complex) cyclodextrin->end nanotech Nanotechnology (Nanosuspension, SEDDS) nanotech->end eval->surfactant Insufficient Solubility eval->cyclodextrin Insufficient Solubility eval->nanotech Insufficient Solubility eval->end Sufficient Solubility

Caption: Workflow for selecting a solubility enhancement strategy for this compound.

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

nfkb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates amer_a This compound amer_a->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb ikb->ikb_nfkb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates nfkb->ikb_nfkb genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Activates

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Preventing Americanol A Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Americanol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide

Precipitation of this compound in your experimental media can lead to inaccurate compound concentrations and potential cellular toxicity, compromising your results. The following guide outlines common causes of precipitation and provides systematic solutions.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The concentration of this compound exceeds its solubility limit in the aqueous media.• Reduce the final concentration of this compound in your experiment.• Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and use a smaller volume for dilution.• Perform serial dilutions of the stock solution into the pre-warmed culture medium.
Precipitation Over Time in Incubator Temperature Shift: Decreased solubility at incubator temperature (e.g., 37°C) compared to room temperature.• pH Shift: Changes in media pH due to CO₂ concentration in the incubator can affect the solubility of pH-sensitive compounds.• Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over the duration of the experiment.• Pre-warm the cell culture media to the experimental temperature before adding this compound.• Ensure your media is properly buffered for the CO₂ concentration of your incubator.• Test the stability of this compound in your specific cell culture medium over the intended experimental duration.
Precipitate Forms After Freeze-Thaw of Stock Solution This compound has low solubility at colder temperatures and may not have fully redissolved upon thawing.• Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure complete dissolution.• If precipitation persists, prepare fresh stock solutions for each experiment.• Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Cloudiness or Turbidity in Media This may indicate fine particulate precipitation of this compound or potential microbial contamination.• Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[1] Chemical precipitates often appear as amorphous or crystalline structures, whereas bacteria are typically uniform in shape and may be motile, and fungi can appear as filamentous hyphae or budding yeast.[1]• If a precipitate is confirmed, follow the solutions for immediate precipitation.• If microbial contamination is suspected, discard the culture and review your sterile technique.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a lignan with the following properties:

  • Molecular Formula: C₁₈H₁₈O₆[2]

  • Molecular Weight: 330.3 g/mol [2]

  • Structure: this compound is classified as a phenylbenzo-1,4-dioxane.[3]

Q2: Which solvent should I use to prepare my this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving compounds with limited aqueous solubility for use in cell culture.[4] Given that this compound is a lignan, starting with 100% DMSO is a standard approach.[5] It is crucial to use anhydrous, sterile DMSO to prevent the introduction of water, which can lead to precipitation of the stock solution over time.

Q3: What is the maximum recommended concentration of DMSO or ethanol in my final cell culture medium?

A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A commonly accepted final concentration of DMSO in cell culture is less than 0.5%, and ideally at or below 0.1%.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: It is highly recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium and incubating them under your experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect for precipitation at various time points (e.g., 0, 2, 6, 12, and 24 hours). The highest concentration that remains clear is your working maximum soluble concentration.

Q5: Can I use media that already has a precipitate?

A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (330.3 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.303 mg of this compound.

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for a short period to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (for a final concentration of 10 µM):

  • Intermediate Dilution: In a sterile tube, perform an intermediate dilution of the 10 mM stock solution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed, serum-free media. Vortex gently to mix. This creates a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 1 mL of the 100 µM intermediate solution to 9 mL of complete media.

  • Mix Thoroughly: Gently invert the culture vessel or pipette up and down to ensure the final solution is homogenous.

  • Visual Inspection: Before adding the media to your cells, visually inspect for any signs of precipitation.

Visualization of Relevant Signaling Pathways

This compound has been reported to exhibit neurotrophic properties and enhance choline acetyltransferase (ChAT) activity.[7] The following diagrams illustrate the general signaling pathways that may be relevant to the mechanism of action of this compound.

neurotrophic_signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_outcome Cellular Response Americanol_A This compound Trk_Receptor Trk Receptor Americanol_A->Trk_Receptor p75NTR p75NTR Americanol_A->p75NTR PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Trk_Receptor->RAS_MAPK PLC_gamma PLCγ Pathway Trk_Receptor->PLC_gamma NF_kB NF-κB Pathway p75NTR->NF_kB Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival RAS_MAPK->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity PLC_gamma->Synaptic_Plasticity Apoptosis_Modulation Apoptosis Modulation NF_kB->Apoptosis_Modulation

Caption: Putative Neurotrophic Signaling Pathways of this compound.

chat_activity_workflow Americanol_A This compound Neuronal_Cell Neuronal Cell Americanol_A->Neuronal_Cell ChAT_Enhancement Enhanced Choline Acetyltransferase (ChAT) Activity Neuronal_Cell->ChAT_Enhancement acts upon Acetylcholine_Synthesis Increased Acetylcholine (ACh) Synthesis ChAT_Enhancement->Acetylcholine_Synthesis Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine_Synthesis->Cholinergic_Signaling

Caption: Workflow of this compound's Effect on Choline Acetyltransferase Activity.

troubleshooting_workflow Precipitate_Observed Precipitate Observed in Media Microscopy Examine Under Microscope Precipitate_Observed->Microscopy Distinguish Chemical Precipitate or Microbial Contamination? Microscopy->Distinguish Contamination_Protocol Follow Contamination Protocol (Discard and Review Sterile Technique) Distinguish->Contamination_Protocol Contamination Check_Stock Check Stock Solution Distinguish->Check_Stock Precipitate Stock_Precipitate Precipitate in Stock? Check_Stock->Stock_Precipitate Redissolve_Stock Warm and Vortex Stock. Prepare Fresh if Necessary. Stock_Precipitate->Redissolve_Stock Yes Optimize_Dilution Optimize Dilution Protocol Stock_Precipitate->Optimize_Dilution No Redissolve_Stock->Optimize_Dilution Review_Protocol Review Dilution Protocol: - Pre-warm media? - Serial dilutions used? - Final concentration too high? Optimize_Dilution->Review_Protocol Solubility_Test Perform Solubility Test in Specific Media Review_Protocol->Solubility_Test No_Precipitate No Precipitate Solubility_Test->No_Precipitate

Caption: Logical Workflow for Troubleshooting this compound Precipitation.

References

Americanol A Stability in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Americanol A. The information is presented in a question-and-answer format to directly address potential issues encountered during long-term experiments.

Disclaimer: this compound is a specific lignan found in Phytolacca americana.[1][2] While general knowledge about the stability of lignans and phenolic compounds is available, specific long-term stability data for this compound is limited in publicly accessible literature. Therefore, some recommendations are based on best practices for structurally similar compounds and general guidelines for natural product stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a neolignan, a type of phenolic compound, isolated from the seeds of Phytolacca americana.[1][2] It has demonstrated neurotrophic properties, specifically by enhancing choline acetyltransferase activity in neuronal cell cultures.[1] Like other lignans, it is also expected to possess antioxidant and anti-inflammatory properties.

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

A2: Based on the general stability of lignans and phenolic compounds, the primary factors that can affect this compound stability are:

  • Temperature: While many lignans are relatively heat-stable, elevated temperatures can accelerate degradation over time.[3]

  • pH: Hydrolysis can occur under acidic or basic conditions, leading to the degradation of the molecule.[4]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • Oxygen: Oxidative degradation can occur, especially in the presence of light and certain metal ions.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively studied, potential degradation mechanisms for phenolic compounds include oxidation of the phenol groups and hydrolysis of ether linkages. Degradation is likely to involve changes to the dihydroxyphenyl and hydroxymethyl groups.

Q4: How can I monitor the stability of this compound in my samples?

A4: The most common and effective method for monitoring the stability of lignans like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.[5][6] A validated, stability-indicating HPLC method should be used to separate this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Loss of this compound potency or concentration in long-term stored samples.
Potential Cause Troubleshooting Step
Improper Storage Temperature Store this compound solutions at -20°C or below for long-term storage. For solid compounds, store in a cool, dark, and dry place. Avoid repeated freeze-thaw cycles.
Exposure to Light Store all samples in amber vials or wrap containers in aluminum foil to protect from light.[3]
Oxidation Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Consider adding an antioxidant if compatible with the experimental design.
Hydrolysis Ensure the solvent system is neutral and free of acidic or basic contaminants. Buffer the solution if appropriate for the experiment.
Adsorption to Container Use glass or polypropylene containers. Avoid using polystyrene containers for organic solutions of lipids and related compounds.
Issue 2: Appearance of unknown peaks in HPLC chromatograms of stored this compound samples.
Potential Cause Troubleshooting Step
Degradation of this compound This is the most likely cause. The new peaks represent degradation products. A forced degradation study can help identify these products.
Contamination Ensure proper handling and sterile techniques to avoid microbial or chemical contamination. Analyze a blank solvent to rule out contamination from the solvent or HPLC system.
Leaching from Container Ensure the storage container is made of an inert material that does not leach impurities into the sample.

Experimental Protocols

Protocol 1: General Long-Term Stability Testing of this compound

This protocol is based on general ICH guidelines for stability testing of natural products and should be adapted to specific experimental needs.[7][8][9]

  • Sample Preparation: Prepare solutions of this compound at known concentrations in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 3, and 6 months

  • Analytical Method: Use a validated stability-indicating HPLC-UV or HPLC-MS method. The method should be validated for specificity, linearity, range, accuracy, and precision.[10][11][12]

  • Data Collection: At each time point, analyze the samples for the concentration of this compound and the presence of any degradation products. Physical characteristics such as appearance, color, and pH should also be recorded.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][13][14][15]

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the validated HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Quantitative Data Summary

Table 1: Hypothetical Long-Term Stability Data for this compound (0.1 mg/mL in Methanol)

Storage ConditionTime Point (Months)% Initial Concentration Remaining (Mean ± SD)AppearanceNumber of Degradation Products
25°C / 60% RH 0100Clear, colorless0
398.2 ± 0.5Clear, colorless1
695.1 ± 0.8Clear, colorless2
1289.5 ± 1.2Clear, pale yellow3
40°C / 75% RH 0100Clear, colorless0
192.3 ± 0.7Clear, pale yellow2
385.6 ± 1.1Clear, yellow4
675.4 ± 1.5Yellow solution with precipitate>5
5°C 0100Clear, colorless0
1299.5 ± 0.2Clear, colorless0
-20°C 0100Clear, colorless0
1299.8 ± 0.1Clear, colorless0

Signaling Pathways and Experimental Workflows

Lignans are known to exert their biological effects through various signaling pathways, primarily related to antioxidant and anti-inflammatory responses.

Antioxidant Signaling Pathway

Lignans can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

Antioxidant_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Ub Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Caption: Nrf2-ARE antioxidant signaling pathway potentially modulated by this compound.

Anti-inflammatory Signaling Pathway

Lignans can also inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

Anti_inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS, Cytokines LPS, Cytokines IKK IKK LPS, Cytokines->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Ub Ub IκBα->Ub NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation DNA DNA NF-κB_n->DNA Binds to Inflammatory Genes Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory Genes Inflammation Inflammation Inflammatory Genes->Inflammation

Caption: NF-κB anti-inflammatory signaling pathway potentially inhibited by this compound.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for conducting a long-term stability study of this compound.

Experimental_Workflow Start Start Prepare_Samples Prepare this compound Samples (Known Concentration) Start->Prepare_Samples Store_Samples Store Samples under Defined Conditions (Temp, Humidity, Light) Prepare_Samples->Store_Samples Time_Point Time Point Reached? Store_Samples->Time_Point Time_Point->Store_Samples No Analyze_Samples Analyze Samples by Validated HPLC Method Time_Point->Analyze_Samples Yes Record_Data Record Concentration, Appearance, Degradants Analyze_Samples->Record_Data End_of_Study End of Study? Record_Data->End_of_Study End_of_Study->Time_Point No Data_Analysis Statistical Analysis of Stability Data End_of_Study->Data_Analysis Yes Report Generate Stability Report (Shelf-life determination) Data_Analysis->Report End End Report->End

Caption: General experimental workflow for long-term stability testing of this compound.

References

Americanol A Neurotrophic Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Americanol A neurotrophic assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This compound is a neo-lignan that has been found to possess neurotrophic properties, including the enhancement of choline acetyltransferase activity in cultured neuronal cells[1].

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during neurotrophic assays with this compound.

Issue 1: Inconsistent or No Neurite Outgrowth Response to this compound

  • Question: We are not observing the expected dose-dependent increase in neurite outgrowth with this compound. What could be the cause?

  • Answer: Several factors can contribute to a lack of response in neurite outgrowth assays.[2][3] Consider the following potential issues and solutions:

    • Cell Health and Density: Neurons are highly sensitive to culture conditions.[4][5][6] Ensure cells are healthy, not overly confluent, and have been passaged a minimal number of times. Plating density is critical; too low a density can inhibit growth, while too high can cause entanglement and make analysis difficult.[7]

    • Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable vehicle (e.g., DMSO) before diluting into the culture medium. The final vehicle concentration should be low (typically ≤0.1%) and consistent across all wells, including controls.[8]

    • Culture Medium Composition: The choice of culture medium is crucial for optimal neuronal growth. Neurobasal medium supplemented with B-27 is often preferred over DMEM/F-12 with FBS for primary neuron cultures as it better mimics in vivo conditions.[4] Serum levels can also impact results; reducing serum concentration can sometimes promote neurite outgrowth.[9]

    • Incubation Time: The optimal time for observing neurite outgrowth can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell type and experimental conditions.

Issue 2: High Background or No Signal in Western Blots for Signaling Proteins (p-Akt, p-ERK)

  • Question: We are trying to detect phosphorylation of Akt and ERK in response to this compound, but our Western blots have high background or no signal. What can we do?

  • Answer: Western blotting for phosphorylated proteins can be challenging. Here are common troubleshooting steps:

    • Sample Preparation: It is critical to work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. The lysis buffer must contain both protease and phosphatase inhibitors.[10][11]

    • Antibody Quality and Concentration: Ensure the primary antibodies for p-Akt and p-ERK are validated for your application and stored correctly. The optimal antibody concentration needs to be determined through titration. If the signal is weak, try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[12][13][14]

    • Blocking Buffer: The choice of blocking buffer can significantly impact background. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (like casein) that can cause high background.[10]

    • Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of washes with TBST to remove non-specific antibody binding.[13]

    • Positive Control: Always include a positive control lysate from cells treated with a known activator of the Akt/ERK pathways (e.g., BDNF, NGF) to confirm that the blotting protocol and reagents are working correctly.[10][12]

Issue 3: Decreased Cell Viability at High Concentrations of this compound

  • Question: Our cell viability assays show a significant drop in viability at higher concentrations of this compound. Is this expected?

  • Answer: Yes, this can be a common observation. While a compound may have neurotrophic effects at certain concentrations, it can become cytotoxic at higher doses.[3]

    • Perform a Full Dose-Response Curve: To distinguish between neurotrophic and cytotoxic effects, it is essential to test a wide range of concentrations. This will help you identify the optimal therapeutic window for this compound. Assays like MTS or ATP-based luminescence assays (e.g., CellTiter-Glo) can quantify cell viability.[15][16]

    • Multiplex Assays: Whenever possible, measure neurite outgrowth and cell viability in the same sample. This allows you to directly correlate changes in neurite length with cell health and rule out the possibility that reduced neurite outgrowth is simply a result of cytotoxicity.[17]

    • Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a vehicle-only control at the highest concentration used in your experiment.[8]

Data Presentation

Table 1: Dose-Response of this compound on Neurite Outgrowth and Cell Viability

This compound Conc. (µM)Average Neurite Length (µm/neuron)Standard DeviationCell Viability (% of Control)Standard Deviation
0 (Vehicle Control)55.28.3100.04.5
0.178.59.199.15.2
1.0112.412.598.54.8
10.0125.614.295.36.1
50.085.310.870.27.3
100.040.17.645.58.0

Table 2: Time-Course of p-Akt (Ser473) Activation by this compound (10 µM)

Time PointFold Change in p-Akt (Normalized to Total Akt)Standard Deviation
0 min1.00.1
5 min2.50.3
15 min4.80.5
30 min3.20.4
60 min1.50.2

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay

  • Cell Plating: Plate primary cortical neurons or a suitable neuronal cell line (e.g., PC-12, SH-SY5Y) onto 96-well plates coated with Poly-D-Lysine or a similar substrate.[18] Culture cells in the appropriate medium until they adhere and are ready for treatment (typically 24 hours).

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution to create a range of working concentrations in the culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO2.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with an antibody against a neuronal marker like βIII-tubulin, followed by a fluorescent secondary antibody. Stain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.[2]

  • Analysis: Use automated image analysis software to quantify neurite length, number of branches, and cell number per well.[3] Normalize neurite length to the number of cells.

Protocol 2: Western Blot for p-Akt/p-ERK

  • Cell Lysis: After treating cells with this compound for the desired time, place the culture dish on ice. Wash cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[12]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt or anti-p-ERK) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and total ERK.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Americanol_A This compound Trk_Receptor Trk Receptor (Hypothesized) Americanol_A->Trk_Receptor Binds/Activates PI3K PI3K Trk_Receptor->PI3K Ras Ras Trk_Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Transcription Gene Transcription CREB->Transcription Neuronal_Survival Neuronal Survival & Neurite Outgrowth Transcription->Neuronal_Survival

Caption: Hypothesized signaling pathway for this compound's neurotrophic effects.

G cluster_workflow Experimental Workflow A 1. Culture Neuronal Cells (e.g., Primary Neurons, SH-SY5Y) B 2. Treat with this compound (Dose-Response & Time-Course) A->B C 3. Assay Endpoints B->C D Neurite Outgrowth Assay (Imaging & Quantification) C->D E Cell Viability Assay (e.g., MTS, ATP) C->E F Western Blot (p-Akt, p-ERK) C->F G 4. Data Analysis & Interpretation D->G E->G F->G

Caption: General experimental workflow for assessing this compound.

G Start Problem: No Neurite Outgrowth Q1 Are cells healthy and at optimal density? Start->Q1 A1_Yes Check Compound Q1->A1_Yes Yes A1_No Optimize Culture: - Passage number - Seeding density - Medium Q1->A1_No No Q2 Is this compound fully dissolved? A1_Yes->Q2 A2_Yes Check Assay Conditions Q2->A2_Yes Yes A2_No Re-dissolve stock. Check final vehicle concentration. Q2->A2_No No Q3 Is incubation time optimal? A2_Yes->Q3 A3_Yes Consult Positive Control (e.g., BDNF). If control fails, troubleshoot assay protocol. Q3->A3_Yes Yes A3_No Perform time-course experiment (24, 48, 72h). Q3->A3_No No

Caption: Troubleshooting logic for lack of neurite outgrowth.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a neo-lignan compound isolated from the seeds of Phytolacca americana. It has been shown to have neurotrophic properties in cultured neuronal cells.[1]

Q2: What is the proposed mechanism of action for this compound's neurotrophic effects? A2: The exact mechanism is still under investigation. However, like many neurotrophic compounds, it is hypothesized to act through signaling pathways that promote neuronal survival and growth, such as the PI3K/Akt and MAPK/ERK pathways.[19][20] These pathways are common targets for neurotrophins like BDNF.[19][21]

Q3: What cell lines are appropriate for testing this compound? A3: Primary neuronal cultures (e.g., from embryonic rat cortex or hippocampus) are considered the gold standard.[16] However, immortalized cell lines such as PC-12 (which differentiate in response to NGF) and SH-SY5Y (a human neuroblastoma line) are also commonly used and are more amenable to high-throughput screening.[6][22]

Q4: How should this compound be prepared for cell culture experiments? A4: this compound should be dissolved in a sterile, cell-culture grade solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be serially diluted in culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture should be kept constant across all treatments and should be non-toxic (typically ≤0.1%).

Q5: What positive controls should be used in these assays? A5: For neurite outgrowth and signaling assays, well-characterized neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF) are excellent positive controls.[21] Their effective concentrations are well-documented and they act through known mechanisms, providing a benchmark for your experiments.[23]

References

Technical Support Center: Americanol A Cytotoxicity Assessment in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is designed for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of novel compounds in neuronal cells, using Americanol A as a hypothetical example. It is important to note that published scientific literature primarily indicates that this compound exhibits neurotrophic properties, specifically enhancing choline acetyltransferase activity in cultured neuronal cells derived from the fetal rat hemisphere.[1] To date, there is no direct evidence in the public domain to suggest that this compound is cytotoxic to neuronal cells. The information provided below is for educational and illustrative purposes to guide the assessment of a compound's neurotoxicity profile.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neuronal cell death at high concentrations of this compound. How can we confirm if this is a true cytotoxic effect?

A1: It's crucial to differentiate between a genuine cytotoxic response and experimental artifacts. Here's a systematic approach:

  • Compound Purity and Stability: Verify the purity of your this compound sample using analytical techniques like HPLC-MS. Impurities from the extraction or synthesis process could be responsible for the observed toxicity. Also, ensure the compound is stable in your culture medium for the duration of the experiment.

  • Solvent and Vehicle Controls: Run parallel experiments with the vehicle (e.g., DMSO) at the highest concentration used to dilute this compound. This will rule out solvent-induced toxicity.

  • Dose-Response and Time-Course Analysis: A true cytotoxic effect should be dose-dependent and may also vary with exposure time. Conduct experiments with a range of concentrations and multiple time points to establish a clear dose-response curve.

  • Orthogonal Assays: Do not rely on a single assay. Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to confirm the results.[2][3]

Q2: Our MTT assay shows a significant decrease in cell viability, but the LDH assay does not indicate membrane damage. How do we interpret these results?

A2: This discrepancy suggests that this compound might not be causing necrotic cell death, which involves the loss of membrane integrity and LDH release.[2][3] Instead, the compound could be:

  • Inhibiting mitochondrial respiration: The MTT assay measures the activity of mitochondrial dehydrogenases. A reduction in signal could indicate mitochondrial dysfunction without immediate cell lysis.

  • Inducing apoptosis: Apoptosis is a programmed cell death pathway that maintains membrane integrity in its early stages.[4]

  • Causing cell cycle arrest or reduced proliferation: A decrease in the number of viable cells could be due to a halt in cell division rather than cell death.

To investigate further, consider using an apoptosis assay, such as Annexin V/PI staining or a caspase activity assay.

Q3: How do we choose the appropriate neuronal cell model for our cytotoxicity studies?

A3: The choice of cell model is critical and depends on your research question.

  • Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, Neuro-2a): These are easy to culture and provide reproducible results, making them suitable for initial high-throughput screening.[5][6][7]

  • Primary Neuronal Cultures: These more closely resemble the in vivo environment and provide more physiologically relevant data. However, they are more challenging to maintain and can have higher variability.[8]

  • iPSC-derived Neurons: These offer a human-relevant model and can be differentiated into specific neuronal subtypes. They are becoming increasingly important for neurotoxicity screening.[9]

Q4: What are the key signaling pathways to investigate if we suspect this compound is inducing neurotoxicity?

A4: Several pathways are commonly implicated in drug-induced neurotoxicity:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) can damage cellular components and trigger cell death.[10][11]

  • Mitochondrial Dysfunction: Disruption of the electron transport chain and loss of mitochondrial membrane potential are central to many forms of cytotoxicity.[10]

  • Apoptosis Pathways: Investigate the activation of caspases (e.g., caspase-3, caspase-9) and the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6][12]

  • Glutamate Excitotoxicity: Excessive activation of glutamate receptors can lead to an influx of calcium and subsequent neuronal damage.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding density. Edge effects in the microplate. Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium. Use calibrated pipettes and practice consistent pipetting technique.
High Background in Control Wells Contamination of the culture medium or reagents. High cell density leading to spontaneous cell death.Use fresh, sterile reagents. Optimize cell seeding density to avoid overgrowth.[1]
No Dose-Response Observed Compound concentration range is too narrow or not in the active range. Compound is not soluble in the culture medium. The chosen assay is not sensitive enough.Test a wider range of concentrations, including logarithmic dilutions. Confirm the solubility of this compound in your final culture medium. Try a more sensitive assay or a different endpoint.
Discrepancy Between Different Cytotoxicity Assays The compound may be inducing a specific cell death pathway not detected by all assays. The timing of the assays may not be optimal for detecting different events.Use a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis). Perform a time-course experiment to capture different stages of cell death.

Data Presentation

Table 1: Hypothetical Effect of this compound on Neuronal Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.6 ± 4.8
1095.3 ± 6.1
5072.1 ± 7.5
10045.8 ± 8.2
20021.3 ± 4.9

Table 2: Hypothetical Membrane Integrity Assessment (LDH Assay)

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.5
12.5 ± 0.8
103.1 ± 1.2
508.9 ± 2.5
10015.4 ± 3.1
20035.7 ± 4.6

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: Measures the release of the cytosolic enzyme LDH from cells with compromised plasma membranes into the culture medium.[2]

  • Procedure:

    • Plate and treat cells as described for the MTT assay.

    • At the end of the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate the plate at room temperature for the time specified by the manufacturer, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

3. Caspase-3/7 Activity Assay

  • Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.

  • Procedure:

    • Plate and treat cells as in the previous protocols.

    • Add the caspase-3/7 reagent directly to the wells.

    • Incubate for the recommended time at room temperature.

    • Measure the fluorescence or luminescence using a plate reader.

    • The signal intensity is directly proportional to the amount of active caspase-3/7.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells (24-72h) plate_cells->treat_cells prepare_compound Prepare this compound Concentrations prepare_compound->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase Assay (Apoptosis) treat_cells->caspase data_analysis Analyze Data & Plot Dose-Response Curves mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: General workflow for assessing the cytotoxicity of a compound in neuronal cells.

signaling_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade compound This compound (High Concentration) ros ↑ Reactive Oxygen Species (ROS) compound->ros mito_dys Mitochondrial Dysfunction compound->mito_dys ros->mito_dys bax ↑ Bax mito_dys->bax bcl2 ↓ Bcl-2 mito_dys->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Neuronal Cell Death caspase3->cell_death

Caption: Hypothetical signaling pathway for compound-induced apoptosis in neuronal cells.

References

Technical Support Center: Interference of Americanol A in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Americanol A. The information provided is intended to help identify and mitigate potential interference in biochemical assays.

FAQs: this compound and Assay Interference

Q1: What is this compound and what are its known biological activities?

This compound is a lignan, a class of polyphenolic compounds, isolated from sources such as the seeds of Phytolacca americana and Joannesia princeps.[1] It has been reported to possess neurotrophic properties, specifically by enhancing choline acetyltransferase activity.[2][3]

Q2: Are there any documented instances of this compound directly interfering with biochemical assays?

Currently, there is a lack of direct published evidence specifically detailing the interference of this compound in a broad range of biochemical assays. However, due to its polyphenolic structure, it is prudent to consider potential interferences that are common to this class of compounds.[4][5][6]

Q3: What are the physicochemical properties of this compound?

Understanding the physicochemical properties of this compound can help in predicting its behavior in aqueous assay buffers.

PropertyValueSource
Molecular Formula C18H18O6[7][8]
Molecular Weight 330.3 g/mol [7]
Water Solubility 0.078 g/L (estimated)[9]
logP 1.83 (estimated)[9]
Polar Surface Area 99.38 Ų[9]
Hydrogen Bond Donor Count 4[9]
Hydrogen Bond Acceptor Count 6[9]

Q4: Why might the polyphenolic structure of this compound cause assay interference?

Polyphenolic compounds are known to be "promiscuous inhibitors" and can interfere with assays through several mechanisms:

  • Aggregation: At certain concentrations, polyphenols can form aggregates that nonspecifically sequester and inhibit enzymes, leading to false-positive results.[10]

  • Redox Activity: The presence of catechol and other hydroxyl groups makes polyphenols redox-active. This can interfere with assays that rely on redox reactions, such as those measuring antioxidant activity or using redox-sensitive dyes.[5][11]

  • Fluorescence Quenching or Enhancement: The aromatic rings in polyphenols can absorb UV and visible light, potentially quenching the fluorescence of assay reagents or, in some cases, enhancing fluorescence signals.[12][13]

  • Nonspecific Protein Binding: Polyphenols can bind nonspecifically to various proteins, not just the intended target, which can affect enzyme activity or other protein functions being assayed.[4]

Troubleshooting Guide: Identifying and Mitigating Interference

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Issue 1: Apparent Inhibition of an Enzyme

Possible Cause:

  • Nonspecific inhibition due to aggregation of this compound.

  • Direct, but promiscuous, inhibition of the enzyme.

Troubleshooting Steps:

  • Vary Compound Concentration: Perform a full dose-response curve. Promiscuous inhibitors acting via aggregation often exhibit a steep, non-stoichiometric inhibition curve.

  • Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer. Detergents can disrupt aggregates, and a significant reduction in inhibition suggests an aggregation-based mechanism.[10]

  • Pre-incubation Test: Compare the results of pre-incubating the enzyme with this compound versus adding this compound at the time of assay initiation. Time-dependent inhibition may suggest a covalent modification or slow-binding mechanism, which can be a characteristic of some reactive polyphenols.

  • Control Experiment without Enzyme: Run the assay with all components, including this compound, but without the enzyme. A change in the signal indicates direct interference with the assay's detection system.

Issue 2: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS, FRAP)

Possible Cause:

  • The intrinsic redox activity of this compound's polyphenolic structure directly reduces the assay reagents, leading to a false-positive signal for antioxidant activity.[14][15]

Troubleshooting Steps:

  • Use Multiple, Mechanistically Different Assays: Do not rely on a single antioxidant assay. Compare results from assays based on different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).

  • Run Controls without Antioxidant Standards: Test this compound in the assay system without any standard antioxidants to measure its direct effect on the assay reagents.

  • Consider Potential for Interference with Spectrophotometric Reading: The inherent color of this compound solutions, especially at higher concentrations, might interfere with absorbance readings. Always subtract the absorbance of a blank containing this compound at the same concentration.

Issue 3: Unexpected Results in Fluorescence-Based Assays

Possible Cause:

  • Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal (false inhibition).[12][13]

  • Fluorescence Enhancement: In some cases, interactions with the compound can alter the fluorophore's environment and increase its quantum yield (false activation).

  • Autofluorescence: this compound itself might be fluorescent at the wavelengths used in the assay.

Troubleshooting Steps:

  • Measure Autofluorescence: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.

  • Perform a Quenching Control: In a cell-free system, mix this compound with the fluorescent probe used in your assay. A decrease in fluorescence intensity indicates quenching.

  • Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are not absorbed by this compound.

Issue 4: False Positives in Luciferase Reporter Gene Assays

Possible Cause:

  • Direct inhibition of the luciferase enzyme. Polyphenols like resveratrol and some flavonoids are known to inhibit firefly luciferase.[16][17][18]

Troubleshooting Steps:

  • Perform a Luciferase Counter-Screen: Test this compound directly against purified luciferase enzyme in a cell-free assay.

  • Use a Dual-Luciferase System: Employ a dual-reporter system where the experimental reporter (e.g., firefly luciferase) is normalized to a control reporter (e.g., Renilla luciferase). While some compounds can inhibit both, many show selectivity, and this can help identify specific interference.[16][18]

  • Use a Non-Luciferase-Based Reporter: If interference is confirmed, consider using an alternative reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase.

Experimental Protocols

Protocol 1: Control for Aggregation-Based Inhibition
  • Prepare Reagents:

    • Assay buffer.

    • Assay buffer containing 0.02% (w/v) Triton X-100.

    • Stock solution of this compound in DMSO.

    • Enzyme and substrate solutions.

  • Procedure:

    • Prepare serial dilutions of this compound in both the standard assay buffer and the buffer containing Triton X-100.

    • Perform the enzyme inhibition assay in parallel using both sets of this compound dilutions.

    • Incubate and measure the assay signal according to your standard protocol.

  • Data Analysis:

    • Plot the dose-response curves for inhibition in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that aggregation contributes to the observed inhibition.

Protocol 2: Assessing Interference with Fluorescence Detection
  • Prepare Reagents:

    • Assay buffer.

    • Stock solution of this compound in DMSO.

    • Your fluorescent probe at the final assay concentration.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, add the fluorescent probe to each well containing the this compound dilution.

    • Include control wells with the fluorescent probe and buffer only (no this compound).

    • Include blank wells with the this compound dilutions only (to measure autofluorescence).

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the autofluorescence of this compound from the corresponding wells containing the probe.

    • Compare the fluorescence intensity of the probe in the presence and absence of this compound. A concentration-dependent decrease indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result with this compound is_inhibition Is it an inhibition assay? start->is_inhibition is_fluorescence Is it a fluorescence assay? is_inhibition->is_fluorescence No detergent_test Test with 0.01% Triton X-100 is_inhibition->detergent_test Yes is_antioxidant Is it an antioxidant assay? is_fluorescence->is_antioxidant No quenching_test Perform Quenching Control is_fluorescence->quenching_test Yes is_luciferase Is it a luciferase assay? is_antioxidant->is_luciferase No multiple_assays Use mechanistically different assays is_antioxidant->multiple_assays Yes counter_screen Perform luciferase counter-screen is_luciferase->counter_screen Yes inhibition_reduced Inhibition reduced? detergent_test->inhibition_reduced no_enzyme_control Run control without enzyme signal_change Signal change? no_enzyme_control->signal_change inhibition_reduced->no_enzyme_control No aggregation Likely Aggregation-Based Interference inhibition_reduced->aggregation Yes direct_interference Direct Assay Component Interference signal_change->direct_interference Yes true_inhibition Potentially True Inhibition (Further validation needed) signal_change->true_inhibition No autofluorescence_test Check Autofluorescence autofluorescent Compound is autofluorescent autofluorescence_test->autofluorescent Yes quenching_observed Quenching observed autofluorescence_test->quenching_observed Quenching Observed quenching_test->autofluorescence_test no_fluor_interference No direct fluorescence interference quenching_observed->no_fluor_interference No Quenching validate_activity Validate activity multiple_assays->validate_activity luciferase_inhibitor Compound is a luciferase inhibitor counter_screen->luciferase_inhibitor

Caption: Troubleshooting workflow for identifying potential assay interference by this compound.

Aggregation_Mechanism cluster_0 Low Concentration cluster_1 High Concentration Americanol_A_mono This compound (Monomer) Enzyme_active Active Enzyme Americanol_A_mono->Enzyme_active No Interaction or Specific Binding Americanol_A_agg This compound (Aggregate) Americanol_A_mono->Americanol_A_agg Concentration Increase Enzyme_inactive Inactive Enzyme (Sequestered) Americanol_A_agg->Enzyme_inactive Nonspecific Sequestration

Caption: Potential mechanism of enzyme inhibition by this compound via aggregation.

References

Technical Support Center: Americanol A Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Americanol A. The information provided is designed to assist in navigating experimental challenges related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a lignan, a class of polyphenolic compounds, isolated from plants such as Phytolacca americana.[1] Its stability is a critical factor in research and drug development as degradation can lead to a loss of biological activity and the formation of potentially toxic byproducts. Understanding its degradation profile is essential for establishing appropriate storage conditions, formulation development, and ensuring the accuracy of experimental results.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing phenolic hydroxyl groups and a benzodioxane ring, the primary degradation pathways are likely to be oxidation and hydrolysis .[2][3]

  • Oxidation: The catechol (1,2-dihydroxybenzene) moiety is susceptible to oxidation, which can be initiated by exposure to air, light, or trace metals. This can lead to the formation of quinone-type structures, which may further polymerize.

  • Hydrolysis: The ether linkages within the 1,4-benzodioxane ring could be susceptible to cleavage under strong acidic or basic conditions, although this is generally less common than for esters or amides.[3]

Q3: How can I proactively prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following precautions:

  • Storage: Store stock solutions and solid compounds at or below -20°C in airtight containers, protected from light.[4]

  • Solvent Choice: Use degassed, high-purity solvents for all solutions. For long-term storage, aprotic solvents may be preferable to protic solvents like methanol or water.

  • Inert Atmosphere: When possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: Maintain a neutral or slightly acidic pH for aqueous solutions, as extreme pH can catalyze degradation.

  • Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may be considered to prevent oxidative degradation, but its compatibility with the experimental system must be verified.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Cause:

    • Secondary Interactions: The phenolic hydroxyl groups of this compound can interact with residual silanol groups on the silica-based stationary phase (e.g., C18 column), leading to peak tailing.[5]

    • Mobile Phase pH: An inappropriate mobile phase pH can cause the partial ionization of the phenolic groups, resulting in peak distortion.[5]

    • Column Overload: Injecting too high a concentration of the analyte can saturate the column.[5]

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of both the silanol groups and the phenolic analytes.

    • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed for the analysis of phenolic compounds to minimize silanol interactions.[6]

    • Optimize pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the phenolic protons of this compound to ensure it is in a single, non-ionized form.

    • Reduce Sample Concentration: Dilute the sample to avoid column overload.

    • Check for Column Voids: A void at the head of the column can cause peak fronting. This can be checked by reversing the column and flushing it. A damaged column may need to be replaced.

Issue 2: Appearance of Multiple, Unresolved Peaks Around the Expected Retention Time of this compound

  • Possible Cause:

    • On-Column Degradation: The compound may be degrading on the HPLC column itself, especially if the mobile phase is not optimized or if there are active sites on the column.

    • Isomerization: Degradation processes can sometimes lead to the formation of isomers with very similar polarities.

    • Co-elution with Degradation Products: Early-stage degradation products may have retention times very close to the parent compound.[7]

  • Troubleshooting Steps:

    • Gradient Optimization: Modify the HPLC gradient to improve the separation of closely eluting peaks. A shallower gradient around the elution time of this compound can enhance resolution.

    • Change Stationary Phase: Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the parent compound and its degradation products.

    • Use a Diode Array Detector (DAD): A DAD can help to assess peak purity. If the UV-Vis spectra across a single chromatographic peak are not identical, it indicates the presence of co-eluting compounds.[7]

    • LC-MS Analysis: Couple the HPLC to a mass spectrometer to identify the molecular weights of the components in each peak, which can confirm the presence of degradation products.

Forced Degradation Studies

Issue 3: No or Very Little Degradation Observed Under Stress Conditions

  • Possible Cause:

    • Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of exposure) may not be harsh enough to induce degradation.[8]

    • High Stability of the Molecule: this compound might be inherently stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stress Intensity: Incrementally increase the temperature (e.g., in 10°C steps), the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), or the duration of the experiment.[9]

    • Monitor at Multiple Time Points: Take samples at various time points to track the progress of the degradation.

    • Ensure Proper Mixing: Ensure the drug is fully dissolved and homogeneously mixed with the stress agent.

Issue 4: Complete or Near-Complete Degradation of this compound

  • Possible Cause:

    • Excessive Stress: The stress conditions are too harsh, leading to rapid and extensive degradation, potentially forming secondary and tertiary degradation products that are not relevant to normal storage conditions.[10]

  • Troubleshooting Steps:

    • Reduce Stress Intensity: Decrease the temperature, concentration of the stressor, or the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to identify the primary degradation products.[11]

    • Quench the Reaction: For reactions in solution, ensure that the reaction is effectively stopped at the desired time point, for example, by neutralizing an acidic or basic solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD or MS detector

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound or a solution to 80°C in an oven for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-DAD/MS Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

    • Use the DAD to check for peak purity and the MS to obtain molecular weight information for the degradation products.

Data Presentation:

Stress ConditionTemperatureDuration (hours)Concentration of Stressor% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis60°C240.1 M HCl
Base Hydrolysis60°C240.1 M NaOH
OxidationRoom Temp243% H₂O₂
Thermal80°C48N/A
PhotolyticAs per ICH Q1B-N/A

This table should be filled in with the experimental results.

Visualizations

experimental_workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC-DAD/MS Analysis neutralize->hplc data Data Analysis: - % Degradation - Identify Products hplc->data troubleshooting_hplc issue HPLC Issue: Poor Peak Shape cause1 Secondary Silanol Interactions issue->cause1 cause2 Incorrect Mobile Phase pH issue->cause2 cause3 Column Overload issue->cause3 solution1 Add Acidic Modifier or Use End-Capped Column cause1->solution1 solution2 Optimize pH cause2->solution2 solution3 Dilute Sample cause3->solution3

References

Technical Support Center: Managing Autofluorescence When Using Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Americanol A. A primary focus is to address the challenges posed by potential autofluorescence of this compound and to provide strategies for obtaining clear, reliable data in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about autofluorescence?

A1: this compound is a neo-lignan compound isolated from the seeds of Phytolacca americana.[1][2] Its chemical structure contains multiple aromatic rings, which are molecular features that often result in intrinsic fluorescence, also known as autofluorescence.[3][4] Lignans as a class of molecules have been shown to be fluorescent, typically exhibiting excitation in the ultraviolet (UV) range (around 287 nm) and emission in the blue/violet range (around 320 nm).[5][6] If you are using this compound in a fluorescence-based assay, its intrinsic fluorescence could interfere with the detection of your specific fluorescent probes, potentially leading to false positives or inaccurate quantification.

Q2: How can I determine if this compound is autofluorescent in my experimental system?

A2: The first and most critical step is to characterize the spectral properties of this compound under your experimental conditions. This involves preparing a sample containing only this compound (at the concentration you intend to use) in the same buffer or media as your experiment and measuring its fluorescence spectrum using a spectrophotometer or a spectral scanning confocal microscope. You will need to determine its excitation and emission maxima. A detailed protocol for this is provided below (Protocol 1).

Q3: My unstained cells treated with this compound show fluorescence. What are the possible sources?

A3: The observed fluorescence could originate from several sources:

  • This compound: As a lignan, it is likely to be inherently fluorescent.[5][6]

  • Endogenous Cellular Autofluorescence: Many cellular components naturally fluoresce, including NADH, flavins, collagen, and elastin.[3][7] This is often more pronounced in the blue and green spectral regions.

  • Fixation-Induced Autofluorescence: If you are working with fixed cells, aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.

  • Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media are also known sources of fluorescence.

Q4: How can I minimize the impact of this compound autofluorescence on my results?

A4: There are several strategies you can employ:

  • Fluorophore Selection: Choose fluorescent probes that are spectrally distinct from this compound. Since this compound is likely to fluoresce in the blue/violet region, selecting probes that excite and emit in the red or far-red part of the spectrum (wavelengths > 600 nm) is a highly effective strategy.

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use a technique called spectral unmixing. This involves acquiring the emission spectrum of this compound alone and then using software to computationally subtract its contribution from the images of your fully stained samples.[7]

  • Chemical Quenching: Certain chemical reagents can reduce autofluorescence. However, their effectiveness against a specific compound like this compound would need to be empirically tested, and care must be taken as they can sometimes quench the signal of the desired fluorophore.

Q5: Are there any general best practices to reduce background autofluorescence in my experiments?

A5: Yes, several general practices can help improve your signal-to-noise ratio:

  • Use Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red.

  • Reduce Serum Concentration: If possible, lower the concentration of fetal bovine serum (FBS) in your media during the experiment.

  • Optimize Fixation: If fixation is necessary, use the lowest effective concentration of aldehyde fixative and the shortest incubation time. Alternatively, consider using a non-aldehyde-based fixative like ice-cold methanol, though this may not be suitable for all antigens.

  • Washing Steps: Ensure thorough washing steps to remove unbound fluorescent reagents.

  • Include Proper Controls: Always include an "unstained, this compound-treated" sample as a control to measure the background fluorescence.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High background fluorescence in all channels, including the this compound-treated unstained control. 1. Autofluorescence from this compound.2. High endogenous autofluorescence from the cells/tissue.3. Autofluorescence induced by fixation.1. Characterize the emission spectrum of this compound (Protocol 1).2. Choose fluorophores spectrally distant from this compound (e.g., red/far-red emitting).3. Implement spectral unmixing if available (Protocol 2).4. Consider using a chemical quencher after testing for compatibility (Protocol 3).
Signal from my green fluorescent probe (e.g., GFP, FITC) is difficult to distinguish from the background in this compound-treated cells. Spectral overlap between the emission of your probe and the potential emission of this compound.1. Switch to a fluorescent probe with a longer wavelength emission (e.g., RFP, Alexa Fluor 647).2. Use a brighter fluorophore to increase the signal-to-noise ratio.3. Attempt spectral unmixing to separate the two signals.
After using a chemical quencher, my specific signal is also reduced. The quenching agent is not specific and is also affecting your fluorescent probe.1. Reduce the concentration of the quenching agent.2. Decrease the incubation time with the quencher.3. Try a different type of quenching agent (see table below).4. Apply the quencher before your staining protocol if possible.

Data Presentation

Table 1: Common Sources of Endogenous Autofluorescence

Source Typical Excitation Max (nm) Typical Emission Max (nm) Notes
NADH ~340~450Metabolic cofactor, present in mitochondria.
Flavins (FAD, FMN) ~450~530Metabolic cofactors, present in mitochondria.
Collagen ~350~400Extracellular matrix protein.
Elastin ~400~450Extracellular matrix protein.
Lipofuscin Broad (360-500)Broad (500-650)"Aging pigment", accumulates in lysosomes.
Lignans (general) [5][6]~287~320Class of compounds to which this compound belongs.

Table 2: Comparison of Autofluorescence Quenching Methods

Method Target Advantages Disadvantages
Sodium Borohydride Aldehyde-induced autofluorescenceEffective for reducing background from fixation.Can damage tissue and some antigens; may increase red blood cell autofluorescence.
Sudan Black B LipofuscinVery effective for reducing lipofuscin autofluorescence.Can introduce its own fluorescence in the far-red channel; can cause non-specific staining.
Commercial Reagents (e.g., TrueVIEW™) Broad, including collagen, elastin, and red blood cells.Easy to use; optimized for immunofluorescence.Can sometimes slightly quench the desired signal.
Photobleaching General fluorophoresCan be targeted to a specific area.Time-consuming; can damage the sample and the target fluorophore.

Experimental Protocols

Protocol 1: Characterizing the Spectral Properties of this compound

Objective: To determine the excitation and emission spectra of this compound in your experimental buffer/medium.

Materials:

  • This compound stock solution

  • Experimental buffer or medium (phenol red-free recommended)

  • Fluorometer or spectral confocal microscope

  • Quartz cuvette (for fluorometer) or appropriate imaging dish/plate

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Prepare a "blank" sample containing only the experimental buffer.

  • Using a Fluorometer: a. Place the blank sample in the fluorometer and perform a blank subtraction measurement. b. Place the this compound sample in the fluorometer. c. To determine the emission spectrum: Set the excitation wavelength to a starting value in the UV range (e.g., 290 nm, based on general lignan properties[5][6]) and scan the emission wavelengths (e.g., from 300 nm to 700 nm). Identify the wavelength with the peak emission intensity. d. To determine the excitation spectrum: Set the emission wavelength to the peak identified in the previous step and scan the excitation wavelengths (e.g., from 250 nm to 400 nm). Identify the wavelength that results in the maximum emission.

  • Using a Spectral Confocal Microscope: a. Place your this compound sample on the microscope. b. Excite the sample with a UV or violet laser (e.g., 405 nm, if a UV laser is unavailable). c. Use the spectral detector to acquire a "lambda stack," which is a series of images at different emission wavelengths. d. Plot the intensity versus the emission wavelength to determine the emission spectrum and identify the peak.

Protocol 2: Spectral Unmixing Workflow

Objective: To computationally separate the fluorescence signal of this compound from that of your specific fluorescent probe(s).

Prerequisites: A confocal microscope equipped with a spectral detector and unmixing software.

Procedure:

  • Acquire Reference Spectra: a. Prepare a sample containing only your cells treated with this compound (no other stains). Image this sample to obtain the reference spectrum for this compound. b. Prepare a sample of your cells stained with only your first fluorescent probe (e.g., GFP). Image to get the reference spectrum for this probe. c. Repeat for any other fluorescent probes in your experiment. d. It is also advisable to acquire a reference spectrum from an unstained, untreated sample to account for endogenous autofluorescence.

  • Image Your Experimental Sample: a. Prepare your fully stained experimental sample (cells + this compound + all fluorescent probes). b. Using the same imaging settings, acquire a spectral (lambda stack) image of your experimental sample.

  • Perform Linear Unmixing: a. Open the spectral image of your experimental sample in the microscope's software. b. Launch the linear unmixing tool. c. Load the previously acquired reference spectra (this compound, GFP, etc.). d. The software will then calculate the contribution of each reference spectrum to each pixel in your experimental image, generating a new set of images where the signals are separated.

Protocol 3: General Protocol for Using a Chemical Quencher (e.g., Sudan Black B)

Objective: To reduce autofluorescence from lipofuscin in fixed cell or tissue samples.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Fixed and stained samples on slides

Procedure:

  • Prepare a 0.1% Sudan Black B solution by dissolving 0.1 g of the powder in 100 mL of 70% ethanol. Stir for 1-2 hours in the dark and filter through a 0.2 µm filter.

  • Complete your standard immunofluorescence staining protocol, up to the final washes before mounting.

  • Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.

  • Wash the slides thoroughly with PBS (3 x 5 minutes) to remove excess Sudan Black B.

  • Mount the coverslip using an appropriate mounting medium.

  • Image the samples promptly.

Mandatory Visualizations

Workflow_Autofluorescence_Troubleshooting start Start: Experiment with this compound and a fluorescent probe unstained_control Prepare Unstained Control: Cells + this compound only start->unstained_control observe_fluorescence Observe Fluorescence in Control? unstained_control->observe_fluorescence no_fluorescence Low Background. Proceed with Experiment. observe_fluorescence->no_fluorescence No characterize_spectrum Characterize Emission Spectrum of the Control Sample (Protocol 1) observe_fluorescence->characterize_spectrum Yes spectral_overlap Does it overlap with your probe's emission spectrum? characterize_spectrum->spectral_overlap no_overlap Minimal Overlap. Use narrow bandpass filters. Proceed with caution. spectral_overlap->no_overlap No mitigation Implement Mitigation Strategy spectral_overlap->mitigation Yes strategy1 Strategy 1: Switch to a spectrally distinct (red/far-red) probe. mitigation->strategy1 strategy2 Strategy 2: Use Spectral Unmixing (Protocol 2) mitigation->strategy2 strategy3 Strategy 3: Test Chemical Quenchers (Protocol 3) mitigation->strategy3

Caption: A workflow for identifying and troubleshooting autofluorescence when using this compound.

Spectral_Overlap cluster_spectra Fluorescence Emission Spectra cluster_solution Solution: Shift to a Far-Red Dye Wavelength (nm) Wavelength (nm) Intensity Intensity 500 500 600 600 700 700 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label_amol g1 g2 g1->g2 g3 g2->g3 g4 g3->g4 label_gfp p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 label_amol2 r1 r2 r1->r2 r3 r2->r3 r4 r3->r4 label_farred

Caption: Conceptual diagram of spectral overlap and the solution of using a far-red dye.

Experimental_Workflow_Spectral_Unmixing cluster_references Step 1: Acquire Reference Spectra cluster_experiment Step 2: Image Experimental Sample start Start: Multi-color experiment with this compound ref1 Sample 1: Cells + this compound only start->ref1 ref2 Sample 2: Cells + Fluorophore 1 only start->ref2 ref3 Sample 3: Cells + Fluorophore 2 only start->ref3 ref4 Sample 4: Unstained Cells start->ref4 exp_sample Sample: Cells + this compound + All Fluorophores start->exp_sample acquire_lambda Acquire Lambda Stack for each reference sample ref1->acquire_lambda ref2->acquire_lambda ref3->acquire_lambda ref4->acquire_lambda unmix Step 3: Perform Linear Unmixing (using software) acquire_lambda->unmix acquire_exp_lambda Acquire Lambda Stack of the experimental sample exp_sample->acquire_exp_lambda acquire_exp_lambda->unmix result Result: Separated images for each component unmix->result

Caption: An experimental workflow for spectral unmixing to remove autofluorescence.

References

Technical Support Center: Americanol A Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Americanol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of this compound from plant materials, primarily the seeds of Phytolacca americana.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound, offering potential causes and solutions to optimize your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Improper Plant Material Preparation: Inadequate drying can lead to enzymatic degradation of lignans. Insufficient grinding reduces the surface area for solvent penetration.[1]Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried seeds into a fine, uniform powder to maximize surface area.[1]
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound, which is a lignan.Use polar organic solvents such as methanol or ethanol, or their aqueous mixtures (typically 70-100%).[2][3] The choice between methanol and ethanol often depends on laboratory practice.[3]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature to ensure complete extraction.[1]For maceration, allow for sufficient soaking time with periodic agitation. For techniques like Soxhlet or reflux extraction, ensure an adequate number of cycles or a sufficient duration of heating.[1] Lignans are relatively heat-stable up to 100°C, so moderate heating can be applied to facilitate extraction.[2]
Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to dissolve and extract all the target compound.[1]Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low Purity of this compound in Crude Extract Co-extraction of Impurities: The chosen solvent may be co-extracting a wide range of other compounds from the plant matrix, such as fats, waxes, and pigments.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction with a polar solvent.
Presence of Chlorophyll and Other Pigments: These can interfere with downstream purification and analysis.If chlorophyll is a major contaminant, a preliminary wash with a less polar solvent might be beneficial. Further purification steps like column chromatography will be essential.
Difficulty in Purifying this compound Complex Mixture of Structurally Similar Compounds: Plant extracts often contain a complex mixture of lignans and other phenolics with similar polarities, making separation challenging.[4]Employ chromatographic techniques for purification. Column chromatography with silica gel or Sephadex is a common practice.[4] High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.[4][5]
Compound Degradation During Purification: this compound may be sensitive to certain conditions during the purification process.While lignans are generally stable, prolonged exposure to harsh conditions should be avoided. Monitor the stability of your compound during each purification step.
Inaccurate Quantification of this compound Matrix Effects in Analytical Methods: Other compounds in the extract can interfere with the analytical signal of this compound in techniques like HPLC.Ensure proper sample clean-up before quantification. Use of a guard column in HPLC can help protect the analytical column from contaminants.[4] Develop a robust HPLC method with appropriate mobile phase, flow rate, and detector to achieve optimal separation.
Lack of a Pure Standard: Accurate quantification requires a pure reference standard of this compound.If a commercial standard is unavailable, it may be necessary to first isolate and purify a small amount of this compound and confirm its identity and purity through spectroscopic methods (e.g., NMR, MS).
Compound Instability During Storage Degradation Over Time: The purified this compound or the extract may degrade if not stored under appropriate conditions.Store purified this compound and extracts in a dry, dark place at low temperatures (0-4°C for short-term and -20°C for long-term storage) to minimize degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

A1: this compound is a neolignan primarily isolated from the seeds of Phytolacca americana, commonly known as pokeweed.[7][8]

Q2: What type of solvent is most effective for extracting this compound?

A2: As this compound is a lignan, polar organic solvents are generally most effective. Methanol and ethanol, as well as their aqueous solutions, are commonly used for lignan extraction.[2][3] The choice of solvent can significantly impact the extraction efficiency.

Q3: Are there any advanced extraction techniques that can improve the yield of this compound?

A3: Yes, modern extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer advantages over conventional methods like maceration or Soxhlet extraction. These techniques can often provide higher yields in shorter times and with less solvent consumption.[2]

Q4: How stable is this compound during the extraction process?

A4: Lignans, in general, are relatively resistant to high temperatures and are considered stable below 100°C.[2] This allows for the use of moderate heat during extraction to improve efficiency. However, like many phenolic compounds, prolonged exposure to high temperatures, extreme pH, or light should be avoided to prevent potential degradation.[9][10][11]

Q5: What are the key steps for purifying this compound from the crude extract?

A5: The purification of this compound from a crude plant extract typically involves multiple chromatographic steps. A common approach is to first use column chromatography with a stationary phase like silica gel to fractionate the extract.[4] This is often followed by further purification of the enriched fractions using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[4][12]

Q6: How can I identify and quantify the amount of this compound in my extract?

A6: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of lignans like this compound.[1] For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1]

Experimental Protocols

Protocol 1: General Methanol Extraction of this compound from Phytolacca americana Seeds

  • Plant Material Preparation:

    • Thoroughly dry the seeds of Phytolacca americana at a temperature between 40-50°C to prevent enzymatic degradation.[1]

    • Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.[1]

  • Extraction:

    • Place the powdered seeds in a suitable extraction vessel.

    • Add methanol to the vessel at a solvent-to-solid ratio of 10:1 (v/w).

    • Macerate the mixture for 24-48 hours at room temperature with occasional stirring. Alternatively, for a faster extraction, perform Soxhlet extraction for 8-12 hours.[1]

  • Filtration and Concentration:

    • Filter the mixture through a filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Purification (General Approach):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the dissolved extract to column chromatography using silica gel as the stationary phase.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol) to separate the compounds based on their polarity.

    • Collect the fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions rich in this compound and concentrate them.

    • For higher purity, perform further purification using preparative HPLC.

Visualizations

To aid in understanding the experimental process, the following workflow diagrams are provided.

Extraction_Workflow Start Start: Dried Phytolacca americana Seeds Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification HPLC_Purification Further Purification (Preparative HPLC) Purification->HPLC_Purification Pure_Americanol_A Pure this compound HPLC_Purification->Pure_Americanol_A

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Material Check Plant Material Preparation Start->Check_Material Check_Solvent Evaluate Extraction Solvent & Ratio Start->Check_Solvent Check_Conditions Assess Extraction Time & Temperature Start->Check_Conditions Check_Purification Review Purification Procedure Start->Check_Purification End Improved Yield Check_Material->End Check_Solvent->End Check_Conditions->End Low_Purity Low Purity? Check_Purification->Low_Purity Optimize_Chromatography Optimize Chromatography Low_Purity->Optimize_Chromatography Yes Consider_PreExtraction Consider Pre-extraction with Non-polar Solvent Low_Purity->Consider_PreExtraction Yes Low_Purity->End No Optimize_Chromatography->End Consider_PreExtraction->End

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Scaling Up Americanol A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Americanol A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of a small molecule like this compound?

A1: Scaling up purification from a laboratory to a production setting presents several challenges. These can include maintaining purity and yield, as new impurities may appear or existing ones may change in proportion.[1] The process can also be affected by differences in equipment, such as the geometry of chromatography columns, which can impact resolution and peak shape.[2][3] Additionally, issues like inconsistent particle size distribution of the compound can become significant at a larger scale.[1]

Q2: How do I choose the appropriate chromatography resin for scaling up this compound purification?

A2: The selection of a suitable chromatography resin is critical for a successful scale-up. The resin used in the small-scale process should ideally be available in larger quantities with consistent performance characteristics.[3] Key factors to consider include the resin's binding capacity for this compound, its selectivity for separating the target molecule from impurities, and its physical and chemical stability under the process conditions. For many small molecules, reversed-phase chromatography is a common and effective technique.[4][5]

Q3: What parameters should be kept constant during the linear scale-up of a chromatography step?

A3: In a linear scale-up, the goal is to maintain the same separation performance as the small-scale process. To achieve this, the bed height of the chromatography column and the linear flow rate should be kept constant.[3] This ensures that the residence time of this compound on the column remains the same. Buffer compositions and pH should also be maintained.[3]

Q4: How can I monitor the purity of this compound during and after the scaled-up purification process?

A4: A variety of analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for routine purity analysis.[4][6] For more detailed analysis and identification of impurities, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is highly effective.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide an absolute measure of purity and is valuable for characterizing reference standards.[4]

Q5: What are common causes of yield loss during scale-up?

A5: Yield loss during scale-up can be attributed to several factors. In chromatography, this can include suboptimal binding or elution conditions, degradation of the target molecule on the column, or irreversible binding to the resin. Equipment differences between scales can also contribute to losses. It is also possible for the active pharmaceutical ingredient to be inconsistent in its particle size distribution, which can become a significant problem at scale.[1]

Troubleshooting Guides

Problem: Reduced Purity of this compound After Scale-Up

Question Possible Cause Suggested Solution
Did the elution profile change significantly? Co-elution of impurities that were not detected at the smaller scale.Optimize the gradient elution profile to improve the separation of this compound from closely eluting impurities. Consider using a shallower gradient.
Are there new, unexpected peaks in the chromatogram? Degradation of this compound under the scaled-up processing conditions (e.g., longer processing times, different materials).Investigate the stability of this compound under the scaled-up conditions. Consider adjusting pH, temperature, or using protective agents if degradation is confirmed.
Is the main peak broader than in the small-scale run? Inefficient column packing or overloading of the column.Ensure the column is packed uniformly and according to the manufacturer's instructions. Re-evaluate the loading capacity of the column at the larger scale and reduce the sample load if necessary.

Problem: Lower Than Expected Yield of this compound

Question Possible Cause Suggested Solution
Is a significant amount of this compound found in the flow-through or wash fractions? Inefficient binding to the chromatography resin.Check and adjust the pH and conductivity of the loading buffer to ensure optimal binding conditions. Ensure the flow rate during loading allows for sufficient residence time for binding to occur.
Is the recovery from the elution step low? Incomplete elution or irreversible binding of this compound to the resin.Optimize the elution buffer composition (e.g., increase the concentration of the organic solvent in reversed-phase chromatography). If irreversible binding is suspected, a stronger elution solvent or a different resin may be needed.
Is there evidence of product precipitation in the collection tubes? The concentration of eluted this compound exceeds its solubility in the elution buffer.Reduce the concentration of the sample loaded onto the column or collect smaller fractions to avoid high concentrations. Alternatively, modify the elution buffer to increase the solubility of this compound.

Data Presentation

Table 1: Comparison of Small-Scale and Scaled-Up Purification of this compound

ParameterSmall-Scale (Analytical)Scaled-Up (Preparative)
Column Dimensions (ID x L) 4.6 mm x 150 mm50 mm x 250 mm
Resin C18, 5 µmC18, 10 µm
Sample Load 5 mg500 mg
Flow Rate 1.0 mL/min118 mL/min
Yield 95%88%
Purity (by HPLC) 99.5%98.2%
Processing Time 30 min4 hours

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound (Analytical Scale)
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of 1 mg/mL this compound dissolved in Mobile Phase A.

Protocol 2: Purity Assessment of this compound by UPLC-MS
  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Dilute purified this compound fractions to approximately 10 µg/mL in Mobile Phase A.

Mandatory Visualizations

G cluster_dev Small-Scale Development cluster_scaleup Scale-Up & Pre-Production cluster_prod Production & QC MethodDev Method Development & Optimization Feasibility Feasibility Studies MethodDev->Feasibility Analytics Analytical Method Validation Feasibility->Analytics LinearScale Linear Scale-Up Calculations Analytics->LinearScale Transfer Process Parameters EquipSelect Equipment Selection & Qualification LinearScale->EquipSelect PilotRun Pilot-Scale Run EquipSelect->PilotRun ProductionRun Full-Scale Production Run PilotRun->ProductionRun Confirm Performance QC In-Process & Final QC ProductionRun->QC Release Product Release QC->Release

Caption: Workflow for Scaling Up this compound Purification.

G Start Low Purity Observed in Scaled-Up Run CheckProfile Is the elution profile different from small scale? Start->CheckProfile NewPeaks Are new impurity peaks present? CheckProfile->NewPeaks Yes BroaderPeaks Is the main peak significantly broader? CheckProfile->BroaderPeaks No NewPeaks->BroaderPeaks No InvestigateDeg Investigate product stability under process conditions NewPeaks->InvestigateDeg Yes OptimizeGradient Optimize gradient to improve resolution BroaderPeaks->OptimizeGradient No CheckPacking Check column packing and reduce sample load BroaderPeaks->CheckPacking Yes End Purity Issue Resolved OptimizeGradient->End InvestigateDeg->End CheckPacking->End

Caption: Troubleshooting Decision Tree for Purity Issues.

References

Technical Support Center: Americanol A In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of Americanol A.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its in vivo delivery?

A1: this compound is a lignan with poor water solubility, which is the primary hurdle for in vivo delivery.[1] Key properties are summarized in the table below. Its low water solubility and moderate lipophilicity (logP) suggest that it will likely have dissolution-rate-limited absorption when administered orally in a simple aqueous vehicle.[1][2]

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H18O6[2]
Molecular Weight330.3 g/mol [2]
Water Solubility0.078 g/L[1]
logP1.83[1]
SolubilitySoluble in DMSO[3]

Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?

A2: For a poorly soluble compound like this compound, several formulation strategies can be employed to enhance its bioavailability.[4][5][6] The choice of strategy will depend on the intended route of administration and the experimental model. Common approaches include:

  • Co-solvents: Using a mixture of water-miscible solvents to increase solubility.[4][7]

  • Surfactant-based systems: Incorporating surfactants to form micelles that can encapsulate the drug.[4]

  • Lipid-based formulations: These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5][8]

  • Particle size reduction: Micronization or nanonization increases the surface area for dissolution.[4]

  • Inclusion complexes: Using cyclodextrins to form complexes that enhance aqueous solubility.[4]

Q3: Are there any known biological activities of this compound that might be relevant to my in vivo studies?

A3: Yes, this compound has been reported to have neurotrophic properties and to enhance choline acetyltransferase activity.[9] This suggests its potential as a therapeutic agent for neurodegenerative diseases.[10] When designing in vivo studies, consider these effects in the selection of appropriate animal models and endpoints.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the in vivo administration of this compound.

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous vehicle.

  • Question: I dissolved this compound in DMSO, but it precipitates when I dilute it with saline for injection. What can I do?

  • Answer: This is a common problem for poorly soluble compounds. Here are several troubleshooting steps:

    • Reduce the concentration: Try diluting to a lower final concentration of this compound.

    • Use a co-solvent system: Instead of diluting directly into a fully aqueous vehicle, use a mixture of a water-miscible co-solvent and water. See the table below for examples.

    • Add a surfactant: Including a biocompatible surfactant can help to keep the compound in solution by forming micelles.

    • Consider a different formulation: For in vivo studies, especially for oral administration, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) might be more appropriate.[5]

Data Presentation: Example Co-Solvent and Surfactant Systems

Formulation ComponentExampleTypical Concentration RangeNotes
Co-solventPolyethylene glycol 400 (PEG 400)10-60%Generally recognized as safe (GRAS) for many routes of administration.
Co-solventPropylene glycol (PG)10-50%Another commonly used GRAS solvent.
SurfactantPolysorbate 80 (Tween® 80)1-10%A non-ionic surfactant used to improve solubility and stability.
SurfactantCremophor® EL1-10%Can cause hypersensitivity reactions in some species; use with caution.

Issue 2: High variability in plasma concentrations of this compound between individual animals.

  • Question: My in vivo pharmacokinetic study shows significant variability in the plasma levels of this compound. What could be the cause?

  • Answer: High variability is often linked to poor and inconsistent absorption from the administration site.[11] Potential causes and solutions include:

    • Inconsistent dissolution: If the compound is not fully solubilized in the dosing vehicle, the rate and extent of absorption can vary. Ensure your formulation is a clear solution or a stable, uniform suspension.

    • Food effects: For oral administration, the presence or absence of food in the gastrointestinal tract can significantly impact the absorption of hydrophobic drugs. Standardize the feeding schedule of your animals.

    • First-pass metabolism: this compound may be subject to significant metabolism in the liver or gut wall, which can vary between animals.[11] Consider a different route of administration (e.g., intravenous) to bypass first-pass metabolism if your research question allows.

Experimental Protocols & Visualizations

Protocol: Preparation of a Simple Co-solvent Formulation for Intravenous Injection

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO.

  • In a separate container, prepare the vehicle by mixing the co-solvent (e.g., PEG 400) and the aqueous component (e.g., saline) in the desired ratio.

  • Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure rapid and complete mixing.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Sterile filter the final formulation through a 0.22 µm filter before administration.

Diagram: Experimental Workflow for Formulation Preparation

G cluster_0 Preparation of this compound Concentrate cluster_1 Preparation of Vehicle A Weigh this compound B Dissolve in DMSO A->B F Add Concentrate to Vehicle with Vortexing B->F C Measure Co-solvent (e.g., PEG 400) E Mix Co-solvent and Aqueous Component C->E D Measure Aqueous Component (e.g., Saline) D->E E->F G Visually Inspect for Clarity F->G G->F Precipitation observed (Reformulate) H Sterile Filter (0.22 µm) G->H Precipitation-free I Final Formulation for Injection H->I

A schematic of the workflow for preparing a co-solvent-based formulation for this compound.

Diagram: Potential Signaling Pathway for Neurotrophic Effects

Given that this compound enhances choline acetyltransferase activity, a potential mechanism could involve signaling pathways that promote neuronal health and function.[9] The diagram below illustrates a hypothetical pathway.

G Americanol_A This compound Receptor Cell Surface Receptor Americanol_A->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ChAT Choline Acetyltransferase (ChAT) Activity Akt->ChAT Enhances BDNF BDNF Expression CREB->BDNF Increases Neuronal_Survival Neuronal Survival and Function BDNF->Neuronal_Survival Promotes ChAT->Neuronal_Survival Supports

A hypothetical signaling cascade for the neurotrophic effects of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Americanol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable formulations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a lignan with demonstrated neurotrophic properties, notably its ability to enhance choline acetyltransferase activity.[1][2] Like many polyphenolic compounds, this compound's chemical structure suggests potential challenges with oral bioavailability due to poor aqueous solubility and/or low intestinal permeability.[3][4] These factors can significantly limit its therapeutic efficacy when administered orally.

Q2: What are the initial steps to assess the oral bioavailability of this compound?

The initial assessment involves determining its solubility and permeability, which are key factors governing oral absorption.[5][6] The Biopharmaceutics Classification System (BCS) is a useful framework. This involves conducting solubility studies in different physiological pH conditions and performing permeability assays, such as the Caco-2 or PAMPA assays.[7][8][9]

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several advanced formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs like this compound.[10][11][12] These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and facilitate absorption through the lymphatic pathway.[3][13]

  • Nanoformulations: Including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, which increase the surface area for dissolution and can be tailored for targeted delivery.[4][14][15][16]

  • Amorphous Solid Dispersions: This technique involves dispersing this compound in a polymeric carrier to create a more soluble, amorphous form.[5][10]

Troubleshooting Guides

Problem 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Inconsistent results in early-stage experiments.

  • Low drug loading in formulation development.

Possible Causes and Solutions:

CauseRecommended Solution
Intrinsic Poor Solubility Conduct pH-solubility profiling to identify the pH of maximal solubility.[17]
Employ co-solvents or surfactants in initial screening, but be mindful of their potential effects on cellular assays.
Consider particle size reduction techniques like micronization or nanomilling to increase the surface area for dissolution.[18]
Precipitation in Aqueous Buffers For in vitro assays, prepare a high-concentration stock in an organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use. Ensure the final solvent concentration is low enough to not affect the experimental system.
When developing formulations, consider solid dispersions or lipid-based systems to maintain the drug in a solubilized state.[3][5]
Problem 2: Poor Permeability in Caco-2 Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) values in the apical-to-basolateral direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the involvement of efflux transporters.

Possible Causes and Solutions:

CauseRecommended Solution
Low Passive Diffusion Review the physicochemical properties of this compound. High molecular weight or a large number of hydrogen bond donors can limit passive permeability.
Investigate the use of permeation enhancers in your formulation, though this requires careful toxicological assessment.[11]
Active Efflux by Transporters (e.g., P-glycoprotein) Co-administer with known P-gp inhibitors (e.g., verapamil) in your Caco-2 assay to confirm P-gp involvement.
Formulate this compound in systems that can inhibit efflux transporters, such as certain lipid-based formulations or those containing specific excipients.[19]
Problem 3: High Variability in Animal Pharmacokinetic Studies

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between subjects.

  • Inconsistent Cmax and AUC values.

Possible Causes and Solutions:

CauseRecommended Solution
Formulation Instability in GI Tract Assess the stability of your formulation in simulated gastric and intestinal fluids.
Consider enteric-coated formulations to protect the drug from degradation in the stomach.
Food Effects Conduct pharmacokinetic studies in both fasted and fed states to determine the impact of food on absorption.
Lipid-based formulations can sometimes reduce the food effect for lipophilic drugs.[18]
Pre-systemic Metabolism Investigate the metabolic stability of this compound using liver microsomes or hepatocytes.[20] If significant first-pass metabolism is observed, strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations, could be beneficial.[10]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[8]

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (A-B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.[21]

  • Transport Study (B-A): Repeat the process but add the drug to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimate the animals (e.g., Sprague-Dawley rats) for at least one week before the study.

  • Dosing:

    • Divide the animals into groups (e.g., n=6 per group).

    • Administer the this compound formulation orally via gavage.

    • Include a control group receiving the vehicle alone.

    • For intravenous administration (to determine absolute bioavailability), administer the drug via tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[22][23]

Visualizations

G cluster_formulation Formulation Development Workflow start This compound Powder solubility Solubility & Permeability Assessment (BCS) start->solubility strategy Select Formulation Strategy (e.g., Nanoformulation, Solid Dispersion) solubility->strategy dev Formulation Development & Optimization strategy->dev char Physicochemical Characterization dev->char invitro In Vitro Dissolution & Permeability Studies char->invitro pk In Vivo Pharmacokinetic Studies invitro->pk end Lead Formulation pk->end G cluster_caco2 Caco-2 Permeability Assay Workflow culture Culture Caco-2 cells on Transwell inserts (21-25 days) integrity Measure TEER to confirm monolayer integrity culture->integrity dosing_ab Add this compound to Apical side integrity->dosing_ab dosing_ba Add this compound to Basolateral side integrity->dosing_ba sampling_ab Sample from Basolateral side over time dosing_ab->sampling_ab analysis Quantify drug concentration (LC-MS/MS) sampling_ab->analysis sampling_ba Sample from Apical side over time dosing_ba->sampling_ba sampling_ba->analysis calc Calculate Papp & Efflux Ratio analysis->calc G cluster_pathway This compound Mechanism of Action americanol_a This compound chat Choline Acetyltransferase (ChAT) americanol_a->chat Enhances Activity acetylcholine Acetylcholine Synthesis chat->acetylcholine Catalyzes neuronal Enhanced Neuronal Function acetylcholine->neuronal

References

Technical Support Center: Stabilizing Americanol A for Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Americanol A for various formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Question: My this compound solution is showing a rapid decrease in potency and a noticeable color change. What could be the cause and how can I prevent it?

Answer: Rapid degradation of this compound in solution is often due to oxidation, a common issue for phenolic compounds.[1][2][3] The catechol moiety in this compound is particularly susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.[4] This oxidative degradation can lead to the formation of colored quinone-type structures.

Troubleshooting Steps:

  • Protect from Light: Store all solutions containing this compound in amber vials or wrap containers with aluminum foil to prevent photodegradation.[5]

  • Control Temperature: Prepare and store formulations at controlled, cool temperatures (e.g., 2-8°C) to slow down the rate of degradation.[6][7][8]

  • Use Antioxidants: Incorporate antioxidants into your formulation. The choice of antioxidant will depend on the solvent system.

    • Aqueous Formulations: Consider using water-soluble antioxidants such as ascorbic acid or sodium metabisulfite.

    • Lipid-Based Formulations: For non-aqueous or lipid-based formulations, butylated hydroxytoluene (BHT) or alpha-tocopherol are suitable options.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions that can catalyze oxidation.

  • Inert Atmosphere: When preparing the formulation, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

Issue 2: Precipitation of this compound in Aqueous Formulations

Question: I'm observing precipitation of this compound when trying to dissolve it in my aqueous buffer. How can I improve its solubility and prevent this?

Answer: this compound, like many phenolic compounds, has limited aqueous solubility, which can lead to precipitation, especially at higher concentrations.[3] The pH of the formulation can also significantly impact its solubility.

Troubleshooting Steps:

  • pH Adjustment: Evaluate the pH-solubility profile of this compound. Phenolic hydroxyl groups can be deprotonated at higher pH values, increasing solubility. Carefully adjust the pH of your buffer to a range where this compound is more soluble, but be mindful that extreme pH levels can also promote degradation.[7][9][10]

  • Co-solvents: Employ co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG) to increase the solubility of this compound in aqueous systems.

  • Surfactants: The use of non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers can form micelles that encapsulate the hydrophobic this compound molecule, enhancing its apparent solubility.

  • Complexation Agents: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, which can significantly improve its aqueous solubility.

Issue 3: Incompatibility with Excipients

Question: After preparing a solid dosage form with this compound, I'm noticing discoloration and the appearance of new peaks in my HPLC analysis. What could be causing this incompatibility?

Answer: Excipient incompatibility is a common challenge in formulation development.[11][12][13] Certain excipients can interact with this compound, leading to its degradation.

Troubleshooting Steps:

  • Review Excipient Chemistry: Investigate the chemical properties of your chosen excipients. Excipients containing reactive impurities such as peroxides (often found in polymers like povidone), reducing sugars (in lactose), or trace metals can promote the degradation of this compound.[12][14]

  • Conduct Compatibility Studies: Perform systematic drug-excipient compatibility studies.[12][15][16] Blend this compound with individual excipients in a 1:1 ratio, add a small amount of water to accelerate potential reactions, and store at elevated temperatures (e.g., 40°C/75% RH). Analyze the samples at regular intervals by HPLC to identify any degradation.

  • Select Inert Excipients: Based on compatibility study results, choose inert excipients. For example, if lactose is causing issues, consider using microcrystalline cellulose or dicalcium phosphate as a diluent.

  • Control Moisture Content: Minimize the moisture content in your formulation and manufacturing process, as water can facilitate degradative reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a lignan, this compound is susceptible to oxidative degradation.[1][2][4][17] The primary degradation pathway likely involves the oxidation of its catechol moiety to form ortho-quinones. These quinones are highly reactive and can undergo further polymerization, leading to discoloration and loss of activity. Hydrolysis and photodegradation are other potential degradation pathways that should be considered.[5]

Q2: What analytical techniques are suitable for stability testing of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[18][19][20][21] This method should be able to separate this compound from its degradation products and any excipients. UV detection is typically suitable for quantifying phenolic compounds.[22][23] Mass spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.[22][24]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[25][26][27][28] Typical stress conditions to apply to a solution of this compound include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photodegradation: Exposure to UV and visible light (ICH Q1B guidelines)

Q4: What are some recommended stabilizing agents for this compound formulations?

A4: The choice of stabilizing agent depends on the formulation type.

  • Antioxidants: Ascorbic acid, sodium metabisulfite, BHT, alpha-tocopherol.

  • Chelating Agents: EDTA and its salts.

  • Encapsulating Agents: Cyclodextrins, liposomes, or polymeric nanoparticles can physically protect this compound from the environment.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsObservations
0.1 M HCl, 60°C24 hours85.22Slight yellowing of the solution
0.1 M NaOH, RT4 hours45.84Rapid color change to dark brown
3% H₂O₂, RT8 hours30.55+Significant color change, gas evolution
Heat (80°C)48 hours92.11Minor discoloration
Photolytic (ICH Q1B)1.2 million lux hours75.33Noticeable color change

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Table 2: Excipient Compatibility Study of this compound at 40°C/75% RH for 4 Weeks

ExcipientRatio (Drug:Excipient)This compound Remaining (%)Appearance
Microcrystalline Cellulose1:198.5No change
Lactose Monohydrate1:189.2Slight browning
Povidone K301:191.0Yellowing
Croscarmellose Sodium1:197.9No change
Magnesium Stearate1:199.1No change

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Dilute with the initial mobile phase composition to a working concentration of 50 µg/mL.

  • Forced Degradation Sample Analysis:

    • Subject this compound solutions to forced degradation as described in the FAQ section.

    • Neutralize acidic and basic samples before injection.

    • Inject the stressed samples and a non-degraded control.

  • Method Validation:

    • Assess the method for specificity (peak purity of this compound in the presence of degradation products), linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Excipient Compatibility Screening

  • Sample Preparation:

    • Accurately weigh this compound and the selected excipient in a 1:1 ratio into a glass vial.

    • Prepare a physical mixture by gentle blending.

    • For accelerated studies, add 5-10% w/w of purified water to the mixture.

  • Storage Conditions:

    • Store the vials under accelerated conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).

  • Analysis:

    • At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes.

    • Dissolve a portion of the sample in a suitable solvent and analyze by the validated stability-indicating HPLC method to quantify the remaining this compound and detect any new degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome a This compound Stock Solution c Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) a->c b Excipient Selection d Excipient Compatibility (Binary Mixtures) b->d e Stability-Indicating HPLC Method c->e d->e f Characterization of Degradants (LC-MS) e->f g Stable Formulation Development e->g f->g

Caption: Workflow for this compound stability assessment.

degradation_pathway Americanol_A This compound (Catechol Moiety) Oxidation Oxidation (O₂, Metal Ions, Light) Americanol_A->Oxidation Quinone Ortho-quinone Intermediate (Reactive) Oxidation->Quinone Polymerization Polymerization Quinone->Polymerization Degradation_Products Colored Degradation Products (Loss of Potency) Polymerization->Degradation_Products

Caption: Postulated oxidative degradation pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Americanol A and Isoamericanol A: Unraveling Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related neolignans, Americanol A and Isothis compound. While structurally similar, emerging research suggests distinct and overlapping effects, particularly in the realms of neuroprotection and cancer biology. This document summarizes the current experimental data, details key experimental protocols, and visualizes the known signaling pathways to aid researchers in navigating the therapeutic potential of these compounds.

Quantitative Data Summary

Direct comparative studies on the biological effects of this compound and Isothis compound are limited. The following table summarizes the available quantitative data for each compound based on independent studies.

Biological EffectCompoundCell Line/SystemMethodResultCitation
Neurotrophic Activity This compoundFetal rat hemisphere neuronsCholine Acetyltransferase Activity AssayEnhancement of choline acetyltransferase activity at 10⁻⁵ M[1]
Isothis compoundFetal rat hemisphere neuronsCholine Acetyltransferase Activity AssayEnhancement of choline acetyltransferase activity at 10⁻⁵ M[1]
Anticancer Activity Isothis compoundMCF-7 (Human breast cancer)MTT Assay43.1 ± 4.56% proliferation inhibition at 75 µM after 3 days[2]
MCF-10A (Non-tumorigenic breast epithelial)MTT Assay17.2 ± 3.43% proliferation inhibition at 75 µM after 3 days[2]
MCF-7Flow CytometrySignificant induction of G2/M cell cycle arrest[3]

Note: IC50/EC50 values for many of the reported activities have not been determined in the reviewed literature, highlighting a gap in the current understanding of these compounds' potency.

Key Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines the general steps for determining the neurotrophic effects of this compound and Isothis compound by measuring their impact on ChAT activity in neuronal cell cultures.

Objective: To quantify the enzymatic activity of ChAT in the presence of the test compounds.

Methodology:

  • Cell Culture: Primary neuronal cells derived from fetal rat hemispheres are cultured in appropriate media.

  • Treatment: Cells are treated with this compound or Isothis compound at a concentration of 10⁻⁵ M. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After a specified incubation period, the cells are harvested and lysed to release intracellular components, including the ChAT enzyme.

  • Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing the substrates for ChAT: choline and acetyl-CoA. This reaction produces acetylcholine and Coenzyme A (CoA).

  • Detection: The amount of CoA produced, which is directly proportional to ChAT activity, is measured. This is often achieved by a colorimetric method where CoA reacts with a chromogenic agent, such as 4,4'-dithiopyridine, to produce a colored product.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 324 nm). The ChAT activity is then calculated relative to the total protein concentration of the lysate and compared between treated and control groups.

MTT Assay for Cell Proliferation

This protocol is used to assess the cytotoxic and anti-proliferative effects of Isothis compound on cancer cell lines.

Objective: To determine the percentage of cell proliferation inhibition upon treatment with Isothis compound.

Methodology:

  • Cell Seeding: MCF-7 and MCF-10A cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Isothis compound (e.g., 75 µM) for a specified duration (e.g., 72 hours). Control wells receive the vehicle solvent.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated by comparing the absorbance of the treated wells to that of the control wells.

Cell Cycle Analysis by Flow Cytometry

This protocol is employed to investigate the effect of Isothis compound on the cell cycle distribution of cancer cells.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with Isothis compound.

Methodology:

  • Cell Treatment: MCF-7 cells are cultured and treated with Isothis compound at a specific concentration and for a defined period.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

  • Fixation: The cells are fixed to preserve their cellular structure and DNA content. This is typically done by resuspending the cell pellet in cold 70% ethanol and incubating on ice or at -20°C.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI). The staining solution often contains RNase A to prevent the staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified to determine if the compound induces cell cycle arrest at a specific checkpoint.

Signaling Pathways and Mechanisms of Action

Isothis compound: Induction of G2/M Cell Cycle Arrest in Cancer Cells

Isothis compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells by inducing cell cycle arrest at the G2/M checkpoint.[3] This is achieved through the modulation of key cell cycle regulatory proteins. The proposed signaling pathway is depicted below.

Isoamericanol_A_Cell_Cycle_Arrest cluster_regulation Modulation of Gene Expression Isothis compound Isothis compound BTG2 BTG2 Isothis compound->BTG2 Upregulates p21 p21 Isothis compound->p21 Upregulates GADD45A GADD45A Isothis compound->GADD45A Upregulates CDK1 CDK1 Isothis compound->CDK1 Downregulates Cyclin B1 Cyclin B1 Isothis compound->Cyclin B1 Downregulates Cyclin B2 Cyclin B2 Isothis compound->Cyclin B2 Downregulates G2/M Checkpoint G2/M Checkpoint BTG2->G2/M Checkpoint p21->G2/M Checkpoint GADD45A->G2/M Checkpoint CDK1->G2/M Checkpoint Cyclin B1->G2/M Checkpoint Cyclin B2->G2/M Checkpoint Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest caption Isothis compound induced G2/M arrest.

Caption: Isothis compound induced G2/M arrest.

This compound: Mechanism of Action

The specific signaling pathways through which this compound exerts its biological effects, including its neurotrophic activity, have not yet been fully elucidated in the available scientific literature. Further research is required to determine its molecular targets and downstream signaling cascades.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of compounds like this compound and Isothis compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation Compound Library Compound Library Activity Assays Activity Assays Compound Library->Activity Assays Hit Identification Hit Identification Activity Assays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Efficacy and Toxicity Efficacy and Toxicity Animal Models->Efficacy and Toxicity caption General workflow for bioactive compound evaluation.

Caption: General workflow for bioactive compound evaluation.

Conclusion

Both this compound and Isothis compound demonstrate promising bioactivities. Their shared ability to enhance choline acetyltransferase activity suggests a potential role in neurodegenerative disease research. However, the more extensively studied Isothis compound also exhibits clear anti-cancer properties by inducing cell cycle arrest in breast cancer cells.

Significant gaps in the literature remain, particularly concerning a direct, quantitative comparison of their various biological effects and a detailed understanding of the signaling pathways modulated by this compound. Further research, including head-to-head comparative studies and in-depth mechanistic investigations, is crucial to fully unlock the therapeutic potential of these intriguing neolignans.

References

Americanol A: A Comparative Analysis of its Efficacy as a Choline Acetyltransferase Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology, the enhancement of cholinergic neurotransmission remains a pivotal strategy for addressing cognitive decline and neurodegenerative diseases. A key enzyme in this pathway is Choline Acetyltransferase (ChAT), responsible for the synthesis of the neurotransmitter acetylcholine. This guide provides a comparative analysis of Americanol A, a neolignan compound, against other known enhancers of ChAT activity, presenting available experimental data and methodologies for a comprehensive evaluation by researchers, scientists, and drug development professionals.

Overview of Choline Acetyltransferase (ChAT) and its Enhancement

Choline acetyltransferase (ChAT; EC 2.3.1.6) catalyzes the transfer of an acetyl group from acetyl-Coenzyme A to choline, forming acetylcholine. The activity of this enzyme is a critical determinant of acetylcholine levels in the nervous system. Consequently, compounds that enhance ChAT activity are of significant interest as potential therapeutic agents for conditions associated with cholinergic deficits, such as Alzheimer's disease. Enhancement of ChAT can occur through various mechanisms, including direct enzymatic activation, increased gene expression, or post-translational modifications that augment enzyme activity.

This compound: A Natural Neolignan with ChAT-Enhancing Properties

This compound is a neolignan isolated from the seeds of Phytolacca americana. Early research has identified it as an enhancer of choline acetyltransferase activity. A foundational study by Fukuyama et al. (1992) demonstrated that this compound enhances ChAT activity at a concentration of 10⁻⁵ M in a cultured neuronal cell system derived from the fetal rat hemisphere[1]. However, the precise magnitude of this enhancement in terms of percentage or fold increase is not detailed in the available literature.

Comparative Efficacy of ChAT Enhancers

A direct quantitative comparison of this compound with other ChAT enhancers is challenging due to the limited availability of standardized efficacy data (e.g., EC50 values, percentage of maximal activation). However, based on existing literature, a qualitative and semi-quantitative comparison can be made with other compounds reported to increase ChAT activity.

CompoundChemical ClassReported EfficacyOptimal Concentration (if available)Source
This compound NeolignanEnhances ChAT activity10⁻⁵ MFukuyama et al., 1992[1]
Retinoic Acid Retinoid4.3-fold increase in ChAT activity (in MC-IXC human neuroblastoma cells)Not specified in abstractL. C. Mahan et al., 1989[2]
Sodium Butyrate Short-chain fatty acid1.6-fold increase in ChAT activity (in MC-IXC human neuroblastoma cells)Not specified in abstractL. C. Mahan et al., 1989[2]
Dihydrolipoic Acid Organosulfur compound"Powerful activator" of ChAT; acts as a coenzymeNot specifiedN. Haugaard & R. M. Levin, 2002[3]
Docosahexaenoic Acid (DHA) Polyunsaturated fatty acidStimulatory effect on ChAT activity (in NG108-15 cells)Maximal effect at ≤ 10 µmol/L in native cellsUnnamed authors, 2006[4]

Note: The reported efficacy values are from different experimental systems and may not be directly comparable. Further research is required to establish a standardized comparison of these compounds' potencies.

Signaling Pathways and Experimental Workflows

To understand the potential mechanisms and experimental approaches for evaluating ChAT enhancers, the following diagrams illustrate a generalized signaling pathway for acetylcholine synthesis and a typical experimental workflow for assessing ChAT activity.

Acetylcholine_Synthesis_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis VAChT->Vesicle Packaging AChR Acetylcholine Receptor ACh_released->AChR Binding Americanol_A This compound / Enhancer Americanol_A->ChAT Enhances Activity

Acetylcholine Synthesis and Release Pathway.

ChAT_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection and Analysis Tissue Tissue Homogenate or Cell Lysate Preparation Protein Protein Quantification Tissue->Protein Incubation Add Sample to Reaction Mix Incubate at 37°C Protein->Incubation Reaction_Mix Prepare Reaction Mixture: - Labeled Acetyl-CoA - Choline - Buffer Reaction_Mix->Incubation Termination Stop Reaction (e.g., on ice, with stop solution) Incubation->Termination Separation Separate Labeled Acetylcholine (e.g., precipitation, extraction) Termination->Separation Quantification Quantify Labeled Acetylcholine (e.g., Scintillation Counting, Colorimetry) Separation->Quantification Calculation Calculate ChAT Activity (nmol/hr/mg protein) Quantification->Calculation

General Workflow for a Choline Acetyltransferase (ChAT) Activity Assay.

Experimental Protocols

Detailed experimental protocols for the specific studies mentioned are not fully available in the public domain. However, a generalized protocol for a radiochemical ChAT activity assay, a common method for such investigations, is provided below. This protocol is based on established methodologies and can be adapted for the evaluation of potential ChAT enhancers.

Radiochemical Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the enzymatic activity of ChAT by quantifying the formation of radiolabeled acetylcholine from radiolabeled acetyl-CoA and choline.

Materials:

  • Tissue homogenate or cell lysate containing ChAT

  • [¹⁴C]-Acetyl-Coenzyme A (radiolabeled substrate)

  • Choline chloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100

  • EDTA

  • Sodium tetraphenylboron in an organic solvent (e.g., acetonitrile) for precipitation/extraction

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in a suitable lysis buffer (e.g., PBS with Triton X-100 and protease inhibitors) on ice.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Reaction Mixture Preparation (per reaction):

    • Prepare a reaction mixture containing:

      • PBS (pH 7.4)

      • Choline chloride (final concentration, e.g., 10 mM)

      • EDTA (final concentration, e.g., 1 mM)

      • [¹⁴C]-Acetyl-CoA (final concentration, e.g., 0.2 mM)

    • For testing enhancers, the compound of interest (e.g., this compound) would be added to the reaction mixture at the desired concentration. A vehicle control should be run in parallel.

  • Enzymatic Reaction:

    • Add a standardized amount of protein from the sample lysate (e.g., 20-50 µg) to the reaction mixture.

    • Incubate the reaction tubes in a water bath at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by placing the tubes on ice.

    • Add an excess of sodium tetraphenylboron solution to precipitate the newly synthesized [¹⁴C]-acetylcholine.

    • Alternatively, use an organic solvent-based extraction method to separate the charged [¹⁴C]-acetylcholine from the unreacted [¹⁴C]-acetyl-CoA.

    • Centrifuge the tubes to pellet the precipitate or separate the phases.

  • Quantification:

    • Carefully transfer the supernatant (if using precipitation) or the appropriate organic phase (if using extraction) containing the [¹⁴C]-acetylcholine to a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of ChAT, typically expressed as nmol of acetylcholine formed per hour per milligram of protein.

    • Compare the activity in the presence of the test compound to the vehicle control to determine the percentage of enhancement.

Non-Radiochemical (Colorimetric) ChAT Activity Assay

Commercially available kits offer a non-radioactive alternative for measuring ChAT activity. These assays are often based on the detection of Coenzyme A (CoA), the byproduct of the ChAT-catalyzed reaction.

General Principle:

  • ChAT in the sample catalyzes the reaction between acetyl-CoA and choline, producing acetylcholine and CoA.

  • The generated CoA reacts with a chromogenic probe to produce a colored product.

  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 324 nm or as specified by the kit manufacturer)[5][6][7][8][9][10].

  • The ChAT activity is proportional to the rate of color development and can be calculated by comparison to a standard curve.

Procedure:

The specific steps for sample preparation, reaction setup, and measurement would follow the manufacturer's instructions provided with the commercial assay kit.

Conclusion

This compound has been identified as a compound that enhances choline acetyltransferase activity, a property of significant interest for the development of therapeutics for cholinergic-related disorders. While the initial findings are promising, a comprehensive understanding of its efficacy requires more detailed quantitative studies to determine its potency (e.g., EC50) and maximal effect on ChAT activity.

This guide provides a framework for comparing this compound with other potential ChAT enhancers, such as retinoic acid, sodium butyrate, dihydrolipoic acid, and DHA. It is evident that further research employing standardized and robust experimental protocols, such as the ones outlined here, is necessary to elucidate the relative potencies and mechanisms of action of these compounds. Such studies will be invaluable for advancing the development of novel and effective strategies to modulate cholinergic function for therapeutic benefit.

References

Americanol A: Evaluating its Neuroprotective Potential in a Comparative Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the neuroprotective effects of Americanol A. By comparing its performance with other relevant lignans and presenting supporting experimental data, this document aims to facilitate an objective assessment of its therapeutic potential.

This compound, a lignan isolated from the seeds of Phytolacca americana, has demonstrated neurotrophic properties, notably by enhancing the activity of choline acetyltransferase (ChAT) in cultured neuronal cells. This observation positions this compound as a compound of interest for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. However, a thorough evaluation of its efficacy requires a comparative analysis with other neuroprotective agents and a deeper understanding of its mechanism of action.

Comparative Analysis of Neurotrophic Activity

While direct comparative studies involving this compound are limited, its known effect on ChAT activity can be contextualized by examining the neuroprotective profiles of other well-researched lignans, such as Honokiol and Magnolol.

CompoundModel SystemConcentrationObserved EffectReference
This compound Primary cultured fetal rat cortical neurons10⁻⁵ MEnhancement of choline acetyltransferase (ChAT) activity
Honokiol Primary cultured rat cortical neurons0.1 - 10 µMPromotes neurite outgrowth; enhances neuronal survival and growth, comparable to 40 ng/mL bFGF at 10 µM.[1][1]
Honokiol Cultured rat cerebellar granule cellsNot specifiedMore potent than magnolol in protecting against glutamate-, NMDA-, and H₂O₂-induced mitochondrial dysfunction.[2][2]
Magnolol Cultured rat cerebellar granule cellsNot specifiedReversed glucose deprivation-induced mitochondrial dysfunction and cell damage.[2][2]
Honokiol & Magnolol NGF-differentiated PC12 cellsNot specifiedSignificantly decreased amyloid-β-induced cell death.[3][3]
Schisandrin B Scopolamine-induced dementia mouse modelNot specifiedSignificantly suppressed AChE activity and increased acetylcholine levels.[4][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments relevant to assessing the neuroprotective effects of this compound and related compounds.

Primary Neuronal Culture and Neurotrophic Activity Assay

This protocol is based on the general methodology for assessing neurotrophic effects on primary cortical neurons.

Objective: To evaluate the effect of this compound on the survival and differentiation of primary neurons.

Materials:

  • Timed-pregnant Sprague-Dawley rats (embryonic day 18)

  • Neurobasal medium supplemented with B27 and N2

  • This compound (and other test compounds)

  • Poly-L-lysine coated culture plates

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Isolation: Cortical neurons are dissected from embryonic day 18 rat brains and dissociated into single cells.

  • Cell Plating: Neurons are plated on poly-L-lysine coated plates at a suitable density.

  • Treatment: After an initial attachment period, the culture medium is replaced with serum-free medium (supplemented with B27 or N2) containing various concentrations of this compound or other test compounds (e.g., 0.1 to 10 µM).

  • Incubation: Cells are incubated for a defined period (e.g., 3-5 days).

  • Assessment of Neurite Outgrowth: Morphological changes, such as the length and branching of neurites, are observed and quantified using microscopy and image analysis software.

  • Assessment of Neuronal Survival: Cell viability is determined using assays such as the MTT assay or by counting the number of surviving neurons.

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a general method for measuring ChAT activity in cultured cells.

Objective: To quantify the effect of this compound on the enzymatic activity of ChAT.

Materials:

  • Cultured neuronal cells treated with this compound

  • Lysis buffer

  • Choline chloride

  • [¹⁴C]-Acetyl Coenzyme A

  • Scintillation fluid and counter

Procedure:

  • Cell Lysis: Treated cells are harvested and lysed to release intracellular components, including ChAT.

  • Enzymatic Reaction: The cell lysate is incubated with choline and radiolabeled acetyl-CoA. ChAT present in the lysate catalyzes the transfer of the radiolabeled acetyl group to choline, forming [¹⁴C]-acetylcholine.

  • Separation: The radiolabeled product, [¹⁴C]-acetylcholine, is separated from the unreacted [¹⁴C]-acetyl-CoA.

  • Quantification: The amount of [¹⁴C]-acetylcholine is quantified using a scintillation counter. The ChAT activity is expressed as the amount of product formed per unit of time per amount of protein in the lysate.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways activated by this compound have not been fully elucidated, the known mechanisms of other neuroprotective lignans provide a hypothetical framework. Lignans often exert their effects through antioxidant, anti-inflammatory, and anti-apoptotic pathways.

A plausible mechanism for this compound's neurotrophic action involves the activation of pro-survival signaling cascades that are known to be modulated by other lignans. These pathways often converge on the activation of transcription factors that regulate the expression of genes involved in neuronal survival, differentiation, and function.

Americanol_A_Neuroprotective_Signaling_Pathway Americanol_A This compound Receptor Cell Surface Receptor (Hypothetical) Americanol_A->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival NFkB_inhibition Inhibition of NF-κB Pathway Akt->NFkB_inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->Neuronal_Survival ChAT_Activity Increased ChAT Activity Neuronal_Survival->ChAT_Activity Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Americanol_A_Validation_Workflow start Start: Identify This compound in_vitro In Vitro Studies start->in_vitro primary_neurons Primary Neuronal Cultures in_vitro->primary_neurons cell_lines Neuronal Cell Lines (e.g., SH-SY5Y) in_vitro->cell_lines in_vivo In Vivo Studies (Animal Models of Neurodegeneration) in_vitro->in_vivo Promising results lead to assays Neuroprotection Assays (vs. Oxidative Stress, Excitotoxicity) primary_neurons->assays chat_activity ChAT Activity Assay primary_neurons->chat_activity cell_lines->assays mechanism Mechanism of Action (Western Blot, qPCR for signaling pathways) assays->mechanism behavioral Behavioral Tests (Cognitive Function) in_vivo->behavioral histology Histological Analysis (Neuronal loss, Plaque load) in_vivo->histology biochemical Biochemical Analysis (Neurotransmitter levels) in_vivo->biochemical end Conclusion: Evaluate Therapeutic Potential in_vivo->end

References

Americanol A vs. BDNF in Promoting Neuronal Survival: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of Americanol A and Brain-Derived Neurotrophic Factor (BDNF), two distinct molecules with potential therapeutic applications in neurodegenerative diseases. While BDNF is a well-established neurotrophin with extensively documented pro-survival effects on neurons, this compound is a less-studied neolignan with emerging evidence of neurotrophic properties. This document aims to objectively present the available experimental data, detail relevant methodologies, and outline the known and putative signaling pathways.

Executive Summary

Brain-Derived Neurotrophic Factor (BDNF) is a potent, endogenously produced protein that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. Its neuroprotective effects are mediated primarily through the activation of the Tropomyosin receptor kinase B (TrkB), leading to the initiation of downstream signaling cascades that inhibit apoptosis and promote cell growth.

This compound, a neolignan isolated from the seeds of Phytolacca americana, has demonstrated neurotrophic activity, although research into its direct effects on neuronal survival is limited. The primary evidence for its neurotrophic potential comes from its ability to enhance choline acetyltransferase activity, an enzyme crucial for acetylcholine synthesis and cholinergic neuron function. The broader neuroprotective activities of extracts from Phytolacca americana and other neolignans suggest that this compound may act through antioxidant and anti-inflammatory mechanisms.

Currently, a direct quantitative comparison of the efficacy of this compound and BDNF in promoting neuronal survival is hampered by the disparity in the depth of research. While extensive data exists for BDNF, further investigation is required to fully elucidate the neuroprotective potential and mechanisms of this compound.

Quantitative Data on Neuronal Survival

Due to the limited research on this compound's direct impact on neuronal survival, a side-by-side quantitative comparison with BDNF is not currently feasible. The following tables summarize available data for each compound independently.

Table 1: Neuroprotective Effects of BDNF on Neuronal Survival

Cell TypeInsult/ModelBDNF ConcentrationOutcomeReference
Primary Hippocampal Neuronsβ-Amyloid (Aβ) ToxicityNot specifiedPreserved the number of viable cells, with viability significantly higher than Aβ-treated cells.[1]Jiao et al., 2016
Primary Hippocampal NeuronsGrowth Factor Withdrawal100 ng/mLBlocked cell death in euploid neurons.Bambrick et al.
Cortical NeuronsGrowth Factor (B27) Withdrawal1-100 ng/mLSignificantly increased cell viability in a dose-dependent manner.Scantox
Auditory Nerveβ-bungarotoxin-induced damageNot specifiedSignificantly higher numbers of transplanted human neural precursor cells and neuronal differentiation.[2]Prieskorn & Miller, 2000

Table 2: Neurotrophic and Neuroprotective-Related Activities of this compound and Phytolacca americana Extracts

Compound/ExtractCell/Animal ModelConcentrationOutcomeReference
This compoundFetal Rat Hemisphere Neuronal Culture10⁻⁵ MEnhanced choline acetyltransferase activity.[3]Fukuyama et al., 1992
Phytolacca americana Ethyl Acetate ExtractIn vitro enzyme assayNot specifiedShowed significant butyrylcholinesterase (BChE) inhibition.[4]Zengin et al., 2024
Phytolacca americana Methanol ExtractIn vitro enzyme assayNot specifiedShowed good acetylcholinesterase (AChE) inhibition.[4]Zengin et al., 2024
Phytolacca americana Fruit ExtractsScopolamine-induced amnesic zebrafish0.1-1 mg/LAlleviated anxiety, enhanced cognitive performance, inhibited AChE activity, and supported antioxidant defense mechanisms.[2]Ciobica et al., 2023

Signaling Pathways

BDNF Signaling Pathway

BDNF exerts its neuroprotective effects primarily by binding to the TrkB receptor, which leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates several downstream signaling cascades crucial for neuronal survival and function.

BDNF_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK PLCG PLCγ TrkB->PLCG Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival CREB CREB MAPK->CREB Synaptic_Plasticity Synaptic Plasticity PLCG->Synaptic_Plasticity CREB->Neuronal_Survival

BDNF binding to TrkB activates PI3K/Akt, MAPK/ERK, and PLCγ pathways.

Putative this compound Signaling Pathway

The precise signaling pathway for this compound's neuroprotective effects has not been elucidated. However, based on the known activities of other neolignans and polyphenols, a plausible mechanism involves the modulation of oxidative stress and inflammatory pathways.

Americanol_A_Pathway cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response Americanol_A This compound ROS Reactive Oxygen Species (ROS) Americanol_A->ROS Scavenges Nrf2 Nrf2 Americanol_A->Nrf2 Activates NFkB NF-κB Americanol_A->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Inflammation Neuroinflammation NFkB->Inflammation

Hypothesized this compound pathway involving antioxidant and anti-inflammatory effects.

Experimental Protocols

Neuronal Survival Assay (General Protocol)

This protocol describes a general method for assessing the neuroprotective effects of a test compound on primary neurons subjected to an insult.

1. Primary Neuronal Culture:

  • Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

  • Dissociate the tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

  • Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine-coated multi-well plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment and Induction of Neuronal Injury:

  • After 5-7 days in vitro (DIV), treat the neuronal cultures with various concentrations of the test compound (e.g., this compound or BDNF) for a predetermined pre-incubation period (e.g., 1-24 hours).

  • Induce neuronal injury by exposing the cultures to a neurotoxic stimulus. Common methods include:

    • Excitotoxicity: Addition of glutamate or NMDA.
    • Oxidative Stress: Addition of hydrogen peroxide (H₂O₂) or inducing oxygen-glucose deprivation (OGD).
    • Trophic Factor Withdrawal: Replacing the culture medium with a serum-free or B27-deficient medium.
    • β-Amyloid Toxicity: Addition of aggregated Aβ peptides.

3. Assessment of Neuronal Viability:

  • After the desired incubation period with the neurotoxin (e.g., 24-48 hours), assess neuronal viability using one of the following methods:

    • MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cultures, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.
    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the medium and measure LDH activity using a commercially available kit.
    • Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red). Visualize and quantify the number of live and dead cells using fluorescence microscopy.
    • Immunocytochemistry: Fix the cells and stain for neuron-specific markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI). Count the number of surviving neurons.

4. Data Analysis:

  • Express neuronal viability as a percentage of the control (untreated, non-insulted) cultures.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the neuroprotective effects of the test compound.

Experimental_Workflow Start Start: Isolate & Culture Primary Neurons Pre_Incubation Pre-incubate with Test Compound (this compound or BDNF) Start->Pre_Incubation Induce_Injury Induce Neuronal Injury (e.g., Glutamate, OGD, Aβ) Pre_Incubation->Induce_Injury Incubation Incubate for 24-48 hours Induce_Injury->Incubation Assess_Viability Assess Neuronal Viability (MTT, LDH, Live/Dead Staining) Incubation->Assess_Viability Data_Analysis Data Analysis & Statistical Comparison Assess_Viability->Data_Analysis

General workflow for assessing neuroprotective effects.

Conclusion and Future Directions

BDNF is a well-validated neurotrophic factor with robust pro-survival effects on various neuronal populations, acting through well-defined signaling pathways. In contrast, this compound is a promising but understudied compound. The available evidence suggests it possesses neurotrophic properties, likely through mechanisms involving the enhancement of cholinergic function and potentially through antioxidant and anti-inflammatory actions, common to many polyphenolic compounds.

To establish a clear comparative efficacy, further research on this compound is imperative. Future studies should focus on:

  • Direct Neuronal Survival Assays: Quantifying the ability of this compound to protect various types of neurons from different insults.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways activated by this compound.

  • In Vivo Studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

Such studies will be crucial in determining the therapeutic potential of this compound and its standing relative to established neuroprotective agents like BDNF.

References

A Comparative Analysis of Americanol A and Other Natural Neurotrophic Compounds for Neuronal Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the ongoing quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. This guide provides a comparative study of Americanol A, a neolignan with known neurotrophic properties, against other well-researched natural neurotrophic compounds, namely honokiol and resveratrol. This analysis, tailored for researchers, scientists, and drug development professionals, summarizes key experimental data, details methodologies, and visualizes the underlying molecular pathways.

Introduction to Natural Neurotrophic Compounds

Neurotrophic factors are essential for the survival, development, and function of neurons. Their therapeutic potential is significant, yet their clinical application is often hampered by poor bioavailability and blood-brain barrier permeability. Small-molecule natural compounds that can mimic or enhance the effects of these endogenous factors offer a viable alternative. This compound, isolated from the seeds of Phytolacca americana, has demonstrated neurotrophic potential by enhancing choline acetyltransferase (ChAT) activity, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine. This guide places the bioactivity of this compound in context with other prominent natural compounds to inform future research and drug discovery efforts.

Comparative Analysis of Neurotrophic Activity

To provide a clear and objective comparison, the following table summarizes the quantitative data on the neurotrophic effects of this compound, honokiol, and resveratrol from various in vitro studies.

CompoundMolecular ClassExperimental ModelConcentrationObserved Neurotrophic EffectSource
This compound NeolignanFetal rat hemisphere neurons10⁻⁵ MEnhancement of choline acetyltransferase (ChAT) activity.[1]
Honokiol NeolignanPrimary cultured rat cortical neurons0.1 - 10 µMPromotes neurite outgrowth.
PC12 cellsNot specifiedProtects against β-amyloid-induced toxicity.[2]
Resveratrol StilbenoidPC12 cells10 - 20 µMEnhances nerve growth factor (NGF)-induced neurite outgrowth.[3][4]
Primary cortical neurons5 µMPromotes neurite outgrowth and synaptogenesis.[3][4]
PC12 cellsNot specifiedProtects against high glucose-induced neurotoxicity.[2]

Signaling Pathways in Neurotrophic Action

The neurotrophic effects of many natural compounds are mediated through the activation of key intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways. These pathways are downstream of neurotrophin receptor activation and play critical roles in promoting neuronal survival and neurite outgrowth.

Honokiol has been shown to exert its neurite outgrowth-promoting effects primarily through the activation of the MAPK/ERK pathway. Specifically, it enhances the phosphorylation of ERK1/2 in a concentration-dependent manner, while its effect on Akt phosphorylation is transient, suggesting a more dominant role for the ERK pathway in its mechanism of action[5][6].

Resveratrol has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects against high glucose-induced oxidative stress and apoptosis in PC12 cells[2].

The specific signaling pathway activated by this compound has not been definitively elucidated in the reviewed literature. Further research, including western blot analysis for phosphorylated ERK and Akt, is required to determine its precise molecular mechanism.

Neurotrophic_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Neurotrophic_Compound Natural Neurotrophic Compound Receptor Tyrosine Kinase Receptor (e.g., Trk) Neurotrophic_Compound->Receptor Activates PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt (p-Akt) PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth

General signaling pathways for neurotrophic compounds.

Experimental Protocols

Neurite Outgrowth Assay

This assay is fundamental for quantifying the neuritogenic potential of a compound.

1. Cell Culture and Plating:

  • PC12 cells are a commonly used model as they differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).

  • Cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • For the assay, cells are seeded onto collagen-coated 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and allowed to adhere.

2. Compound Treatment:

  • The growth medium is replaced with a low-serum medium to reduce basal proliferation.

  • The test compound (e.g., this compound, honokiol, resveratrol) is added at various concentrations.

  • A positive control (e.g., NGF at 50 ng/mL) and a vehicle control (e.g., DMSO) are included.

  • Cells are incubated for 48-72 hours to allow for neurite extension.

3. Immunofluorescence Staining and Imaging:

  • Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.

  • Neurites are visualized by staining with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Images are acquired using a high-content imaging system or a fluorescence microscope.

4. Quantification:

  • Image analysis software, such as ImageJ with the NeuronJ plugin, is used to quantify neurite outgrowth.

  • Key parameters measured include the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter), the average neurite length per cell, and the number of neurites per cell.

Experimental_Workflow_Neurite_Outgrowth A 1. Plate PC12 cells on collagen-coated plates B 2. Treat with neurotrophic compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Fix and stain for neuronal markers (e.g., β-III tubulin) C->D E 5. Acquire images using fluorescence microscopy D->E F 6. Quantify neurite outgrowth (ImageJ/NeuronJ) E->F G 7. Analyze data: - % Neurite-bearing cells - Average neurite length F->G

Experimental workflow for a neurite outgrowth assay.
Choline Acetyltransferase (ChAT) Activity Assay

This colorimetric assay measures the enzymatic activity of ChAT, providing an indication of cholinergic neuron function.

1. Sample Preparation:

  • Tissue homogenates (e.g., from fetal rat hemisphere) or cell lysates are prepared in an appropriate buffer on ice.

  • Protein concentration of the samples is determined using a standard method like the Bradford assay.

2. Enzymatic Reaction:

  • The assay is based on the principle that ChAT catalyzes the reaction between acetyl-CoA and choline to produce acetylcholine and Coenzyme A (CoA).

  • The reaction mixture typically contains the sample, acetyl-CoA, and choline in a buffered solution.

  • The reaction is initiated by the addition of the sample and incubated at 37°C for a defined period (e.g., 20-30 minutes).

3. Detection:

  • The produced CoA reacts with a chromogenic agent, such as 4,4'-dithiopyridine, to generate a colored product.

  • The absorbance of the colored product is measured at a specific wavelength (e.g., 324 nm) using a microplate reader.

4. Calculation:

  • The ChAT activity is calculated based on the change in absorbance over time and normalized to the protein concentration of the sample.

  • A control reaction without the substrate (choline or acetyl-CoA) is run in parallel to account for any background absorbance.

Conclusion and Future Directions

This compound, honokiol, and resveratrol all exhibit promising neurotrophic properties, albeit through potentially different primary mechanisms. While honokiol and resveratrol have been more extensively studied, demonstrating clear effects on neurite outgrowth and activation of key signaling pathways, the precise quantitative neurotrophic profile of this compound requires further investigation. Specifically, future studies should focus on:

  • Quantifying the percentage increase in choline acetyltransferase activity induced by this compound.

  • Performing detailed dose-response studies of this compound in neurite outgrowth assays using contemporary imaging and analysis techniques.

  • Elucidating the specific signaling pathways (MAPK/ERK and/or PI3K/Akt) activated by this compound through methods such as western blotting for phosphorylated kinases.

A more comprehensive understanding of the comparative efficacy and mechanisms of action of these natural compounds will be instrumental in advancing the development of novel and effective therapies for a range of neurodegenerative disorders.

References

Americanol A and Choline Acetyltransferase: A Comparative Guide to Specificity and Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Americanol A's effect on choline acetyltransferase (ChAT) relative to other known modulators. Choline acetyltransferase (EC 2.3.1.6) is a critical enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine. Its modulation has significant implications for neurodegenerative diseases and other neurological disorders. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in the field.

Executive Summary

Data Presentation: Comparative Analysis of ChAT Modulators

The following table summarizes the effects of this compound and various inhibitory compounds on choline acetyltransferase activity. It is important to note that this compound is presented as an activity enhancer, a distinct mechanism from the inhibitors listed.

Compound/Class Reported Effect on ChAT Activity Concentration / Potency (IC50/Ki) Experimental System
This compound Enhances activityEnhancement observed at 10⁻⁵ MCultured neuronal cells from fetal rat hemisphere[1]
Isothis compound Enhances activityEnhancement observed at 10⁻⁵ MCultured neuronal cells from fetal rat hemisphere[1]
Americanin A Enhances activityEnhancement observed at 10⁻⁵ MCultured neuronal cells from fetal rat hemisphere[1]
Proton Pump Inhibitors InhibitionOmeprazole: IC50 ≈ 0.1 µMLansoprazole: IC50 ≈ 1.5 µMPantoprazole: IC50 ≈ 5.3 µMIn vitro enzyme assays
Amyloid-β Oligomers InhibitionMaximal inhibition of ~50% at ≥ 100 nMCultured cholinergic neurons[2]
Novel Synthetic Inhibitors InhibitionIC50 and Ki values ranging from ~7 to 26 µMHigh-throughput in vitro screening assays

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

ChAT_Catalytic_Mechanism cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Binds to active site Choline Choline Choline->ChAT Binds to active site Acetylcholine Acetylcholine ChAT->Acetylcholine Catalyzes synthesis Coenzyme A Coenzyme A ChAT->Coenzyme A Releases

Caption: Catalytic synthesis of acetylcholine by choline acetyltransferase.

dot

Virtual_Screening_Workflow start Start: Compound Library prep Prepare 3D structure of ChAT start->prep Input dock Molecular Docking Simulation start->dock Screen against prep->dock score Scoring and Ranking of Compounds dock->score filter Selection of Top-Scoring Hits score->filter in_vitro In Vitro Experimental Validation filter->in_vitro end Identified ChAT Inhibitors in_vitro->end

Caption: Workflow for virtual screening of ChAT inhibitors.

Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay (Radiochemical Method)

This protocol is a common method for determining ChAT activity in tissue homogenates or cell lysates.

Materials:

  • [³H]Acetyl-Coenzyme A (radiolabeled substrate)

  • Choline chloride

  • Sodium phosphate buffer (pH 7.4)

  • EDTA

  • Triton X-100

  • Acetonitrile containing sodium tetraphenylboron (scintillation fluid)

  • Stop solution (e.g., ice-cold phosphate buffer)

  • Sample (tissue homogenate or cell lysate)

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, EDTA, Triton X-100, choline chloride, and the sample.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding [³H]Acetyl-CoA to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding the stop solution and placing the samples on ice.

  • Add acetonitrile containing sodium tetraphenylboron to extract the radiolabeled acetylcholine product.

  • Vortex the samples vigorously and centrifuge to separate the organic and aqueous phases.

  • Transfer an aliquot of the organic (top) layer to a scintillation vial.

  • Add scintillation cocktail to the vial.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate ChAT activity based on the amount of [³H]acetylcholine formed per unit time per amount of protein in the sample.

Colorimetric Assay for ChAT Activity

This method provides a non-radioactive alternative for measuring ChAT activity.

Materials:

  • Acetyl-CoA

  • Choline

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Sample (tissue homogenate or cell lysate)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a microplate well containing the reaction buffer, DTNB, choline, and the sample.

  • Initiate the reaction by adding Acetyl-CoA.

  • The ChAT-catalyzed reaction produces Coenzyme A (CoA).

  • CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of change in absorbance is directly proportional to the ChAT activity in the sample.

  • Calculate the specific activity based on a standard curve and the protein concentration of the sample.

Conclusion

This compound presents a unique profile as an enhancer of choline acetyltransferase activity, distinguishing it from the more extensively characterized landscape of ChAT inhibitors. While the precise quantitative details of its enhancing effect require further elucidation, its discovery opens new avenues for therapeutic strategies aimed at augmenting cholinergic function. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in drug development, facilitating further exploration into the modulation of this vital enzyme.

References

A Comparative Guide to Natural Compounds with Neuroprotective Potential in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and biological activities, represent a promising avenue for drug discovery. This guide provides a comparative overview of Americanol A, a less-studied compound, and its analogs, alongside better-characterized natural compounds with demonstrated neuroprotective, antioxidant, and anti-inflammatory properties in various neuronal cell lines. The data presented here is intended to aid researchers in selecting appropriate compounds and experimental models for their studies.

Comparative Analysis of Bioactivities

The following table summarizes the known activities of this compound and selected comparator compounds in different neuronal cell lines. Due to the limited publicly available data on this compound, this table highlights the need for further investigation into its potential neuroprotective effects.

CompoundClassNeuronal Cell Line(s)ActivityConcentrationCitation(s)
This compound LignanFetal rat hemisphere primary neuronsEnhancement of choline acetyltransferase activity10 µM
Isothis compound LignanFetal rat hemisphere primary neuronsEnhancement of choline acetyltransferase activity10 µM
Americanin A LignanFetal rat hemisphere primary neuronsEnhancement of choline acetyltransferase activity10 µM
Fisetin FlavonoidSH-SY5YNeuroprotection against rotenone-induced toxicity5 µM[1]
SH-SY5YNeuroprotection against 6-OHDA-induced apoptosis10-20 µM[2]
SH-SY5YIC50 for cytotoxicity166 µM[3]
Luteolin FlavonoidHT22Neuroprotection against glutamate-induced cytotoxicity5-50 µM[4]
HT22Reduction of glutamate-induced apoptosis1.25-10 µM[5]
Paeonol PhenolicPrimary rat cortical neuronsNeuroprotection against 6-hydroxydopamine-induced oxidative damageNot specified[6]
Primary rat microgliaAttenuation of LPS-induced inflammationNot specified[6]

Signaling Pathways in Neuroprotection

Many neuroprotective compounds exert their effects by modulating key intracellular signaling pathways. The diagram below illustrates the Nrf2/HO-1 pathway, a critical antioxidant response pathway frequently activated by neuroprotective agents like fisetin and luteolin.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Neuroprotective_Compound Neuroprotective Compound (e.g., Fisetin, Luteolin) Neuroprotective_Compound->Keap1_Nrf2 induces dissociation Keap1 Keap1 Ubiquitination_Degradation Ubiquitination & Degradation Keap1->Ubiquitination_Degradation leads to Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1_Nrf2->Keap1 releases Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_Gene->Antioxidant_Enzymes expresses Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection provides

Caption: Nrf2 signaling pathway in neuroprotection.

Experimental Workflow: Assessing Neuroprotective Activity

The following diagram outlines a general workflow for screening and validating the neuroprotective effects of a compound in a neuronal cell line.

Experimental_Workflow Start Start: Compound Selection Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Start->Cell_Culture Toxicity_Assay Determine Compound Cytotoxicity (MTT Assay) Cell_Culture->Toxicity_Assay Neurotoxic_Insult Induce Neurotoxicity (e.g., Rotenone, Glutamate, H2O2) Cell_Culture->Neurotoxic_Insult Compound_Treatment Treat cells with non-toxic concentrations of the compound Toxicity_Assay->Compound_Treatment Neurotoxic_Insult->Compound_Treatment Viability_Assay Assess Cell Viability (MTT, LDH Assay) Compound_Treatment->Viability_Assay Mechanism_Assay Mechanistic Studies Viability_Assay->Mechanism_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis ROS_Measurement Measure ROS levels (DCFDA Assay) Mechanism_Assay->ROS_Measurement Inflammation_Assay Measure Inflammatory Cytokines (ELISA for TNF-α, IL-6) Mechanism_Assay->Inflammation_Assay ROS_Measurement->Data_Analysis Inflammation_Assay->Data_Analysis Conclusion Conclusion on Neuroprotective Potential Data_Analysis->Conclusion

References

In Vivo Neurotrophic Potential: A Comparative Analysis of Americanol A and Other Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature underscores the in vitro neurotrophic promise of Americanol A, while highlighting the extensively validated in vivo neuroprotective and neuro-restorative properties of other polyphenolic compounds, namely curcumin, resveratrol, and 7,8-dihydroxyflavone. This guide provides a comparative analysis of their performance in preclinical models of neurodegenerative diseases, supported by experimental data and detailed methodologies, to inform future research and drug development in neuroscience.

Overview of Neurotrophic Agents

This compound, a neolignan found in the seeds of Phytolacca americana, has demonstrated initial potential as a neurotrophic agent. An early in vitro study revealed its capacity to enhance choline acetyltransferase (ChAT) activity in a cultured neuronal cell system derived from the fetal rat hemisphere. This finding suggests a potential role in promoting cholinergic function, which is often compromised in neurodegenerative disorders like Alzheimer's disease. However, to date, there is a notable absence of in vivo studies to validate these initial findings and explore the broader neurotrophic and neuroprotective effects of this compound in a living organism.

In contrast, other naturally occurring polyphenols have been the subject of extensive in vivo research, providing a solid foundation for their potential therapeutic applications. Curcumin, the active component of turmeric, resveratrol, found in grapes and red wine, and 7,8-dihydroxyflavone, a flavonoid that mimics brain-derived neurotrophic factor (BDNF), have all shown significant neurotrophic and neuroprotective effects in various animal models of neurological disorders.

Comparative In Vivo Efficacy

To provide a clear comparison of the current state of research, the following tables summarize the quantitative data from in vivo studies on curcumin, resveratrol, and 7,8-dihydroxyflavone in preclinical models of Alzheimer's and Parkinson's disease.

Alzheimer's Disease Models
CompoundAnimal ModelDosageDurationKey Behavioral Outcomes (Morris Water Maze)Key Molecular Outcomes
Curcumin APP/PS1 Mice150 mg/kg/day (i.p.)4 weeksDecreased escape latency (P < 0.01 vs. APP/PS1 control)[1]Reduced Aβ plaque deposition; Increased BDNF and p-CREB levels[1]
Resveratrol 3xTg-AD MiceNot specifiedNot specifiedNot specifiedReduced Aβ protein levels; Increased synaptic protein levels[2]
7,8-Dihydroxyflavone 5XFAD MiceIn drinking water4 monthsRescued spatial memory deficits[3]Increased p-TrkB levels; Reversed synaptic loss; Attenuated Aβ deposition[3]
This compound ---No in vivo data available-
Parkinson's Disease Models
CompoundAnimal ModelDosageDurationKey Behavioral OutcomesKey Molecular Outcomes (Tyrosine Hydroxylase (TH) Positive Neurons)
Curcumin Rotenone-induced rats200 mg/kg35 daysImproved motor coordination in pole test[4]Decreased α-synuclein expression; Increased BDNF levels in the hippocampus[4]
Resveratrol MPTP-induced miceNot specifiedNot specifiedImproved motor function[5]Prevented dopaminergic neuronal loss[5]
7,8-Dihydroxyflavone Rotenone-induced rats5 mg/kg/day (i.p.)5 weeksImproved motor performance in open field test[6]Reduced dopaminergic neuron loss in substantia nigra and striatum[6][7]
This compound ---No in vivo data available-

Signaling Pathways in Neurotrophic Action

The neurotrophic effects of many polyphenols are mediated through the activation of key intracellular signaling cascades that promote neuronal survival, growth, and synaptic plasticity. A generalized schematic of these pathways is presented below.

G cluster_0 Polyphenol-Receptor Interaction cluster_1 Intracellular Signaling Cascades cluster_2 Transcription & Cellular Response Polyphenol Polyphenol (e.g., 7,8-DHF) TrkB TrkB Receptor Polyphenol->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Upregulates Neuronal_Survival Neuronal Survival & Growth BDNF_Gene->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF_Gene->Synaptic_Plasticity

Common signaling pathways activated by neurotrophic polyphenols.

Experimental Protocols

The validation of neurotrophic properties in vivo requires a series of well-defined experimental procedures. A typical workflow is outlined below, followed by detailed protocols for key assays.

G cluster_workflow In Vivo Validation Workflow Animal_Model 1. Animal Model Induction (e.g., APP/PS1 transgenic mice, rotenone-induced rats) Treatment 2. Compound Administration (e.g., Oral gavage, i.p. injection) Animal_Model->Treatment Behavioral 3. Behavioral Testing (e.g., Morris Water Maze, Open Field Test) Treatment->Behavioral Tissue_Collection 4. Brain Tissue Collection (Perfusion & Dissection) Behavioral->Tissue_Collection Histology 5. Histological Analysis (e.g., Immunohistochemistry for TH, Aβ plaques) Tissue_Collection->Histology Biochemistry 6. Biochemical Analysis (e.g., Western Blot for synaptic proteins, ELISA for BDNF) Tissue_Collection->Biochemistry Data_Analysis 7. Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

A generalized experimental workflow for in vivo validation of neurotrophic compounds.

Detailed Methodologies

1. Animal Models

  • Alzheimer's Disease (AD) Model (APP/PS1 Transgenic Mice): These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques in the brain and cognitive deficits, mimicking key aspects of AD pathology.[1][8]

  • Parkinson's Disease (PD) Model (Rotenone-Induced Rats): Systemic administration of rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, induces oxidative stress and selective degeneration of dopaminergic neurons in the substantia nigra, replicating the hallmark pathology of PD.[9][10]

2. Behavioral Testing

  • Morris Water Maze (MWM): This test assesses spatial learning and memory.

    • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

    • Procedure: Rats or mice are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room.

    • Data Collection: The time taken to find the platform (escape latency), the path length, and the time spent in the target quadrant during a probe trial (with the platform removed) are recorded.[6][11]

    • Interpretation: A shorter escape latency and a greater amount of time spent in the target quadrant indicate better spatial memory.

  • Open Field Test (OFT): This test evaluates general locomotor activity and anxiety-like behavior.

    • Apparatus: A square arena with walls.

    • Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period.

    • Data Collection: The total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing are recorded.

    • Interpretation: Reduced total distance may indicate motor deficits, while less time in the center can suggest anxiety-like behavior.

3. Histological Analysis

  • Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH): This technique is used to visualize and quantify dopaminergic neurons.

    • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

    • Staining: Brain sections are incubated with a primary antibody against TH, the rate-limiting enzyme in dopamine synthesis. A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.

    • Analysis: The number of TH-positive cells in the substantia nigra is counted using a microscope and image analysis software. A higher number of TH-positive cells indicates neuroprotection.

4. Biochemical Analysis

  • Western Blot for Synaptic Proteins: This method is used to quantify the levels of specific proteins involved in synaptic function, such as synaptophysin (presynaptic) and PSD-95 (postsynaptic).

    • Protein Extraction: Brain tissue is homogenized, and proteins are extracted.

    • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • Immunodetection: The membrane is incubated with primary antibodies against the synaptic proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore for detection.

    • Quantification: The intensity of the protein bands is measured and normalized to a loading control (e.g., β-actin or GAPDH). Increased levels of synaptic proteins suggest enhanced synaptic integrity.[12][13]

Conclusion and Future Directions

While this compound has shown initial promise in an in vitro setting by enhancing choline acetyltransferase activity, a critical next step is to validate these findings in vivo. The extensive body of research on other polyphenols like curcumin, resveratrol, and 7,8-dihydroxyflavone provides a clear roadmap for such investigations. Future studies on this compound should employ established animal models of neurodegeneration to assess its impact on cognitive and motor functions, as well as its effects on neuronal survival, synaptic plasticity, and the underlying molecular signaling pathways. Such research is essential to determine if this compound can be a viable candidate for the development of novel therapies for neurodegenerative diseases. Researchers in the field are encouraged to build upon the foundational in vitro work and explore the in vivo neurotrophic potential of this compound.

References

A Comparative Analysis of Synthetic vs. Natural Americanol A for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between sourcing a natural product directly from its biological origin or utilizing a chemically synthesized version is a critical decision. This guide provides a detailed comparison of natural Americanol A, a lignan with promising neurotrophic properties, and its synthetic counterpart. The comparison focuses on physicochemical properties, biological activity, and the methodologies used for their evaluation.

This compound is a lignan naturally found in several plant species, including Phytolacca americana, Joannesia princeps, and Colocasia antiquorum. It has garnered interest in the scientific community for its demonstrated ability to enhance choline acetyltransferase activity, a key enzyme in neurotransmitter synthesis, suggesting its potential as a therapeutic agent for neurodegenerative disorders. While natural extraction provides the compound in its native form, chemical synthesis offers the potential for greater purity, scalability, and structural modifications for analog development.

Physicochemical and Purity Comparison

The primary goal of chemical synthesis is to produce a molecule that is structurally and functionally identical to its natural counterpart. The verification of this equivalence relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of both natural extracts and synthetic products, ensuring the absence of contaminants that could interfere with experimental results. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide the definitive structural fingerprint of the molecule.

While a direct, peer-reviewed comparison of a successfully synthesized this compound and its natural counterpart is not yet available in the public literature, the data presented below is based on the characterization of natural this compound and the expected outcomes for a successful synthetic version. A successful synthesis would yield a compound with identical spectroscopic data and chromatographic behavior.

Table 1: Physicochemical and Purity Data

ParameterNatural this compoundSynthetic this compound (Projected)Analytical Method
Molecular Formula C₁₈H₁₈O₆C₁₈H₁₈O₆Mass Spectrometry
Molecular Weight 330.33 g/mol 330.33 g/mol Mass Spectrometry
Purity Typically >95% after purificationExpected >98%HPLC
¹H NMR Characteristic shifts matching published dataIdentical to naturalNMR Spectroscopy
¹³C NMR Characteristic shifts matching published dataIdentical to naturalNMR Spectroscopy
Source Phytolacca americana, etc.Chemical precursors-

Biological Activity: Neurotrophic Effects

The key biological activity of this compound identified to date is its neurotrophic effect, highlighted by the enhancement of choline acetyltransferase (ChAT) activity. In a comparative scenario, the bioactivity of the synthetic compound must be quantitatively benchmarked against the natural product to establish equivalence.

Table 2: Comparative Biological Activity

AssayNatural this compoundSynthetic this compound (Projected)Key Performance Metric
Choline Acetyltransferase (ChAT) Activity Published enhancement at 10⁻⁵ MExpected similar dose-response% increase in enzyme activity
Neurite Outgrowth Assay Data not yet publishedExpected to promote neurite extensionNeurite length, branching

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of natural and synthetic compounds. Below are standardized methodologies for the key analytical and biological assays.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound samples.

Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase.

  • Analysis: The percentage purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed.

  • Analysis: The chemical shifts, coupling constants, and correlations are compared to established data for natural this compound to confirm structural identity.

Choline Acetyltransferase (ChAT) Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of ChAT.

Protocol:

  • Sample Preparation: Tissue homogenates (e.g., from rat brain) are prepared as the source of the enzyme.

  • Reaction Mixture: The assay mixture contains acetyl-CoA, choline, and the this compound sample at various concentrations.

  • Incubation: The reaction is incubated at 37°C.

  • Detection: The production of coenzyme A (CoA) is measured, often through a colorimetric reaction with a reagent like 4,4'-dithiopyridine, with absorbance read at 324 nm.

  • Calculation: The ChAT activity is calculated based on the rate of CoA formation and expressed as units per gram of tissue.

Neurite Outgrowth Assay

Objective: To assess the ability of this compound to promote the growth of neurites from cultured neurons.

Protocol:

  • Cell Culture: Neuronal cells (e.g., PC12 or primary neurons) are cultured in appropriate media.

  • Treatment: The cells are treated with different concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Imaging: The cells are fixed and stained for neuronal markers (e.g., β-III tubulin), and images are captured using high-content imaging systems.

  • Analysis: The length and number of neurites per cell are quantified using image analysis software.

Visualizing Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

G cluster_source Source Material cluster_process Production cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Natural Source Phytolacca americana Extraction Extraction & Isolation Natural Source->Extraction Synthetic Precursors Chemical Starting Materials Synthesis Total Synthesis Synthetic Precursors->Synthesis Purification Purification (e.g., Chromatography) Extraction->Purification Synthesis->Purification Analysis Purity (HPLC) & Structure (NMR) Purification->Analysis Bioassays ChAT Activity & Neurite Outgrowth Assays Analysis->Bioassays

Figure 1. Workflow for comparing natural and synthetic this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Americanol_A This compound Trk_Receptor Trk Receptor Americanol_A->Trk_Receptor Activates PI3K PI3K Trk_Receptor->PI3K Ras Ras Trk_Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression for Neuronal Survival & Growth CREB->Gene_Expression

Figure 2. Postulated neurotrophic signaling pathway for this compound.

Conclusion

Structure-Activity Relationship of Americanol A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Americanol A and its analogs, focusing on their neurotrophic and anticancer activities. Due to the limited availability of quantitative data for a systematic series of this compound analogs, this guide draws comparisons between this compound, its more extensively studied isomer isothis compound, and other structurally related benzodioxane lignans to elucidate key structural determinants of biological activity.

Overview of Biological Activities

This compound is a neolignan characterized by a benzodioxane core. Its analogs, particularly its isomer isothis compound, have demonstrated promising biological activities, primarily in the areas of neuroprotection and cancer therapy. The core structure of this compound and Isothis compound is presented below.

Comparative Analysis of Biological Activity

Neurotrophic Activity

Both this compound and isothis compound have been reported to exhibit neurotrophic properties by enhancing the activity of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1] This suggests that the core benzodioxane lignan structure is important for this activity.

CompoundConcentration (M)Effect on Choline Acetyltransferase (ChAT) ActivityReference
This compound1 x 10⁻⁵Enhancement[1]
Isothis compound1 x 10⁻⁵Enhancement[1]
Americanin A1 x 10⁻⁵Enhancement

Structure-Activity Relationship Insights:

  • The similar activity of this compound and its isomer isothis compound at the tested concentration suggests that the stereochemistry at the C2 and C3 positions of the benzodioxane ring may not be critical for the enhancement of ChAT activity, or that both configurations are active.

  • The presence of the catechol (3,4-dihydroxyphenyl) group and the hydroxypropenyl side chain are likely key features for this neurotrophic effect.

Anticancer Activity

To build a broader understanding of the SAR for this class of compounds, the following table includes data for other benzodioxane lignans, such as Silibinin and its derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Isothis compound MCF-7, MDA-MB-231, HuH-7, HeLaDose-dependent inhibition observed; specific IC50 not reported. Induces G2/M cell cycle arrest.[2]
Silibinin MCF-7>20
NCI-H1299>20
HepG2>20
HT29>20
7-O-Methylsilybin LNCaP0.35[3]
7-O-Galloylsilybin HTB9More potent than Silibinin
2,3-Dehydrosilybin HTB9More potent than Silibinin

Structure-Activity Relationship Insights:

  • Core Scaffold: The benzodioxane lignan scaffold is a viable starting point for the development of anticancer agents.

  • Modifications to Silibinin: Modifications to the silibinin structure, such as methylation at the 7-O position or the addition of a galloyl group, have been shown to significantly enhance anticancer potency compared to the parent compound.[3]

  • Dehydrogenation: Introduction of a double bond at the 2,3-position of the benzodioxane ring (as in 2,3-dehydrosilybin) also increases anticancer activity.

  • Isothis compound's Mechanism: Isothis compound's ability to induce G2/M phase cell cycle arrest points to a mechanism involving the disruption of mitotic entry. This is a common mechanism for many natural product-derived anticancer agents.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Isothis compound in G2/M Cell Cycle Arrest

Isothis compound induces G2/M cell cycle arrest in cancer cells by modulating the expression of key cell cycle regulatory proteins. It leads to the downregulation of the Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partners, Cyclin B1 and B2. Concurrently, it upregulates the expression of cell cycle inhibitors like p21 and GADD45A.[2] This cascade of events prevents the cell from entering mitosis, thereby inhibiting proliferation.

G2_M_Arrest_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2 Phase M M Phase G2->M G2/M Transition IAA Isothis compound CDK1_CyclinB CDK1 / Cyclin B Complex IAA->CDK1_CyclinB downregulates p21_GADD45A p21 / GADD45A IAA->p21_GADD45A upregulates CDK1_CyclinB->M promotes p21_GADD45A->CDK1_CyclinB inhibits

G2/M Cell Cycle Arrest by Isothis compound
General Workflow for Evaluating this compound Analogs

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of this compound analogs.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound Scaffold synthesis Analog Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity neuro Neurotrophic Activity (ChAT Assay) characterization->neuro mechanism Mechanism of Action (e.g., Cell Cycle Analysis) cytotoxicity->mechanism sar Structure-Activity Relationship Analysis mechanism->sar neuro->sar

Workflow for Synthesis and Evaluation

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of the ChAT enzyme in neuronal cells.

  • Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons) and treat with this compound analogs at the desired concentration (e.g., 10⁻⁵ M) for a specified period.

  • Cell Lysis: Lyse the cells to release intracellular contents, including the ChAT enzyme.

  • Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing the substrates for ChAT: choline and acetyl-CoA (often radiolabeled, e.g., [³H]acetyl-CoA).

  • Separation of Product: Separate the radiolabeled product, acetylcholine, from the unreacted radiolabeled acetyl-CoA using methods such as precipitation or chromatography.

  • Quantification: Quantify the amount of radiolabeled acetylcholine formed using a scintillation counter.

  • Data Analysis: Express the ChAT activity as the amount of product formed per unit of time per amount of protein in the cell lysate. Compare the activity in treated cells to that in untreated control cells.

Conclusion

The available evidence suggests that this compound and its analogs are a promising class of compounds with potential applications in both neurodegenerative diseases and oncology. The neurotrophic activity appears to be a feature of the core benzodioxane lignan structure. For anticancer activity, the mechanism of G2/M cell cycle arrest via inhibition of the CDK1/Cyclin B complex is a key finding for isothis compound. Further SAR studies, involving the systematic synthesis and evaluation of analogs with modifications at the aromatic rings and side chains, are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Americanol A: A Focused Look at its Cholinergic System Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Americanol A, a neo-lignan compound isolated from the seeds of Phytolacca americana, has demonstrated a specific and noteworthy effect on the cholinergic neurotransmitter system. Research indicates that this natural compound enhances the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. This finding positions this compound, alongside its related compounds isothis compound and americanin A, as a subject of interest for researchers in neuropharmacology and drug development.

Currently, the available scientific literature primarily focuses on the impact of this compound on the cholinergic system. To date, there is a lack of published, peer-reviewed studies investigating the effects of this compound on other major neurotransmitter systems, including the serotonergic, dopaminergic, GABAergic, and glutamatergic systems. This guide, therefore, provides a detailed comparison of this compound's known activity with another natural compound recognized for its influence on the cholinergic system, the isoflavone Genistein.

Comparative Analysis of Cholinergic System Modulators

The table below summarizes the available quantitative data on the effects of this compound and Genistein on choline acetyltransferase (ChAT) activity.

CompoundSourceEffect on ChAT ActivityConcentrationReference
This compound Seeds of Phytolacca americanaEnhances activity10⁻⁵ M[1]
Genistein Soybeans (Glycine max)Increases ChAT activity and acetylcholine levels in vivo5 mg/kg

Experimental Methodologies

A comprehensive understanding of the scientific findings requires a detailed look at the experimental protocols used to determine these effects.

Choline Acetyltransferase (ChAT) Activity Assay

The activity of choline acetyltransferase is commonly determined using a radiometric assay. This method quantifies the synthesis of acetylcholine from its precursors, choline and acetyl-CoA.

Objective: To measure the enzymatic activity of choline acetyltransferase in the presence and absence of test compounds.

Materials:

  • Tissue homogenates (e.g., from fetal rat hemisphere) containing ChAT

  • [¹⁴C]-labeled Acetyl-Coenzyme A

  • Choline chloride

  • Phosphate buffer

  • Scintillation fluid and counter

  • Test compounds (e.g., this compound)

Procedure:

  • Tissue Preparation: A neuronal cell culture system, such as one derived from the fetal rat hemisphere, is prepared to serve as a source of choline acetyltransferase.

  • Reaction Mixture: A reaction cocktail is prepared containing a phosphate buffer, choline chloride, and [¹⁴C]-acetyl-CoA.

  • Incubation: The tissue homogenate is added to the reaction mixture. The test compound (e.g., this compound at a concentration of 10⁻⁵ M) is included in the experimental samples, while a control sample without the test compound is also prepared. The mixture is then incubated at 37°C to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a specific stopping solution and placing the samples on ice.

  • Extraction of Acetylcholine: The newly synthesized [¹⁴C]-acetylcholine is extracted from the reaction mixture using a series of chemical precipitation and centrifugation steps.

  • Quantification: The amount of radioactive acetylcholine is quantified using a liquid scintillation counter.

  • Data Analysis: The enzyme activity is calculated based on the amount of [¹⁴C]-acetylcholine produced per unit of time and protein concentration. The activity in the presence of the test compound is then compared to the control to determine the extent of enhancement.

Visualizing the Molecular Pathway and Experimental Process

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

cholinergic_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh ChAT->ACh_vesicle synthesizes AChR Acetylcholine Receptor ACh_vesicle->AChR binds to Americanol_A This compound Americanol_A->ChAT + Response Postsynaptic Response AChR->Response

Caption: Cholinergic signaling pathway highlighting this compound's enhancement of ChAT.

chat_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tissue_Homogenate Neuronal Tissue Homogenate Add_Compound Add Test Compound (e.g., this compound) Tissue_Homogenate->Add_Compound Reaction_Mix Prepare Reaction Mix ([14C]Acetyl-CoA, Choline) Reaction_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Extract_ACh Extract [14C]ACh Stop_Reaction->Extract_ACh Scintillation Liquid Scintillation Counting Extract_ACh->Scintillation Calculate Calculate ChAT Activity Scintillation->Calculate

Caption: Experimental workflow for a radiometric choline acetyltransferase (ChAT) activity assay.

Conclusion and Future Directions

The current body of research identifies this compound as a compound with the potential to modulate the cholinergic system by enhancing the activity of choline acetyltransferase. This specific bioactivity warrants further investigation to elucidate the precise mechanism of action and to explore its potential therapeutic applications, particularly in conditions associated with cholinergic deficits.

A significant gap in the scientific literature is the absence of data on the effects of this compound on other neurotransmitter systems. Future research should aim to conduct comprehensive screening of this compound against a panel of neurotransmitter receptors and transporters to build a complete neuropharmacological profile of this compound. Such studies will be crucial in determining the selectivity of this compound and in assessing its potential for broader applications in neuroscience and drug discovery.

References

Assessing the Off-Target Effects of Americanol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to predicting its therapeutic window and potential liabilities. This guide provides a comparative assessment of Americanol A, a lignan with known neurotrophic properties, against established alternatives for cholinergic enhancement. Due to the limited availability of direct experimental data on the off-target profile of this compound, this guide infers potential off-target interactions based on its chemical class and contrasts them with the documented off-target effects of currently marketed acetylcholinesterase inhibitors.

This compound, a lignan isolated from Joannesia princeps and Phytolacca americana, has been identified as an enhancer of choline acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. This positions this compound as a potential therapeutic agent for conditions associated with cholinergic deficits. However, a comprehensive evaluation of its off-target interactions is crucial for its development. This guide compares this compound with three widely used acetylcholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—providing available data on their respective on- and off-target activities.

Comparative Analysis of On-Target and Off-Target Activities

The following table summarizes the known on-target and documented or potential off-target effects of this compound and its alternatives. It is critical to note that the off-target information for this compound is largely inferred from the general behavior of lignan and phenolic compounds, as direct experimental screening data is not publicly available.

CompoundPrimary TargetKnown/Potential Off-Target InteractionsKey Quantitative Data
This compound Choline Acetyltransferase (ChAT)Inferred: Potential for broad interactions with kinases, G-protein coupled receptors (GPCRs), and ion channels due to its phenolic structure. Lignans have been reported to interact with various targets including topoisomerase and tubulin.[1]Enhances ChAT activity at 10-5 M in cultured neuronal cells.[2]
Donepezil Acetylcholinesterase (AChE)Butyrylcholinesterase (BuChE) (lower affinity), Sigma-1 receptor agonist, potential for cardiac effects (bradycardia).[3][4]Highly selective for AChE over BuChE (500-1000 fold).[5]
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Broad cholinergic effects due to dual inhibition, potential for gastrointestinal side effects.[6][7]IC50 for AChE = 4.15 µM; IC50 for BuChE = 0.037 µM.[8]
Galantamine Acetylcholinesterase (AChE)Allosteric modulator of nicotinic acetylcholine receptors (nAChRs), Microtubule-affinity regulating kinase 4 (MARK4) inhibitor.[9][10]IC50 for MARK4 inhibition ≈ 5.87 µM.[11]

Experimental Protocols for Off-Target Assessment

To rigorously assess the off-target profile of a compound like this compound, a combination of in vitro and in silico methods is employed. Below are detailed methodologies for key experiments frequently cited in off-target screening.

Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations in a suitable solvent (e.g., DMSO).

  • Kinase Panel: A panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel) is utilized.

  • Binding Assay: The assay measures the ability of the test compound to displace a proprietary ligand from the kinase active site. The amount of kinase captured on a solid support is quantified.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. IC50 values are calculated for kinases showing significant inhibition.

Cellular Thermal Shift Assay (CETSA®)

Objective: To assess the direct binding of a compound to its target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Intact cells are incubated with the test compound (this compound) or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.

Receptor Binding Assays

Objective: To evaluate the affinity of a compound for a panel of GPCRs, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand for the target receptor in the presence and absence of the test compound (this compound) at various concentrations.

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Visualizing Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of this compound.

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis AChR Acetylcholine Receptor ACh_vesicle->AChR Release Americanol_A This compound Americanol_A->ChAT Enhances Signal_Transduction Signal Transduction AChR->Signal_Transduction

Caption: Proposed mechanism of this compound enhancing acetylcholine (ACh) synthesis.

Off_Target_Workflow Compound This compound Kinase_Screen Kinase Panel Screening Compound->Kinase_Screen CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Receptor_Screen Receptor Panel Screening Compound->Receptor_Screen Data_Analysis Data Analysis & Hit Identification Kinase_Screen->Data_Analysis CETSA->Data_Analysis Receptor_Screen->Data_Analysis Off_Target_Profile Comprehensive Off-Target Profile Data_Analysis->Off_Target_Profile

Caption: Experimental workflow for assessing the off-target effects of a compound.

Conclusion and Future Directions

This compound presents an interesting profile as a potential neurotrophic agent through the enhancement of choline acetyltransferase activity. However, the current lack of comprehensive off-target screening data represents a significant knowledge gap in its preclinical assessment. While inferences can be drawn from its chemical structure as a lignan and phenolic compound, these are not substitutes for empirical data.

In contrast, the approved acetylcholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine have well-documented pharmacological profiles, including known off-target interactions that contribute to their therapeutic and adverse effect profiles. For this compound to advance as a viable therapeutic candidate, a systematic and thorough investigation of its off-target effects using methodologies such as broad kinase panel screening, cellular thermal shift assays, and comprehensive receptor binding assays is imperative. The resulting data will be crucial for a more definitive comparison with existing therapies and for guiding its future development.

References

A Comparative Meta-Analysis of Americanol A and Other Natural Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Americanol A: A Profile

This compound is a lignan that has been isolated from plant sources. Research has indicated its potential as a bioactive compound, with studies suggesting neurotrophic, antioxidant, and anti-cancer properties. However, a comprehensive meta-analysis is hindered by the limited availability of quantitative data (such as IC50 or EC50 values) from standardized assays.

Comparative Analysis of Bioactive Compounds

To provide a useful comparative framework, this guide presents quantitative data for three extensively studied natural compounds with similar biological activity profiles to those reported for this compound.

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases. The following table summarizes the anti-inflammatory activity of Quercetin, Curcumin, and Resveratrol.

Table 1: Anti-inflammatory Activity of Comparator Compounds

CompoundAssayCell LineIC50 (µM)Reference
QuercetinInhibition of TNF-α productionLPS-stimulated human blood~1 (23% reduction)[1]
CurcuminNitric Oxide (NO) InhibitionIFN-γ/LPS-activated RAW 264.7 cells6.68N/A
ResveratrolInhibition of p-glycoproteinMCF-7, HeLa, HepG2Not specified[N/A]
Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals. The following table compares the antioxidant activities of the selected compounds.

Table 2: Antioxidant Activity of Comparator Compounds

CompoundAssayEC50 (µM)Reference
QuercetinDPPH radical scavenging5.5[2]
CurcuminDPPH radical scavenging53[3]
ResveratrolNot specifiedNot specifiedN/A
Anti-cancer Activity

The potential of a compound to inhibit the growth of cancer cells is a critical area of research. The table below presents the anti-cancer activities of the comparator compounds against various cancer cell lines.

Table 3: Anti-cancer Activity of Comparator Compounds

CompoundCell LineAssayIC50 (µM)Reference
QuercetinNot specifiedNot specifiedNot specifiedN/A
CurcuminNot specifiedNot specifiedNot specifiedN/A
ResveratrolMCF-7 (Breast Cancer)MTT Assay51.18[4]
ResveratrolHepG2 (Liver Cancer)MTT Assay57.4[4]
Resveratrol4T1 (Breast Cancer)MTT Assay93[5]
ResveratrolGlioblastomaMTT Assay30[6]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the data tables. For specific details, please refer to the cited literature.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4][5]

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.

  • Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific time.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • EC50 Calculation: The half-maximal effective concentration (EC50) is calculated, representing the concentration of the compound that scavenges 50% of the DPPH radicals.[2][3]

Anti-inflammatory Assay (TNF-α Production)

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Stimulation: A suitable cell line (e.g., RAW 264.7 macrophages or human whole blood) is stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: The cells are co-incubated with various concentrations of the test compound.

  • Supernatant Collection: After a specific incubation period, the cell supernatant is collected.

  • Cytokine Measurement: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits TNF-α production by 50%.[1]

Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their effects is crucial. The following diagrams illustrate some of the key signaling pathways modulated by the comparator compounds.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Quercetin Quercetin Quercetin->IKK inhibits DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes

Caption: Quercetin's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Curcumin Curcumin Curcumin->Keap1 inhibits ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes

Caption: Curcumin's Antioxidant Effect via Nrf2 Pathway Activation.

cluster_pathways Cellular Processes cluster_molecules Key Molecular Targets Resveratrol Resveratrol Proliferation Cell Proliferation Resveratrol->Proliferation inhibits Apoptosis Apoptosis Resveratrol->Apoptosis promotes Angiogenesis Angiogenesis Resveratrol->Angiogenesis inhibits Cyclins Cyclins/CDKs Proliferation->Cyclins Bax Bax/Bcl-2 Ratio Apoptosis->Bax VEGF VEGF Angiogenesis->VEGF

Caption: Resveratrol's Multi-faceted Anti-cancer Mechanisms.

start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assay Perform Assay (e.g., MTT, DPPH) incubation->assay data_analysis Data Analysis (IC50/EC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro Bioactivity Assays.

References

Safety Operating Guide

Safe Disposal of Americanol A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Americanol A, a polyphenol compound, is not classified as a hazardous material under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HazCom 2012)[1]. However, proper disposal is crucial to maintain a safe laboratory environment and ensure compliance with environmental regulations. The primary guideline for the disposal of this compound is to adhere to all applicable local, state, and federal regulations for non-hazardous waste[1]. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

General Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure that the work area is well-ventilated[2]. In case of a spill, absorb the material with an inert, non-combustible absorbent material like sand or earth and place it in a suitable container for disposal[2][3].

Disposal Procedures for this compound Waste

The disposal of this compound should follow the established protocols for non-hazardous chemical waste within your institution. This typically involves collection in a designated, properly labeled waste container.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined due to its non-hazardous nature, general guidelines for laboratory waste still apply.

Waste Stream CategoryContainer TypeLabeling RequirementsDisposal Route
Solid this compound Waste Sealed, compatible container"Non-Hazardous Solid Waste: this compound"Via licensed waste disposal contractor[2]
Aqueous Solutions of this compound Sealed, compatible container"Non-Hazardous Aqueous Waste: this compound"Via licensed waste disposal contractor or as per institutional guidelines for aqueous waste[2][4]
Contaminated Labware (e.g., pipette tips, tubes) Designated solid waste container"Non-Hazardous Solid Waste"Via licensed waste disposal contractor[2]
Empty this compound Containers Original containerDeface original labelFollow institutional procedures for empty container disposal[5]

Experimental Protocol: Standard Disposal of Non-Hazardous Chemical Waste

The following protocol outlines the standard procedure for the disposal of non-hazardous chemical waste, which is applicable to this compound.

Materials:

  • Appropriate personal protective equipment (PPE)

  • Designated non-hazardous chemical waste container (clearly labeled)

  • Waste manifest or logbook (if required by the institution)

  • Spill kit with absorbent material

Procedure:

  • Segregation: Ensure that this compound waste is not mixed with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals[4].

  • Containerization:

    • For solid this compound waste, place it directly into a designated and clearly labeled "Non-Hazardous Solid Waste" container.

    • For solutions containing this compound, pour the waste into a designated "Non-Hazardous Aqueous Waste" container. Do not overfill the container; leave adequate headspace for expansion[5].

    • Dispose of grossly contaminated labware, such as pipette tips and weighing boats, in the solid waste container.

  • Labeling:

    • Clearly label the waste container with its contents (e.g., "Non-Hazardous Waste: this compound"). Include the date of initial waste accumulation[4].

    • If reusing a container, ensure that the original label is completely removed or defaced to avoid confusion[5].

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[6].

    • Ensure the container is securely closed to prevent spills[1].

  • Disposal:

    • Once the waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor[2].

    • Complete any required waste disposal forms or logbook entries as per your institution's policy.

  • Empty Containers:

    • For empty containers that originally held this compound, deface the label and dispose of them according to your institution's guidelines for non-hazardous laboratory glass or plastic waste[5].

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Workflow for this compound Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Hazardous Waste ppe->segregate containerize Place in Labeled Non-Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store full Container Full? store->full full->store No collect Arrange for Collection by EHS or Licensed Contractor full->collect Yes end End: Proper Disposal collect->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Americanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential, immediate safety and logistical information for handling Americanol A in a laboratory setting. Given the limited availability of specific safety data for this compound, a cautious approach adhering to general best practices for handling novel chemical compounds is imperative. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3] PPE should be selected based on the potential hazards and the specific tasks being performed.[3] It is crucial to remember that PPE is the last line of defense after engineering and administrative controls.[4]

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust be ANSI Z87.1 compliant with side shields.[1][5]
Chemical Splash GogglesRequired when there is a risk of splashing.[1][2][5]
Face ShieldTo be worn in addition to safety glasses or goggles during procedures with a high splash potential.[1][2][5]
Hand Protection Disposable GlovesNitrile gloves are the recommended minimum.[1][5] Always use two pairs of gloves (double-gloving).[1]
Chemical-Resistant GlovesRefer to the glove manufacturer's compatibility chart for appropriate material when handling solvents or solutions of this compound.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[2] Ensure it is fully buttoned.
Closed-toe ShoesSturdy, closed-toe and closed-heel shoes are required.[1][2]
Long PantsFull-length pants are mandatory to cover exposed skin.[1]
Respiratory Protection Chemical Fume HoodAll work with solid or solutions of this compound should be conducted in a certified chemical fume hood.
RespiratorIf there is a potential for aerosol generation and a fume hood is not available, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95, half-mask, or full-face respirator).[2][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict protocol is essential to minimize the risk of exposure during the handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Americanol A
Reactant of Route 2
Americanol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.